molecular formula C6H3ClIN3 B1530385 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 916420-31-0

4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1530385
CAS No.: 916420-31-0
M. Wt: 279.46 g/mol
InChI Key: IAXOZWTXSDGIEI-UHFFFAOYSA-N
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Description

4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 916420-31-0) is a high-value halogenated heterocycle serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. This compound features a pyrrolo[2,1-f][1,2,4]triazine core, a privileged scaffold recognized for a wide spectrum of biological activities, including antiviral and kinase inhibitor applications . The presence of both chloro and iodo substituents at the 4 and 6 positions, respectively, makes this molecule a highly reactive and tunable building block for cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships. Its primary research value lies in its role as a key precursor in the synthesis of complex bioactive molecules. Notably, derivatives of the pyrrolo[2,1-f][1,2,4]triazine scaffold are found in broad-spectrum antiviral agents . The compound's specific reactivity allows researchers to efficiently introduce diverse functional groups at the halogenated positions, facilitating the development of potential therapeutics targeting various kinases, such as VEGFR-2, EGFR, and anaplastic lymphoma kinase (ALK) . The molecular formula is C 6 H 3 ClIN 3 with a molecular weight of 279.46 g/mol . Handling and Storage: Store at -20°C for long-term stability. Use personal protective equipment and handle in a well-ventilated environment. This product is intended for research and scientific purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXOZWTXSDGIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735079
Record name 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-31-0
Record name 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[4][5] Notably, it is the foundational structure of the FDA-approved antiviral drug Remdesivir, highlighting its significance in medicinal chemistry.[2] This technical guide provides a comprehensive, in-depth exploration of a plausible and efficient synthetic route to a key derivative, 4-Chloro-6-iodopyrrolo[2,1-f]triazine. This di-halogenated intermediate serves as a versatile building block for the synthesis of a diverse array of substituted pyrrolotriazines, enabling further drug discovery and development efforts. The proposed synthesis is a multi-step process commencing with the construction of the pyrrolotriazine core, followed by sequential, regioselective halogenation. This guide is intended for researchers and scientists in the field of organic and medicinal chemistry, offering detailed experimental protocols, mechanistic insights, and a framework for the synthesis of this important molecular scaffold.

Introduction: The Significance of the Pyrrolo[2,1-f]triazine Core

The fusion of a pyrrole ring with a 1,2,4-triazine ring gives rise to the pyrrolo[2,1-f][1][2][3]triazine heterocyclic system. This unique structural motif has garnered significant attention in the pharmaceutical industry due to its remarkable therapeutic potential.[5] Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including potent inhibition of various kinases, which are crucial targets in cancer therapy.[6] Furthermore, the pyrrolotriazine core is a cornerstone in the development of antiviral nucleoside analogues, with Remdesivir being the most prominent example in the fight against RNA viruses.[3]

The targeted introduction of halogen atoms onto the pyrrolotriazine skeleton at specific positions, such as the 4 and 6 positions, provides synthetic handles for further functionalization through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core structure, a critical aspect of structure-activity relationship (SAR) studies in drug discovery. The title compound, 4-Chloro-6-iodopyrrolo[2,1-f]triazine, with its distinct electronic and steric properties conferred by the chloro and iodo substituents, represents a valuable intermediate for the generation of novel and potentially more potent therapeutic agents.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine can be logically approached through a three-step sequence starting from a readily accessible precursor, as depicted in the workflow below. This strategy focuses on the initial formation of the pyrrolotriazine core, followed by sequential and regioselective installation of the halogen atoms.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Iodination A Pyrrolo[2,1-f]triazin-4(3H)-one B 4-Chloropyrrolo[2,1-f]triazine A->B  POCl3, Heat   C 4-Chloro-6-iodopyrrolo[2,1-f]triazine B->C  NIS, TFA (cat.), CH2Cl2  

Caption: Proposed synthetic workflow for 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Step 1: Synthesis of the Pyrrolo[2,1-f]triazin-4(3H)-one Core

The synthesis of the pyrrolotriazine core can be achieved through various reported methods.[1] A common and effective approach involves the cyclization of a suitably substituted N-aminopyrrole derivative. For the purpose of this guide, we will consider Pyrrolo[2,1-f]triazin-4(3H)-one as our starting material, which can be prepared according to literature procedures.[7]

Step 2: Chlorination at the 4-Position

The conversion of the 4-oxo functionality to a chloro group is a critical transformation. This is typically achieved by treating the pyrrolotriazinone with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[7] The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion to displace the phosphate leaving group, resulting in the formation of the 4-chloro derivative.

Step 3: Regioselective Iodination at the 6-Position

The final step involves the introduction of an iodine atom onto the pyrrole ring of the 4-chloropyrrolotriazine intermediate. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The directing effects of the fused triazine ring and the existing chloro substituent will influence the position of the incoming electrophile. Based on the electronic properties of the pyrrole ring, electrophilic attack is favored at the C5 or C6 position. However, steric hindrance from the fused triazine ring may favor substitution at the less hindered C6 position.

For this transformation, we propose the use of N-iodosuccinimide (NIS) as a mild and effective iodinating agent, with a catalytic amount of trifluoroacetic acid (TFA) to activate the NIS and enhance the electrophilicity of the iodine.[8] This method is well-established for the iodination of electron-rich heteroaromatics.[9]

Detailed Experimental Protocols

Disclaimer: The following protocols are proposed based on established chemical principles and analogous reactions found in the literature. Researchers should conduct their own risk assessments and optimization studies.

Synthesis of 4-Chloropyrrolo[2,1-f]triazine
  • To a stirred solution of Pyrrolo[2,1-f]triazin-4(3H)-one (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphorus oxychloride (POCl₃, 5.0 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL/mmol).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-Chloropyrrolo[2,1-f]triazine.

Synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine
  • Dissolve 4-Chloropyrrolo[2,1-f]triazine (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/mmol) in a flask protected from light.

  • Add N-iodosuccinimide (NIS, 1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NIS.

  • Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Quantitative Data Summary

StepReactantReagent/CatalystStoichiometry (eq)SolventTemperature (°C)Time (h)
2Pyrrolo[2,1-f]triazin-4(3H)-onePOCl₃1.0 : 5.0Toluene1104-6
34-Chloropyrrolo[2,1-f]triazineNIS / TFA1.0 : 1.1 : 0.1DCMRoom Temp.12-24

Conclusion

This technical guide has outlined a logical and scientifically sound synthetic pathway for the preparation of 4-Chloro-6-iodopyrrolo[2,1-f]triazine, a valuable intermediate for the development of novel therapeutic agents. The proposed route leverages established synthetic transformations, including a robust chlorination of a pyrrolotriazinone and a regioselective electrophilic iodination. The detailed experimental protocols and mechanistic rationale provide a solid foundation for researchers to undertake the synthesis of this and related di-halogenated pyrrolotriazines. The versatility of the chloro and iodo substituents as handles for further chemical modification underscores the importance of this synthetic intermediate in expanding the chemical diversity of the pyrrolo[2,1-f][1][2][3]triazine scaffold for future drug discovery endeavors.

References

  • Choudhary, A., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1568-1587. [Link]

  • Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., ... & Mackman, R. L. (2017). Discovery and synthesis of a phosphoramidate prodrug of a pyrrolo[2,1-f][1][2][3]triazin-4-amine C-nucleoside (GS-5734) for the treatment of Ebola and emerging viruses. Journal of Medicinal Chemistry, 60(5), 1648-1661. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 25(4), 2349-2374. [Link]

  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381-385. [Link]

  • Adimurthy, S., Ramachandraiah, G., Ghosh, P. K., & Bedekar, A. V. (2003). A new, environment friendly protocol for the iodination of electron-rich aromatic compounds. Tetrahedron Letters, 44(27), 5099-5101.
  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
  • Iskra, J., Stavber, S., & Zupan, M. (2004). A selective and efficient oxidative iodination of electron rich arenes was carried out with one equivalent of KI and two equivalents of 30% hydrogen peroxide in MeOH in the presence of strong acid. Synthesis, 2004(11), 1869-1873.
  • Singh, S., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 25(4), 2349–2374.

  • Freshine Chem. (2020). Synthesis of Remdesivir.
  • Wang, G., Wang, Y., & Liu, H. (2012). A practical synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones. Tetrahedron, 68(35), 7189-7194.

  • Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97-109.
  • Ott, G. R., et al. (2011). Discovery of a potent and selective series of 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine inhibitors of anaplastic lymphoma kinase (ALK). Journal of medicinal chemistry, 54(11), 3883-3903.

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  • LabSolu. 4-chloro-6-fluoropyrrolo[2,1-f][1][2][3]triazine.

  • Sobekbio Biosciences. Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one, 5-chloro-.

  • Synocule Research Lab. Pyrrolo[2,1-f][1][2][3]triazin-4-amine.

  • Merck. 4-chloro-2-iodopyrrolo[1,2-f][1][2][3]triazine.

  • Ye, Y., & Sanford, M. S. (2012). Selective C–H Iodination of (Hetero)arenes. Organic letters, 14(18), 4826-4829.
  • Tang, R. J., Milcent, T., & Crousse, B. (2018). Halogenation of (hetero) arenes in hexafluoroisopropanol. The Journal of organic chemistry, 83(2), 930-938.
  • Iida, K., Ishida, S., Watanabe, T., & Arai, T. (2019). Disulfide-catalyzed electrophilic iodination of electron-rich aromatic compounds using 1, 3-diiodo-5, 5-dimethylhydantoin. The Journal of organic chemistry, 84(12), 7411-7417.
  • Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239.
  • Olah, G. A., Qi, W., & Lee, C. S. (1993). Perfluorinated resinsulfonic acid (nafion-h) catalyzed electrophilic iodination of aromatics with n-iodosuccinimide. The Journal of Organic Chemistry, 58(24), 6900-6901.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[2,1-f]triazine Scaffold and the Significance of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of several clinically significant antiviral and anticancer agents. Its unique electronic and steric properties make it a versatile template for designing molecules that can interact with a variety of biological targets. The subject of this guide, 4-Chloro-6-iodopyrrolo[2,1-f]triazine, is a derivative of this important scaffold. The introduction of chloro and iodo substituents at the 4 and 6 positions, respectively, is anticipated to significantly modulate the molecule's physicochemical properties and biological activity. The chloro group can act as a leaving group for nucleophilic substitution, offering a handle for further chemical modification, while the iodo group can participate in halogen bonding or be utilized in cross-coupling reactions to introduce further diversity.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-6-iodopyrrolo[2,1-f]triazine. Recognizing that experimental data for this specific molecule is not extensively available in the public domain, this document also serves as a practical manual, detailing robust, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower researchers to generate reliable data and make informed decisions in their drug discovery and development endeavors.

Molecular Structure and Core Properties

The foundational attributes of 4-Chloro-6-iodopyrrolo[2,1-f]triazine are summarized below. These properties are fundamental to understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₆H₃ClIN₃PubChem[3]
Molecular Weight 278.906 g/mol PubChem[3]
Monoisotopic Mass 278.906 DaPubChem[3]
Predicted XlogP 2.0PubChem[3]
Chemical Structure
InChI=1S/C6H3ClIN3/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3HPubChem[3]
SMILES: C1=C2C(=NC=NN2C=C1I)ClPubChem[3]

Expert Insight: The predicted XlogP value of 2.0 suggests that 4-Chloro-6-iodopyrrolo[2,1-f]triazine has moderate lipophilicity. This is a crucial parameter in drug design, as it influences solubility, permeability across biological membranes, and metabolic stability. A balanced lipophilicity is often sought to achieve favorable pharmacokinetic profiles.

Reactivity Profile

The reactivity of 4-Chloro-6-iodopyrrolo[2,1-f]triazine is largely dictated by the pyrrolo[2,1-f]triazine core and the influence of its halogen substituents.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position of the pyrrolo[2,1-f]triazine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, such as amines, alcohols, and thiols, providing a straightforward strategy for analogue synthesis and structure-activity relationship (SAR) studies.

  • Cross-Coupling Reactions: The iodine atom at the 6-position is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of more complex derivatives.

  • Electrophilic Aromatic Substitution: The pyrrole moiety of the fused ring system can potentially undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the triazine ring and the halogen substituents may deactivate the system towards such reactions.

Caption: Key reactivity pathways of 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Experimental Determination of Physicochemical Properties: A Practical Guide

The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties of 4-Chloro-6-iodopyrrolo[2,1-f]triazine. These methods are widely applicable to other novel heterocyclic compounds.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Experimental Protocol:

  • Sample Preparation: Ensure the sample of 4-Chloro-6-iodopyrrolo[2,1-f]triazine is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.

  • Measurement:

    • Place the loaded capillary tube into a calibrated melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the compound.

  • Purity Assessment: A melting point range of 1-2 °C is indicative of a pure compound. A broader range suggests the presence of impurities.

Caption: Workflow for melting point determination.

Solubility Profile

Rationale: Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and for designing biological assays. A systematic approach is used to classify the compound based on its solubility in a range of aqueous and organic solvents.

Experimental Protocol:

  • Initial Solvent Screening:

    • In separate small, labeled test tubes, add approximately 10-20 mg of 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

    • To each tube, add 1 mL of a different solvent. Start with common laboratory solvents of varying polarity:

      • Water (polar, protic)

      • Methanol/Ethanol (polar, protic)

      • Acetone (polar, aprotic)

      • Dichloromethane (nonpolar)

      • Hexane (nonpolar)

    • Vortex each tube vigorously for 30 seconds and visually inspect for dissolution.

  • Aqueous Solubility and pH Dependence:

    • If the compound is insoluble in water, test its solubility in acidic and basic aqueous solutions:

      • 5% aqueous HCl

      • 5% aqueous NaOH

      • 5% aqueous NaHCO₃

    • Solubility in 5% HCl suggests the presence of a basic functional group (e.g., an amine).

    • Solubility in 5% NaOH suggests the presence of an acidic functional group.

    • Solubility in 5% NaHCO₃ indicates a more strongly acidic group (e.g., a carboxylic acid).

  • Quantitative Solubility Determination (Shake-Flask Method):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the desired solvent in a sealed flask.

    • Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

G cluster_0 Solvent Screening cluster_1 Aqueous pH Dependence A 4-Chloro-6-iodopyrrolo[2,1-f]triazine B Water A->B C Methanol A->C D DCM A->D E Hexane A->E F 5% HCl B->F If insoluble G 5% NaOH B->G If insoluble H 5% NaHCO3 B->H If insoluble in NaOH

Caption: General workflow for NMR structural analysis.

Conclusion

4-Chloro-6-iodopyrrolo[2,1-f]triazine is a promising building block for the development of novel therapeutic agents, owing to its foundation on a biologically relevant scaffold and the presence of versatile functional handles. While a comprehensive set of experimental physicochemical data for this specific molecule is not yet readily available, this guide provides the necessary theoretical framework and practical, step-by-step protocols for its determination. By following these established methodologies, researchers can confidently characterize this and other novel compounds, thereby accelerating the drug discovery and development process. The insights gained from such studies will be invaluable in understanding the structure-property and structure-activity relationships that govern the therapeutic potential of the pyrrolo[2,1-f]triazine class of molecules.

References

  • PubChem. 4-chloro-6-iodopyrrolo[2,1-f]t[1][2][3]riazine. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Mechanism of Action of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors

An In-depth Technical Guide to the Mechanism of Action of Pyrrolo[2,1-f][1][2][3]triazine-Based Kinase Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[4][5][6] This unique fused heterocycle serves as the core for numerous clinical candidates and approved drugs, demonstrating its versatility and favorable drug-like properties.[5][7][8] While the specific compound 4-chloro-6-iodopyrrolo[2,1-f]triazine is primarily a key synthetic intermediate, its role is critical in the construction of these complex, biologically active molecules.[7][9] This guide elucidates the mechanism of action of kinase inhibitors derived from this scaffold, using the well-characterized c-Met/Ron inhibitor BMS-777607 as a primary case study. We will explore the molecular interactions, downstream signaling consequences, and the experimental methodologies used to validate this mechanism, providing a comprehensive technical resource for professionals in drug development.

Part 1: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Foundation for Potent Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine core is isosteric to purines, allowing it to mimic the adenine component of adenosine triphosphate (ATP) and effectively compete for the ATP-binding pocket of protein kinases.[6] Its rigid, planar structure, combined with a unique arrangement of hydrogen bond donors and acceptors, makes it an ideal anchor for designing high-affinity kinase inhibitors.[9]

The journey from a simple intermediate to a complex inhibitor often begins with a functionalized core like 4-chloro-6-iodopyrrolo[2,1-f]triazine. The chlorine and iodine atoms serve as versatile chemical "handles" for synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This modular synthesis allows chemists to systematically explore the structure-activity relationship (SAR) by introducing diverse chemical groups at these positions to optimize potency, selectivity, and pharmacokinetic properties.[9][10]

Part 2: Mechanism of Action — A Case Study of BMS-777607

BMS-777607 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase family, which also includes Ron, Axl, and Tyro3.[11][12][13] Dysregulation of the c-Met pathway, primarily through overexpression or mutation, is a known driver in a multitude of human cancers, promoting tumor growth, invasion, and metastasis.[1][2][3][14]

Molecular Target Binding

The primary mechanism of action for BMS-777607 and related pyrrolotriazines is the direct inhibition of the kinase's catalytic activity.[3][15] This is achieved by occupying the ATP-binding site on the kinase domain.

  • Hinge Region Interaction: The pyrrolo[2,1-f][1][2][3]triazine core forms a critical set of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. This donor-acceptor-donor pattern mimics the interaction of adenine, effectively anchoring the inhibitor in the active site.[9]

  • Hydrophobic Pocket Occupancy: Substituents appended to the core, often via the positions originally occupied by chlorine or iodine, extend into adjacent hydrophobic pockets, enhancing both potency and selectivity.

  • Gatekeeper Residue Interaction: Selectivity among different kinases is often governed by the size and nature of the "gatekeeper" residue. The design of substituents on the pyrrolotriazine scaffold is tailored to achieve favorable interactions with the specific gatekeeper of the target kinase while creating steric clashes with those of off-target kinases.

cluster_kinaseKinase ATP Binding Pocketcluster_inhibitorPyrrolotriazine InhibitorhingeHinge Region(e.g., Cys129)p_loopP-Loop (Hydrophobic)gatekeeperGatekeeper Residuesugar_pocketSugar PocketcorePyrrolotriazineCorecore->hingeH-Bonds(Key Anchor)r1R1 Groupr1->p_loopHydrophobicInteractionsr1->gatekeeperGoverns Selectivityr2R2 Groupr2->sugar_pocketSelectivity &Potency

Caption: Kinase inhibitor binding mode in the ATP pocket.

Downstream Signaling Pathway Inhibition

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the catalytic domain.[2] This activation initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and motility.[1][2][3] Key pathways activated by c-Met include RAS/MAPK, PI3K/AKT, and STAT.[2]

By blocking the ATP-binding site, BMS-777607 prevents this initial autophosphorylation step.[12] This abrogation of c-Met kinase activity effectively shuts down all downstream signaling, leading to the inhibition of tumor cell growth, migration, and invasion.[12][16]

cluster_downstreamDownstream Signalingcluster_cellularCellular ResponseHGFHGF LigandcMetc-Met ReceptorHGF->cMetBinds & ActivatesRASRAS/MAPKPathwaycMet->RASActivatesPI3KPI3K/AKTPathwaycMet->PI3KActivatesSTATSTAT PathwaycMet->STATActivatesInhibitorBMS-777607(Pyrrolotriazine)Inhibitor->cMetBlocks ATP Site(Inhibits Phosphorylation)ProliferationProliferationRAS->ProliferationSurvivalSurvivalPI3K->SurvivalInvasionInvasionSTAT->Invasion

Caption: Inhibition of the c-Met signaling cascade.

Part 3: Experimental Validation of the Mechanism

A multi-faceted experimental approach is required to rigorously validate the mechanism of action for a pyrrolotriazine-based kinase inhibitor. This process ensures that the observed biological effects are directly attributable to the intended molecular interaction.

AHypothesis:Compound inhibitsTarget KinaseBBiochemical Assay(e.g., LanthaScreen)Does it inhibit the isolated enzyme?A->BStep 1CCellular Assay(e.g., Western Blot)Does it inhibit the target in a cell?B->CStep 2DPhenotypic Assay(e.g., Cell Viability)Does it affect cell function?C->DStep 3EValidated MechanismD->EConfirmation

Caption: Experimental workflow for mechanism validation.

Protocol: In Vitro Kinase Binding Assay (LanthaScreen™ Eu)

This assay directly measures the ability of a compound to displace a fluorescent tracer from the ATP pocket of the target kinase, providing a quantitative measure of binding affinity (IC50).

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP site.[17][18] When the tracer is bound, FRET is high. A competitive inhibitor displaces the tracer, leading to a loss of FRET.[17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer A from a 5X stock.[17] Prepare serial dilutions of the test compound (e.g., BMS-777607) in 100% DMSO, followed by an intermediate dilution into the kinase buffer.[19]

  • Kinase/Antibody Mixture: Prepare a 2X solution containing the target kinase (e.g., recombinant c-Met) and the Eu-labeled anti-tag antibody in kinase buffer.[17] It is critical to centrifuge the antibody stock before use to pellet any aggregates that could interfere with the signal.[19][20]

  • Tracer Solution: Prepare a 4X solution of the appropriate Alexa Fluor™-labeled kinase tracer in kinase buffer.[17]

  • Assay Plate Setup: In a 384-well microplate, add the following in order:

    • 5 µL of 3X serially diluted test compound.

    • 5 µL of 3X kinase/antibody mixture.

    • 5 µL of 3X tracer.[19]

  • Incubation: Cover the plate and incubate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[18]

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Target Inhibition (Western Blot for Phospho-Kinase)

This experiment verifies that the inhibitor can enter the cell and engage its target, leading to a reduction in the kinase's activity, which is measured by its phosphorylation status.

Principle: Western blotting uses specific antibodies to detect the total amount of a target protein and its phosphorylated (activated) form in cell lysates. A potent inhibitor will decrease the phospho-protein signal without affecting the total protein level.[21]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells known to have active target signaling (e.g., GTL-16 gastric carcinoma cells for c-Met). Treat the cells with a range of concentrations of the test inhibitor (e.g., BMS-777607) for a specified time (e.g., 2 hours).[12]

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of the proteins.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[21] Avoid using milk as a blocking agent, as its phosphoprotein content can cause high background.[23]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-c-Met (Tyr1234/1235)).

    • Separately, probe a parallel blot with an antibody for the total target protein (e.g., anti-c-Met) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane thoroughly with TBST. Incubate with an HRP-conjugated secondary antibody. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. The signal for the phospho-protein should decrease in a dose-dependent manner with inhibitor treatment, while the total protein signal remains constant.

Part 4: Quantitative Data & Structure-Activity Relationships

The development of potent pyrrolotriazine inhibitors involves synthesizing and testing numerous analogs to build a structure-activity relationship (SAR) profile. This data guides the optimization of the chemical scaffold.

Table 1: Representative Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Reference
BMS-777607 c-Met3.9[11][13]
Ron1.8[11][13]
Axl1.1[11][13]
Tyro34.3[11][13]
VEGFR-2180[11]
Compound 19 (Shi et al.) c-Met2.3[5]
VEGFR-25.0[5]
Compound 18 (Shi et al.) VEGFR-211[5]

Data is compiled from multiple sources for illustrative purposes.

The SAR for this class of compounds reveals key insights. For instance, modifications at the C-5 and C-6 positions of the pyrrolotriazine core, often originating from the chloro- and iodo- positions of the starting material, are critical for modulating potency against specific kinases like VEGFR-2.[10] The addition of basic amino groups can also be used to mitigate metabolic liabilities, such as glucuronidation of phenolic moieties.[10]

Conclusion

The 4-Chloro-6-iodopyrrolo[2,1-f]triazine scaffold is a cornerstone in the synthesis of a highly successful class of kinase inhibitors. The resulting molecules function primarily as ATP-competitive inhibitors, effectively blocking the catalytic activity of target kinases like c-Met by forming key interactions within the ATP binding pocket. This molecular action prevents downstream signal transduction, thereby inhibiting key cellular processes that drive cancer progression, such as proliferation and invasion. The mechanism is rigorously confirmed through a combination of in vitro binding assays and cell-based functional assays that demonstrate on-target activity. The continued exploration of the rich structure-activity relationships originating from this versatile scaffold promises to yield new and improved targeted therapies for a range of diseases.

References

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]

  • AbbVie Inc. (n.d.). c-MET. AbbVie Science. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Wang, X., et al. (2012). Small-Molecule Inhibitor BMS-777607 Induces Breast Cancer Cell Polyploidy with Increased Resistance to Cytotoxic Chemotherapy Agents. Molecular Cancer Therapeutics, 11(2), 434-445. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. [Link]

  • Comoglio, P. M., et al. (2018). An overview of the c-MET signaling pathway. Semantic Scholar. [Link]

  • National Cancer Institute. (n.d.). Definition of Met tyrosine kinase inhibitor BMS-777607. NCI Drug Dictionary. [Link]

  • Zhang, C., et al. (2024). Roles and inhibitors of FAK in cancer: current advances and future directions. Journal of Hematology & Oncology, 17(1), 66. [Link]

  • Cromm, P. M., & Cagatay, T. (2021). Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions. Molecules, 26(15), 4583. [Link]

  • BenchSci. (2024). What are FAK1 inhibitors and how do they work? BenchSci. [Link]

  • Wang, X., et al. (2012). Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents. Molecular Cancer Therapeutics, 11(2), 434-45. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(20), 1787-1808. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Fensome, A., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(6), 1-7. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Ott, G. R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]

  • Fensome, A., et al. (2023). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]

  • Wako Pure Chemical Industries. (n.d.). Western Blot Analysis of Phosphorylated Proteins. [Link]

  • Kaur, P., & Singh, G. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-13. [Link]

  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Kim, K., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-33. [Link]

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The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine core, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[4] This scaffold is an integral component of several approved drugs and clinical candidates, underscoring its therapeutic potential.[5] Notably, it forms the core of the antiviral drug Remdesivir, which gained prominence during the COVID-19 pandemic, and the kinase inhibitor Brivanib.[4] The unique electronic and steric properties of the pyrrolo[2,1-f][1][2][3]triazine nucleus allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile to target a wide array of biological targets with high potency and selectivity. This guide will provide a comprehensive overview of the biological activities of pyrrolo[2,1-f][1][2][3]triazine derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

Diverse Biological Activities of Pyrrolo[2,1-f][1][2][3]triazine Derivatives

The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological processes, with significant implications for oncology, virology, and the treatment of inflammatory diseases.

Kinase Inhibition: A Dominant Therapeutic Application

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. Pyrrolo[2,1-f][1][2][3]triazine derivatives have emerged as a powerful class of kinase inhibitors, targeting several key enzymes implicated in cancer progression.

The receptor tyrosine kinases c-Met and VEGFR-2 are critical mediators of tumor growth, angiogenesis, and metastasis. Several series of pyrrolo[2,1-f][1][2][3]triazine derivatives have been developed as potent dual inhibitors of these kinases. For instance, compound 27a demonstrated impressive inhibitory activity against both c-Met and VEGFR-2 with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively.[2] This dual-targeting approach is a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are well-established targets in various cancers. Pyrrolo[2,1-f][1][2][3]triazine-based compounds have been designed as potent inhibitors of these receptors, with some exhibiting dual activity.

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. A series of 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives have shown selective activity against p110α and p110δ isoforms of PI3K, with compound 14a exhibiting IC50 values of 122 nM and 119 nM, respectively.[1][6]

The p38 mitogen-activated protein (MAP) kinase is involved in inflammatory responses, and its inhibition is a potential therapeutic strategy for various inflammatory diseases. A novel series of pyrrolo[2,1-f][1][2][3]triazines have been identified as potent p38α MAP kinase inhibitors.[7]

Anticancer Activity Beyond Kinase Inhibition:

The antiproliferative effects of pyrrolo[2,1-f][1][2][3]triazine derivatives extend beyond kinase inhibition. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including hepatocellular carcinoma (HEPG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cells, with IC50 values in the low micromolar to nanomolar range.[1]

Antiviral Activity: From Influenza to Coronaviruses:

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key pharmacophore in several antiviral agents. As structural analogues of purine bases, these compounds can interfere with viral replication.[8]

Certain 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines have shown promising activity against the influenza A virus (H1N1). One derivative, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate, exhibited an IC50 of 4 µg/mL with a high selectivity index, potentially through the inhibition of neuraminidase.[8]

C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides have demonstrated potent anti-norovirus activity. One such compound, 4-aza-7,9-dideazaadenosine, showed a strong antiviral effect in a human norovirus replicon assay with an EC50 of 0.015 μM.[9]

Other Therapeutic Areas:

The therapeutic potential of pyrrolo[2,1-f][1][2][3]triazines is not limited to oncology and virology. Research has also explored their utility as inhibitors of adaptor protein 2-associated kinase 1 (AAK1) for the treatment of neuropathic pain.[10]

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the pyrrolo[2,1-f][1][2][3]triazine core have provided valuable insights into the structure-activity relationships governing their biological activities. For instance, in the context of PI3Kδ inhibition, the 4-amino pyrrolotriazine chemotype was identified as a novel and selective inhibitor.[11] Further SAR studies on this scaffold could lead to the development of even more potent and selective therapeutic agents. A quantitative structure-activity relationship (QSAR) study has also been conducted to predict the Met kinase inhibitory activity of these derivatives, aiming to define the basic pharmacophore for anticancer activity.[12]

Key Signaling Pathways Modulated by Pyrrolo[2,1-f][1][2][3]triazine Derivatives

The biological effects of pyrrolo[2,1-f][1][2][3]triazine derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR_Signaling_Pathwaycluster_extracellularExtracellular Spacecluster_membranePlasma Membranecluster_intracellularIntracellular SpaceEGFEGF LigandEGFREGFREGF->EGFRBinding & DimerizationRASRASEGFR->RASActivationPI3KPI3KEGFR->PI3KActivationPyrrolo_inhibitorPyrrolo[2,1-f]triazineInhibitorPyrrolo_inhibitor->EGFRInhibitionRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell ProliferationSurvivalERK->ProliferationAKTAKTPI3K->AKTAKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathwaycluster_extracellularExtracellular Spacecluster_membranePlasma Membranecluster_intracellularIntracellular SpaceVEGFVEGF LigandVEGFR2VEGFR-2VEGF->VEGFR2Binding & DimerizationPLCgPLCγVEGFR2->PLCgActivationPI3KPI3KVEGFR2->PI3KPyrrolo_inhibitorPyrrolo[2,1-f]triazineInhibitorPyrrolo_inhibitor->VEGFR2InhibitionAngiogenesisAngiogenesisVascular PermeabilityPLCg->AngiogenesisAKTAKTPI3K->AKTAKT->Angiogenesis

An In-depth Technical Guide to 4-Chloro-6-iodopyrrolo[2,1-f]triazine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Chloro-6-iodopyrrolo[2,1-f]triazine, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural attributes, physicochemical properties, a plausible synthetic pathway with detailed experimental rationale, and its potential applications as a key building block for novel therapeutics.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged structure" in drug discovery.[4] This unique fused heterocyclic system, an isostere of naturally occurring purines, serves as the core of numerous biologically active molecules.[2][5] Its importance is highlighted by its presence in approved drugs and clinical candidates, including antiviral agents like Remdesivir and a variety of kinase inhibitors targeting oncological pathways.[2][6] The scaffold's planarity and distribution of nitrogen atoms allow for diverse interactions with biological targets, making it a versatile template for inhibitor design.[6] The introduction of halogen atoms, such as chlorine and iodine, at specific positions offers a powerful strategy to modulate the compound's electronic properties, lipophilicity, and metabolic stability, while also providing synthetic handles for further diversification through cross-coupling reactions.

Compound Identification and Physicochemical Properties

While a specific CAS number for 4-Chloro-6-iodopyrrolo[2,1-f]triazine is not consistently cataloged in major chemical databases, suggesting it is a specialized intermediate rather than a common commercial product, its chemical identity is unambiguously defined by its structure and nomenclature.

Chemical Structure:

Caption: 2D Structure of 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Structural and Physicochemical Data Summary

The following table summarizes key identifiers and predicted properties for 4-Chloro-6-iodopyrrolo[2,1-f]triazine, derived from computational models available through public databases like PubChem.

PropertyValueSource
Molecular Formula C₆H₃ClIN₃[1]
Molecular Weight 279.47 g/mol Calculated
Monoisotopic Mass 278.906 Da[1]
IUPAC Name 4-chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine[1]
InChI InChI=1S/C6H3ClIN3/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H[1]
InChIKey IAXOZWTXSDGIEI-UHFFFAOYSA-N[1]
SMILES C1=C2C(=NC=NN2C=C1I)Cl[1]
Predicted XlogP 2.0[1]
Predicted H-Bond Donors 0PubChem
Predicted H-Bond Acceptors 3PubChem

Proposed Synthetic Pathway and Experimental Protocol

Synthetic Workflow Diagram

synthesis_workflow A Pyrrole-2-carboxamide B 1-Aminopyrrole-2-carboxamide (Intermediate 1) A->B N-Amination (e.g., NH₂Cl) C Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (Intermediate 2) B->C Cyclization (e.g., Formamidine acetate) D 4-Chloropyrrolo[2,1-f][1,2,4]triazine (Intermediate 3) C->D Chlorination/Dehydration (POCl₃) E 4-Chloro-6-iodopyrrolo[2,1-f]triazine (Final Product) D->E Regioselective Iodination (e.g., I₂, p-TsOH)

Caption: Proposed synthetic workflow for 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Part 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (Intermediate 2)

This initial phase focuses on building the core heterocyclic scaffold.

Step 1: N-Amination of Pyrrole-2-carboxamide

  • Rationale: The crucial N-N bond required for the triazine ring is introduced via electrophilic amination at the pyrrole nitrogen. Pyrrole-2-carboxamide is chosen as the starting material to facilitate the subsequent cyclization. Using an aminating agent like chloramine (NH₂Cl) or O-(diphenylphosphinyl)hydroxylamine provides the necessary amino group.[2]

  • Protocol:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C, add pyrrole-2-carboxamide (1.0 eq.) portion-wise.

    • Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation.

    • Add a solution of O-(diphenylphosphinyl)hydroxylamine (1.2 eq.) in DMF dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-aminopyrrole-2-carboxamide (Intermediate 1).

Step 2: Cyclization to form the Triazinone Ring

  • Rationale: The 1-aminopyrrole derivative is cyclized with a one-carbon unit to form the triazine ring. Formamidine acetate serves as an efficient reagent for this transformation, providing the necessary carbon and nitrogen atoms to close the six-membered ring.[2]

  • Protocol:

    • Combine crude 1-aminopyrrole-2-carboxamide (1.0 eq.) and formamidine acetate (3.0 eq.) in a high-boiling solvent such as N,N-dimethylformamide (DMF).

    • Heat the mixture to 160-165 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (Intermediate 2).

Part 2: Halogenation Steps to Yield the Final Product

Step 3: Chlorination to 4-Chloropyrrolo[2,1-f][1][2][3]triazine (Intermediate 3)

  • Rationale: The hydroxyl group of the triazinone tautomer is converted to a chloro group. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of deoxychlorination, converting the amide-like functionality into a more reactive chloro-substituted heterocycle.[2]

  • Protocol:

    • Carefully add Intermediate 2 (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

    • Heat the mixture to reflux (approx. 105 °C) for 3-5 hours.

    • Cool the reaction to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield 4-Chloropyrrolo[2,1-f][1][2][3]triazine (Intermediate 3).

Step 4: Regioselective Iodination

  • Rationale: The final step is the introduction of iodine at the C6 position. The pyrrole ring is electron-rich and susceptible to electrophilic substitution. Based on studies of similar fused pyrrole systems, direct iodination at the C3 position of the pyrrole ring (C6 of the fused system) can be achieved with high regioselectivity using molecular iodine in the presence of an acid catalyst.[7] The acid promoter enhances the electrophilicity of the iodine.

  • Protocol:

    • Dissolve Intermediate 3 (1.0 eq.) in a suitable solvent like dichloromethane.

    • Add molecular iodine (I₂) (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the formation of the product by LC-MS.

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the final product, 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Applications in Drug Discovery and Chemical Biology

The 4-Chloro-6-iodopyrrolo[2,1-f]triazine scaffold is a highly valuable intermediate for the synthesis of complex molecules, particularly in the realm of targeted therapies.

Logical Relationship Diagram

applications cluster_0 Core Scaffold cluster_1 Synthetic Utility cluster_2 Potential Therapeutic Areas Core 4-Chloro-6-iodopyrrolo[2,1-f]triazine C4 C4-Chloro Position (Nucleophilic Substitution) Core->C4 C6 C6-Iodo Position (Cross-Coupling Reactions) Core->C6 Kinase Kinase Inhibitors (Oncology) C4->Kinase Antiviral Antiviral Agents C4->Antiviral C6->Kinase C6->Antiviral

Caption: Potential applications derived from the reactive sites of the title compound.

  • Kinase Inhibitor Synthesis: The pyrrolo[2,1-f][1][2][3]triazine core is a known hinge-binding motif for many protein kinases.[6] The C4-chloro group is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments that can interact with the kinase hinge region. The C6-iodo group is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of diverse aryl, heteroaryl, or alkyl groups that can probe deeper pockets of the ATP-binding site to enhance potency and selectivity.[8]

  • Antiviral Drug Development: The structural similarity of the pyrrolotriazine core to purine nucleosides makes it a key component in the design of antiviral agents.[4] Remdesivir, a prominent example, utilizes this core as a bioisostere for adenosine.[2] The 4-chloro-6-iodo derivative can serve as a starting point for the synthesis of novel nucleoside analogues or other non-nucleoside inhibitors targeting viral polymerases or other essential viral enzymes.

  • Chemical Probes: The dual reactivity of this molecule allows for the modular synthesis of chemical probes to study biological pathways. For instance, a fluorescent tag or a biotin moiety could be installed at one position, while the other position is used to attach a pharmacophore that targets a specific protein.

Safety and Handling

Specific safety data for 4-Chloro-6-iodopyrrolo[2,1-f]triazine is not available. However, based on its structure and the reagents used in its synthesis, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Halogenated organic compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin. The synthetic intermediates, particularly phosphorus oxychloride and sodium hydride, are highly reactive and require specialized handling procedures.

Conclusion

4-Chloro-6-iodopyrrolo[2,1-f]triazine represents a strategically important building block for modern drug discovery. Its core scaffold is validated by numerous successful clinical candidates and approved drugs. The orthogonal reactivity of the chloro and iodo substituents provides medicinal chemists with a versatile platform to rapidly generate libraries of complex molecules for screening against a wide range of biological targets. The synthetic route proposed herein, grounded in established chemical principles, offers a viable pathway for accessing this valuable compound for further research and development.

References

  • PubChem. 4-chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine. National Center for Biotechnology Information. Available from: [Link]

  • Shaaban, M. R., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 255-271. Available from: [Link]

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The Strategic Synthesis of Pyrrolo[2,1-f]triazines: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors and antiviral agents.[1][2] Its unique fused heterocyclic system provides a versatile template for designing molecules with potent and selective biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic strategies for constructing the pyrrolo[2,1-f]triazine core. Beyond a mere recitation of methods, this guide delves into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices. Detailed, step-by-step protocols for seminal synthetic routes are provided, alongside a critical analysis of structure-activity relationships (SAR) to empower the rational design of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus, a bicyclic heterocycle containing a bridgehead nitrogen and a nitrogen-nitrogen bond, has garnered significant attention in the pharmaceutical industry.[4] Its structural resemblance to purines allows it to effectively mimic endogenous ligands and interact with the ATP-binding sites of various kinases.[5] This has led to the development of potent inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.[3][5] Notable examples include inhibitors of VEGFR-2, EGFR, c-Met, and PI3Kδ.[6][7][8][9]

Furthermore, the pyrrolo[2,1-f][1][2][3]triazine core is a cornerstone of important antiviral drugs, most notably the broad-spectrum antiviral remdesivir, which has been utilized in the treatment of emerging viral infections.[4] The synthesis of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides has been a particularly fruitful area of research, yielding compounds with significant antiproliferative and antiviral activities.[1][2][4]

This guide will navigate the diverse synthetic landscape for accessing this critical scaffold, providing both the foundational knowledge and the practical details necessary for its application in drug discovery programs.

Key Synthetic Strategies for the Pyrrolo[2,1-f]triazine Core

The construction of the pyrrolo[2,1-f]triazine ring system can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and the introduction of molecular diversity.

Annulation of the Triazine Ring onto a Pre-formed Pyrrole

This is arguably the most common and versatile approach, leveraging the ready availability of substituted pyrroles. The general strategy involves the introduction of a nitrogen-containing functional group at the N-1 position of the pyrrole ring, followed by cyclization with a one-carbon unit to form the triazine ring.

A cornerstone of this strategy is the use of 1-aminopyrrole-2-carbonitriles as key intermediates. These compounds can be readily prepared from the corresponding pyrrole-2-carboxaldehydes. The subsequent cyclization with formamidine acetate or a similar one-carbon electrophile provides direct access to the medicinally important 4-aminopyrrolo[2,1-f]triazine scaffold.

Experimental Protocol: Scalable Synthesis of Pyrrolo[2,1-f]triazin-4-amine [10]

Part A: Preparation of 2-Cyanopyrrole

  • To a stirred and cooled (0–5 °C) solution of anhydrous dimethylformamide (DMF, 10 L), slowly add phosphorus oxychloride (1.544 L, 16.56 mol) over 3 hours, maintaining the temperature at 0–5 °C.

  • Allow the reaction mixture to warm to 15–20 °C and stir for 30 minutes.

  • Cool the mixture back to 0–5 °C and slowly add pyrrole (1 kg, 14.90 mol) over 1.5 hours, ensuring the temperature does not exceed 15 °C.

  • Stir the reaction for an additional hour at 15–20 °C, then cool to 0–5 °C.

  • Slowly add process water (3 L) to the cooled reaction mass over 3 hours, keeping the internal temperature below 15 °C.

  • Stir the mixture at 15 °C for 10 minutes, then add solid hydroxylamine hydrochloride (1.139 kg, 16.41 mol).

  • Add acetic anhydride (1.548 L, 16.48 mol) while maintaining the temperature below 15 °C.

  • Heat the reaction mass to 90 °C and stir for 12–16 hours.

  • After completion, cool the reaction and proceed with work-up and purification to yield 2-cyanopyrrole.

Part B: Preparation of Pyrrolo[2,1-f]triazin-4-amine

  • To a stirred solution of anhydrous DMF (6.0 L) at 0–5 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.29 kg, 7.17 mol).

  • Stir the mixture for 20–30 minutes at 0–5 °C.

  • Add 2-cyanopyrrole (0.60 kg, 6.52 mol) to the reaction mixture at 0–5 °C, controlling the addition to maintain the temperature between 5 and 10 °C. Stir for 30–40 minutes.

  • In a separate vessel, prepare a solution of chloramine in MTBE.

  • Slowly add the chloramine solution to the reaction mixture containing the deprotonated 2-cyanopyrrole, maintaining the temperature below 10 °C.

  • Upon completion of the N-amination, add formamidine acetate to the reaction mixture.

  • Heat the mixture to facilitate the cyclization reaction.

  • After the reaction is complete, cool the mixture and isolate the product by filtration.

  • Wash the solid with water and then with MTBE.

  • Dry the product under vacuum at 50–55 °C to obtain crystalline pyrrolo[2,1-f]triazin-4-amine.

Causality Behind Experimental Choices:

  • Vilsmeier-Haack Formylation: The initial formylation of pyrrole to pyrrole-2-carboxaldehyde is a classic Vilsmeier-Haack reaction. The use of POCl₃ and DMF generates the Vilsmeier reagent ([ClCH=N(CH₃)₂]Cl), a mild electrophile that selectively attacks the electron-rich C2 position of the pyrrole ring.

  • Oxime Formation and Dehydration: The conversion of the aldehyde to the nitrile proceeds through an oxime intermediate. Hydroxylamine hydrochloride is used for the formation of the oxime, and acetic anhydride serves as a dehydrating agent to furnish the nitrile.

  • N-Amination: The introduction of the amino group at the N-1 position of the pyrrole is a critical step. The use of a strong base like sodium hydride is necessary to deprotonate the pyrrole nitrogen, making it sufficiently nucleophilic to react with an electrophilic aminating agent like chloramine. Careful temperature control is crucial to prevent side reactions.

  • Triazine Ring Formation: The final cyclization with formamidine acetate involves the nucleophilic attack of the N-amino group onto one of the electrophilic carbons of formamidine, followed by an intramolecular cyclization and subsequent elimination of ammonia to form the aromatic triazine ring.

Logical Relationship: Synthesis of 4-Aminopyrrolo[2,1-f]triazine

G Pyrrole Pyrrole Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Pyrrole->Vilsmeier_Reagent Pyrrole_2_carboxaldehyde Pyrrole-2-carboxaldehyde Vilsmeier_Reagent->Pyrrole_2_carboxaldehyde Hydroxylamine Hydroxylamine (NH₂OH·HCl) Pyrrole_2_carboxaldehyde->Hydroxylamine Oxime Oxime Intermediate Hydroxylamine->Oxime Dehydration Dehydration (Acetic Anhydride) Oxime->Dehydration Cyanopyrrole 2-Cyanopyrrole Dehydration->Cyanopyrrole NaH NaH Cyanopyrrole->NaH Deprotonated_Pyrrole Deprotonated 2-Cyanopyrrole NaH->Deprotonated_Pyrrole Chloramine Chloramine (NH₂Cl) Deprotonated_Pyrrole->Chloramine Aminopyrrole 1-Amino-1H-pyrrole-2-carbonitrile Chloramine->Aminopyrrole Formamidine Formamidine Acetate Aminopyrrole->Formamidine Cyclization Cyclization & Aromatization Formamidine->Cyclization Final_Product Pyrrolo[2,1-f]triazin-4-amine Cyclization->Final_Product

Caption: Synthetic pathway to 4-aminopyrrolo[2,1-f]triazine.

1,3-Dipolar Cycloaddition Reactions

A powerful and convergent strategy for the synthesis of polysubstituted pyrrolo[2,1-f]triazines involves the [3+2] cycloaddition of a 1,3-dipole with a suitable dipolarophile.[11][12] This approach allows for the rapid construction of the bicyclic core with a high degree of control over the substitution pattern.

A common variant of this strategy employs the in situ generation of triazinium ylides from the corresponding 1-alkyl-1,2,4-triazinium salts. These ylides then react with electron-poor dipolarophiles, such as dimethyl acetylenedicarboxylate (DMAD), to yield the desired pyrrolo[2,1-f]triazine derivatives.[12]

Reaction Mechanism: 1,3-Dipolar Cycloaddition

G Triazinium_Salt 1-Alkyl-1,2,4-triazinium Salt Base Base (e.g., Et₃N) Triazinium_Salt->Base Triazinium_Ylide Triazinium Ylide (1,3-Dipole) Base->Triazinium_Ylide Dipolarophile Electron-poor Dipolarophile (e.g., DMAD) Triazinium_Ylide->Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Cycloadduct Primary Cycloadduct Cycloaddition->Cycloadduct Aromatization Aromatization Cycloadduct->Aromatization Final_Product Polysubstituted Pyrrolo[2,1-f]triazine Aromatization->Final_Product

Caption: General scheme for 1,3-dipolar cycloaddition synthesis.

Experimental Protocol: Synthesis of Dimethyl 7-methyl-2,4-diaryl-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylates [12]

  • To a suspension of the appropriate N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran or absolute dioxane, add dimethyl acetylenedicarboxylate (1.2 mmol).

  • Stir the mixture and add triethylamine (1.1 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature until a crystalline product precipitates.

  • Isolate the product by filtration and recrystallize from a suitable solvent (e.g., ethanol or acetonitrile).

Causality Behind Experimental Choices:

  • Triazinium Salt Formation: The starting 1,2,4-triazines are readily alkylated to form the corresponding triazinium salts. This step activates the triazine ring for the subsequent deprotonation.

  • In Situ Ylide Generation: The use of a base, such as triethylamine, deprotonates the carbon adjacent to the quaternized nitrogen, generating the transient triazinium ylide, which acts as the 1,3-dipole.

  • Electron-Poor Dipolarophile: The cycloaddition is most efficient with electron-deficient dipolarophiles like DMAD. The electron-withdrawing ester groups lower the energy of the LUMO of the dipolarophile, facilitating a favorable interaction with the HOMO of the triazinium ylide.

  • Aromatization: The initial cycloadduct readily undergoes aromatization, often through the elimination of a small molecule (e.g., H₂), to furnish the stable pyrrolo[2,1-f]triazine ring system.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers elegant and efficient pathways to construct the pyrrolo[2,1-f]triazine scaffold, often through cascade reactions that form multiple bonds in a single pot. Copper-catalyzed reactions have proven particularly useful in this regard.[7]

One notable example is the copper(II)-catalyzed cascade reaction of 1-amino-1H-pyrrole-2-carboxamides with aldehydes to form 2-substituted pyrrolo[2,1-f]triazin-4(3H)-ones.[13] This method provides a convergent and atom-economical route to a diverse range of derivatives.

Reaction Workflow: Copper-Catalyzed Synthesis

G Aminopyrrole 1-Amino-1H-pyrrole-2-carboxamide Aldehyde Aldehyde (R-CHO) Aminopyrrole->Aldehyde Copper_Catalyst Cu(II) Catalyst (e.g., CuCl₂) Aldehyde->Copper_Catalyst Condensation Condensation Copper_Catalyst->Condensation Intermediate Iminopyrrole Intermediate Condensation->Intermediate Intramolecular_Cyclization Intramolecular Cyclization Intermediate->Intramolecular_Cyclization Oxidation Oxidation Intramolecular_Cyclization->Oxidation Final_Product 2-Substituted Pyrrolo[2,1-f]triazin-4(3H)-one Oxidation->Final_Product

Caption: Copper-catalyzed synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones.

Structure-Activity Relationships (SAR) of Pyrrolo[2,1-f]triazine Derivatives

The strategic functionalization of the pyrrolo[2,1-f]triazine core is paramount for modulating its biological activity and pharmacokinetic properties. Extensive SAR studies have been conducted, particularly in the context of kinase inhibition.

Kinase Inhibitors

The pyrrolo[2,1-f]triazine scaffold has been successfully employed to develop inhibitors for a variety of kinases. The substitution pattern on the ring system dictates the potency and selectivity of these inhibitors.

Table 1: SAR Summary of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors

PositionTarget Kinase(s)Favorable SubstituentsRationale and Key Interactions
C2 ALK, JAK2Anilino groups, often with specific substitution patterns.The aniline moiety typically forms key hydrogen bonds with the hinge region of the kinase. Substituents on the aniline can modulate potency and selectivity.[8]
C4 VEGFR-2, EGFRSubstituted anilines (e.g., 3-hydroxyphenylamino, 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino).The C4 substituent generally projects into the ATP binding pocket and can be optimized to enhance binding affinity and selectivity.[6][14][15]
C5 & C6 VEGFR-2, p38α MAP kinaseSmall alkyl groups, polar side chains.These positions are often solvent-exposed and can be modified to improve physicochemical properties such as solubility and metabolic stability without significantly impacting kinase binding.[14][16]
C7 ALKAryl groups.The C7 position can be functionalized to introduce additional interactions with the kinase active site or to modulate the overall properties of the molecule.[8]
Antiviral Agents

In the realm of antiviral drug discovery, the focus has been on pyrrolo[2,1-f]triazine C-nucleosides. In these analogs, the heterocyclic base is attached to the ribose sugar via a C-C bond, which enhances their metabolic stability compared to N-nucleosides.[17] Modifications at the C7 position of the pyrrolotriazine ring and on the sugar moiety have been explored to optimize antiviral activity.[2]

Conclusion and Future Perspectives

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a versatile and valuable template in medicinal chemistry. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of derivatives. The choice of synthetic strategy will ultimately be dictated by the desired substitution pattern and the scale of the synthesis.

Future research in this area will likely focus on the development of novel, more efficient, and stereoselective synthetic methods. The exploration of new catalytic systems and the application of flow chemistry are promising avenues for improving the synthesis of these important compounds. Furthermore, as our understanding of the biological targets of pyrrolo[2,1-f]triazines continues to grow, so too will the opportunities for the rational design of the next generation of therapeutics based on this remarkable scaffold.

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The Emergence of Pyrrolo[2,1-f]triazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged Scaffold" Concept in Medicinal Chemistry

In the vast landscape of chemical structures with therapeutic potential, a select few molecular frameworks have repeatedly demonstrated the ability to bind to a diverse range of biological targets with high affinity.[1][2] Coined by Evans in 1988, the term "privileged structure" describes these versatile scaffolds that serve as fertile starting points for the development of novel therapeutics.[2][3][4] These frameworks are not merely passive skeletons; they possess inherent drug-like properties, including chemical stability, synthetic accessibility for diversification, and compatibility with biological systems.[2][5] The strategic utilization of privileged scaffolds accelerates the drug discovery process by increasing the efficiency of library screening and providing a robust foundation for hit-to-lead optimization.[1][2]

This guide delves into the discovery and application of one such remarkable heterocyclic system: the pyrrolo[2,1-f][6][7][8]triazine core. This unique bridgehead nitrogen heterocycle has garnered significant attention from medicinal chemists due to its remarkable versatility and has been rightfully designated as a privileged scaffold in the field of drug discovery.[9][10][11][12] Its derivatives have shown a wide array of biological activities, most notably as potent kinase inhibitors, antivirals, and anticancer agents.[6][9][13][14]

The Rise of a Privileged Core: Discovery and Key Attributes of Pyrrolo[2,1-f]triazine

First synthesized in the late 1970s, the pyrrolo[2,1-f][6][7][8]triazine scaffold remained relatively underexplored for several decades.[6] However, its structural resemblance to purine nucleosides hinted at its potential as a biologically active molecule.[12][14] The true breakthrough for this scaffold came with the discovery of its derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[13][15]

The privileged nature of the pyrrolo[2,1-f]triazine core stems from several key attributes:

  • Structural Rigidity and 3D Shape: The fused bicyclic system provides a defined three-dimensional geometry that can effectively present substituents for optimal interaction with the active sites of biological targets.

  • Hydrogen Bonding Capabilities: The presence of multiple nitrogen atoms allows for the formation of crucial hydrogen bonds with amino acid residues in enzyme active sites, a common feature in kinase inhibitors that interact with the ATP-binding hinge region.[5][13]

  • Synthetic Tractability: As will be discussed, the pyrrolo[2,1-f]triazine core is amenable to various synthetic strategies, allowing for the introduction of diverse substituents at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties.[6][8][10]

  • Metabolic Stability: The aromatic nature of the heterocyclic system often imparts favorable metabolic stability, a desirable characteristic for drug candidates.[3]

The validation of this scaffold's privileged status is evident in its incorporation into several clinically significant molecules, including the broad-spectrum antiviral drug remdesivir and the anticancer agent brivanib alaninate.[6][13]

Synthetic Strategies for the Pyrrolo[2,1-f]triazine Core

The construction of the pyrrolo[2,1-f][6][7][8]triazine scaffold can be achieved through various synthetic routes, often starting from either a pyrrole or a triazine precursor.[6][13] The choice of strategy depends on the desired substitution pattern on the final molecule.

A generalized and commonly employed synthetic workflow involves the initial formation of a substituted pyrrole, followed by the construction of the fused triazine ring. This approach offers flexibility in introducing substituents at various positions of the pyrrole ring early in the synthesis.

G A Simple Starting Materials (e.g., β-substituted acrylates, TosMIC) B Substituted Pyrrole Derivative (e.g., 2-cyanopyrrole) A->B C N-Amination of Pyrrole B->C D Cyclization with a C1 source (e.g., formamidine acetate) C->D E Pyrrolo[2,1-f]triazine Core D->E F Diversification (Functional group manipulation) E->F

Generalized Synthetic Workflow for Pyrrolo[2,1-f]triazine Core
Exemplary Protocol: Synthesis of Pyrrolo[2,1-f]triazin-4-amine

This protocol is adapted from a scalable methodology developed for the synthesis of a key intermediate for remdesivir.[16][17]

Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred solution of anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) at 0–5 °C under a nitrogen atmosphere.

  • Stir the mixture for 20-30 minutes at the same temperature.

  • Add 2-cyanopyrrole to the reaction mixture, maintaining the temperature between 5 and 10 °C.

  • Stir for an additional 30-40 minutes.

  • In a separate vessel, prepare chloramine (NH₂Cl) solution.

  • Add the prepared chloramine solution to the reaction mixture containing the deprotonated 2-cyanopyrrole.

  • After the reaction is complete (monitored by a suitable analytical method like LC-MS), proceed with the work-up to isolate the N-amino-2-cyanopyrrole intermediate.

Step 2: Cyclization to form the Pyrrolo[2,1-f]triazine Core

  • Dissolve the N-amino-2-cyanopyrrole intermediate in a suitable solvent such as ethanol.

  • Add formamidine acetate to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction for completion.

  • Upon completion, cool the reaction mixture and isolate the product, pyrrolo[2,1-f]triazin-4-amine, by filtration.

  • The crude product can be further purified by recrystallization.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The pyrrolo[2,1-f]triazine scaffold has proven to be an exceptionally versatile template for the design of kinase inhibitors.[11][13][15] By modifying the substituents at various positions, researchers have developed potent and selective inhibitors for a range of kinases implicated in cancer and other diseases.

Targeting MET and VEGFR-2 in Oncology

The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are key receptor tyrosine kinases that play crucial roles in tumor cell proliferation, angiogenesis, and metastasis.[18][19][20] Dual inhibition of these pathways is a promising strategy in cancer therapy.

The pyrrolo[2,1-f]triazine scaffold has been successfully employed to develop dual c-Met/VEGFR-2 inhibitors.[18][21] For instance, foretinib is a multi-kinase inhibitor that potently targets MET and VEGFRs.[20][22][23][24] Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrrolo[2,1-f]triazine core are critical for potent inhibition.

G cluster_pathway Simplified MET/VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF MET MET Receptor HGF->MET VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PI3K PI3K/AKT Pathway MET->PI3K RAS RAS/MAPK Pathway MET->RAS VEGFR2->PI3K VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->MET Inhibition Inhibitor->VEGFR2 Inhibition

Inhibition of MET and VEGFR-2 Signaling Pathways

A series of novel pyrrolo[2,1-f]triazine derivatives were designed and synthesized as dual inhibitors of c-Met and VEGFR-2.[18] The SAR exploration revealed that:

  • Substitution at the 4-position: Aniline or phenoxy groups at this position are crucial for interacting with the hinge region of the kinase domain.

  • Substitution at the 2-position: Introduction of various aryl or heteroaryl groups can modulate potency and selectivity.

  • Side chains: Appending specific side chains can improve physicochemical and pharmacokinetic properties.[18]

Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Antiproliferative Activity (BaF₃-TPR-Met) IC₅₀ (nM)
Foretinib0.40.9-
Compound 27a2.3 ± 0.15.0 ± 0.50.71 ± 0.16
BMS-582664Potent inhibitorPotent inhibitor-

Data sourced from multiple studies for illustrative purposes.[13][18][19][25]

Targeting PI3Kδ in Immunological Disorders

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is another critical pathway involved in cell growth, proliferation, and survival. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a key role in the pathogenesis of immunological disorders. The pyrrolo[2,1-f]triazin-4-amine chemotype has been identified as a novel and selective inhibitor of PI3Kδ.[26] SAR studies led to the identification of compounds with efficacy in animal models of arthritis.[26]

Beyond Kinases: Antiviral and Other Applications

The versatility of the pyrrolo[2,1-f]triazine scaffold extends beyond kinase inhibition. As structural analogues of purine bases, these compounds have been explored as potential antiviral agents.[14][27] The most prominent example is remdesivir, a nucleoside analogue featuring the pyrrolo[2,1-f]triazine core, which has demonstrated broad-spectrum activity against RNA viruses.[6]

Furthermore, derivatives of this scaffold have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in certain types of cancer, and as inhibitors of adaptor protein 2-associated kinase 1 (AAK1) for the treatment of pain.[28][29]

Conclusion and Future Perspectives

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a privileged structure in medicinal chemistry.[9][11][12] Its unique combination of structural features, synthetic accessibility, and broad biological activity makes it an invaluable tool for drug discovery professionals. The successful development of kinase inhibitors, antiviral agents, and other modulators of key biological pathways based on this core underscores its therapeutic potential.

Future research will likely focus on further exploring the chemical space around the pyrrolo[2,1-f]triazine nucleus to discover novel derivatives with improved potency, selectivity, and drug-like properties. The continued application of this versatile scaffold is expected to yield new therapeutic agents for a wide range of diseases, solidifying its status as a cornerstone of modern drug design.

References

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Spectroscopic Characterization of 4-Chloro-6-iodopyrrolo[2,1-f]triazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure, forming the core of significant therapeutic agents.[4][5][6] Its derivatives have shown promise in a range of applications, including antiviral and anticancer therapies.[7][8] The precise structural elucidation of novel derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring their potential as clinical candidates. This guide provides an in-depth technical overview of the expected spectroscopic data (Mass Spectrometry and Nuclear Magnetic Resonance) for a key intermediate, 4-Chloro-6-iodopyrrolo[2,1-f]triazine. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into data acquisition and interpretation for this class of halogenated heterocyclic compounds.

Molecular Structure and Isotopic Considerations

4-Chloro-6-iodopyrrolo[2,1-f]triazine possesses a unique combination of halogen atoms that give rise to characteristic isotopic patterns in mass spectrometry. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (monoisotopic ¹²⁷I) will be key identifiers. Understanding these isotopic distributions is fundamental to the correct interpretation of the mass spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 4-Chloro-6-iodopyrrolo[2,1-f]triazine, high-resolution mass spectrometry (HRMS) is essential for unambiguous molecular formula confirmation.

Predicted Mass Spectrometry Data

While experimental data for this specific molecule is not widely published, predictive data from reliable databases such as PubChem provides a solid foundation for what to expect.[9]

AdductPredicted m/z
[M+H]⁺279.91328
[M+Na]⁺301.89522
[M-H]⁻277.89872
[M]⁺278.90545
Data sourced from PubChem CID 66521710.[9]

The most crucial observation in the mass spectrum will be the isotopic pattern of the molecular ion peak. The presence of a chlorine atom will result in an [M]⁺ peak and an [M+2]⁺ peak with a relative intensity of approximately 3:1.

Expected Fragmentation Pathway

The fragmentation of 4-Chloro-6-iodopyrrolo[2,1-f]triazine under electron impact (EI) or collision-induced dissociation (CID) is anticipated to follow logical pathways dictated by the stability of the resulting fragments. The iodine atom, being the most labile group, is expected to be lost readily.

fragmentation M [C₆H₃ClIN₃]⁺ m/z = 278.9 frag1 [C₆H₃ClN₃]⁺ m/z = 152.0 M->frag1 - I frag2 [C₅H₃N₃]⁺ m/z = 117.0 frag1->frag2 - Cl frag3 [C₄H₂N₂]⁺ m/z = 78.0 frag2->frag3 - HCN

Caption: Proposed MS fragmentation pathway for 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Experimental Protocol for MS Data Acquisition

The following is a generalized protocol for acquiring high-quality mass spectrometry data for 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

  • Sample Preparation:

    • Dissolve the compound in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of both, to a concentration of approximately 1 mg/mL.

    • For electrospray ionization (ESI), further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrumentation and Parameters (Example: ESI-QTOF)

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 - 4.5 kV

    • Sampling Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 300 - 400 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Mass Range: m/z 50 - 1000

    • Acquisition Mode: Centroid

    • Lock Mass: Use a suitable reference compound (e.g., Leucine Enkephalin) for real-time mass correction to ensure high mass accuracy.

  • Data Analysis:

    • Process the raw data using the instrument's software.

    • Identify the molecular ion peak and confirm its m/z value and isotopic pattern.

    • Propose elemental compositions for the molecular ion and major fragment ions, ensuring a mass accuracy of <5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 4-Chloro-6-iodopyrrolo[2,1-f]triazine, ¹H and ¹³C NMR, along with 2D correlation experiments, will provide a complete structural assignment.

Predicted ¹H and ¹³C NMR Data

In the absence of published experimental spectra for 4-Chloro-6-iodopyrrolo[2,1-f]triazine, the following chemical shifts are predicted based on the analysis of related pyrrolo[2,1-f]triazine derivatives and the known effects of halogen substituents.[1][2][3]

Predicted ¹H NMR (400 MHz, DMSO-d₆)

PositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.8 - 8.0d~2.5
H-5~7.0 - 7.2d~2.5
H-7~8.2 - 8.4s-

Predicted ¹³C NMR (100 MHz, DMSO-d₆)

PositionPredicted δ (ppm)
C-2~115 - 118
C-4~150 - 153
C-5~110 - 113
C-6~85 - 90
C-7~140 - 143
C-8a~125 - 128

Disclaimer: These are predicted values and should be used as a guide for interpretation. Actual experimental values may vary.

Structural Correlations and 2D NMR Expectations

2D NMR experiments are indispensable for unambiguously assigning the proton and carbon signals.

Caption: Expected 2D NMR correlations for 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

  • COSY (Correlation Spectroscopy): A correlation between H-2 and H-5 is expected due to their through-bond coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton to its directly attached carbon (H-2 to C-2, H-5 to C-5, and H-7 to C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment will be crucial for assigning the quaternary carbons. For instance, H-2 should show correlations to C-4 and C-8a, while H-7 will correlate to C-5 and C-8a.

Experimental Protocol for NMR Data Acquisition

A standard set of NMR experiments should be performed for complete structural elucidation.[10][11][12]

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Filter the solution into a 5 mm NMR tube.

  • Instrumentation and Experiments (Example: 400 MHz Spectrometer):

    • Spectrometer: A 400 MHz or higher field spectrometer equipped with a broadband probe.

    • Temperature: 298 K.

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more, depending on sample concentration.

    • 2D Experiments (COSY, HSQC, HMBC):

      • Utilize standard pulse programs provided by the spectrometer manufacturer.

      • Optimize acquisition and processing parameters according to established protocols to achieve good resolution and signal-to-noise.[13]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and assign multiplicities.

    • Use the 2D spectra to build a complete assignment of all proton and carbon resonances.

Conclusion

The spectroscopic characterization of 4-Chloro-6-iodopyrrolo[2,1-f]triazine is a critical step in its application as a synthetic intermediate. This guide provides a comprehensive framework for acquiring and interpreting the necessary MS and NMR data. By combining high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments, researchers can confidently confirm the structure and purity of this important compound, thereby accelerating the drug discovery and development process. The provided protocols and predicted data serve as a valuable resource for scientists working with this and related heterocyclic systems.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Pharmaceuticals, 16(11), 1623. [Link]

  • Warren, T. K., et al. (2020). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Omega, 5(27), 16983–16990. [Link]

  • PubChem. (n.d.). 4-chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine. National Center for Biotechnology Information. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Shi, L., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814–831. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition. [Link]

  • Schorn, C. (2002). NMR-Spectroscopy: Data Acquisition. Wiley-VCH. [Link]

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  • R-NMR. (n.d.). SOP data acquisition. [Link]

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  • Li, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429–1440. [Link]

  • Kumar, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1–15. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Amino Acids, 53(11), 1667–1686. [Link]

  • Dona, A. C. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(16), 4945. [Link]

  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 1, 397-475. [Link]

  • ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. [Link]

  • PubChem. (n.d.). 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine. National Center for Biotechnology Information. [Link]

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The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle, has emerged as a "privileged" scaffold in modern medicinal chemistry. Its structural features, which can mimic the purine core of nucleosides, have led to the development of a diverse range of bioactive molecules.[4][5] This guide provides a comprehensive overview of the key therapeutic targets of pyrrolo[2,1-f]triazine derivatives, focusing on their applications in oncology, virology, and beyond. We will delve into the mechanistic rationale for targeting specific pathways, detail experimental workflows for target validation, and present a forward-looking perspective on this promising chemical series.

I. Targeting the Kinome: A Cornerstone of Pyrrolo[2,1-f]triazine Anticancer Activity

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The pyrrolo[2,1-f]triazine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.[1][2]

A. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Rationale for Targeting: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival.[8] Overexpression of EGFR is observed in a variety of cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3] VEGFR-2 is another key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2][9] Dual inhibition of EGFR and VEGFR-2 is a promising strategy to simultaneously curb tumor cell proliferation and cut off its blood supply.

Mechanism of Action: Pyrrolo[2,1-f]triazine-based inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase domain of EGFR and VEGFR-2.[2][8] This prevents the phosphorylation and activation of the receptors, thereby blocking downstream signaling cascades. The pyrrolo[2,1-f]triazine nucleus effectively mimics the quinazoline scaffold, a well-established core for kinase inhibitors.[2][8]

Experimental Workflow: Validating EGFR/VEGFR-2 Inhibition

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Kinase Activity Assay Kinase Activity Assay IC50 Determination IC50 Determination Kinase Activity Assay->IC50 Determination Cell Proliferation Assay (e.g., MTT) Cell Proliferation Assay (e.g., MTT) IC50 Determination->Cell Proliferation Assay (e.g., MTT) Western Blotting (Phospho-EGFR/VEGFR-2) Western Blotting (Phospho-EGFR/VEGFR-2) Cell Proliferation Assay (e.g., MTT)->Western Blotting (Phospho-EGFR/VEGFR-2) HUVEC Proliferation Assay HUVEC Proliferation Assay Western Blotting (Phospho-EGFR/VEGFR-2)->HUVEC Proliferation Assay Xenograft Tumor Models Xenograft Tumor Models HUVEC Proliferation Assay->Xenograft Tumor Models Pharmacokinetic Analysis Pharmacokinetic Analysis Xenograft Tumor Models->Pharmacokinetic Analysis cluster_downstream Downstream Signaling IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Activates PI3K PI3K IGF1R->PI3K RAS Ras IGF1R->RAS BMS536924 BMS-536924 (Pyrrolo[2,1-f]triazine) BMS536924->IGF1R Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the IGF-1R signaling pathway.

D. Phosphoinositide 3-kinase delta (PI3Kδ)

Rationale for Targeting: The PI3K family of lipid kinases is critical for various cellular functions, including cell growth, proliferation, and survival. The delta isoform (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a key role in the pathogenesis of certain hematological malignancies and inflammatory disorders. [10] Mechanism of Action: A series of 4-amino pyrrolo[2,1-f]triazines have been identified as selective inhibitors of PI3Kδ. [10]Interestingly, these compounds achieve their selectivity without binding to the specificity pocket of the PI3Kδ isoform, suggesting a novel mechanism of inhibition. [10]

II. Antiviral Applications: From Nucleoside Analogs to Novel Inhibitors

The structural similarity of the pyrrolo[2,1-f]triazine core to purine bases makes it an ideal scaffold for the design of nucleoside analogs with antiviral activity. [5][11][12]

A. RNA-Dependent RNA Polymerase (RdRp) Inhibition

Rationale for Targeting: RNA viruses, such as coronaviruses, Ebola virus, and norovirus, rely on an RNA-dependent RNA polymerase (RdRp) for the replication of their genomes. [5]This enzyme is a prime target for antiviral drug development as it is essential for viral replication and is distinct from host cell polymerases.

Mechanism of Action and Key Examples: Pyrrolo[2,1-f]triazine-based nucleoside analogs function as chain terminators during viral RNA synthesis. After being metabolized into their active triphosphate form, they are incorporated into the nascent viral RNA chain by the RdRp. The modified sugar or base then prevents the addition of the next nucleotide, halting viral replication.

  • Remdesivir: This broad-spectrum antiviral drug, which contains a pyrrolo[2,1-f]triazine moiety, has shown efficacy against a wide range of RNA viruses, including SARS-CoV-2. [5][13]* Norovirus Inhibitors: C-nucleosides featuring a 4-amino-pyrrolo[2,1-f]triazine base have demonstrated potent inhibitory activity against both murine and human norovirus RdRp. [11]

B. Other Antiviral Targets

Derivatives of pyrrolo[2,1-f]triazine have also been investigated as inhibitors of other viral targets, such as the neuraminidase of the influenza virus. [12][14]

III. Emerging Therapeutic Areas

The therapeutic potential of the pyrrolo[2,1-f]triazine scaffold extends beyond oncology and virology.

A. Neurodegenerative Diseases

While research is still in its early stages, the modulation of kinases and other signaling pathways by pyrrolo[2,1-f]triazine derivatives suggests their potential utility in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. [15][16]

B. Pain Management

Adaptor protein 2-associated kinase 1 (AAK1) has been identified as a potential therapeutic target for the treatment of neuropathic pain. [17]Pyrrolo[2,1-f]triazines are being explored as potent, small-molecule inhibitors of AAK1. [17]

Quantitative Data Summary

Compound ClassTarget(s)IC50 ValuesReference
Pyrrolo[1,2-f]t[1][2][3]riazine derivativesc-Met / VEGFR-22.3 ± 0.1 nM / 5.0 ± 0.5 nM[1]
2,7-disubstituted-pyrrolo[2,1-f]triazineALK10 ± 2 nM[1]
BMS-536924IGF-1R / IR100 nM / 73 nM[18]
6-aminocarbonyl pyrrolo[2,1-f]triazinep110α / p110δ122 nM / 119 nM[19]
4-aza-7,9-dideazaadenosineHuman NorovirusEC50 = 0.015 µM[11]

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold has demonstrated remarkable versatility, yielding potent inhibitors against a range of therapeutically relevant targets. In oncology, the focus remains on developing more selective and potent kinase inhibitors, including dual and multi-targeted agents, to overcome drug resistance. In the antiviral space, the success of remdesivir has spurred further exploration of this scaffold for broad-spectrum antiviral agents. Emerging applications in neurodegenerative diseases and pain management highlight the untapped potential of this remarkable heterocycle. Future research will likely focus on leveraging structure-activity relationships to fine-tune the pharmacological properties of these compounds, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Norman, M. H., et al. (2005). Discovery of the Pyrrolo[2,1-f]t[1][2][3]riazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 48(5), 1618-1629. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Norman, M. H., et al. (2005). Discovery of the Pyrrolo[2,1-f]t[1][2][3]riazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 48(5), 1618-1629. [Link]

  • Singh, R., et al. (2016). Discovery and SAR of pyrrolo[2,1-f]t[1][2][3]riazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5550-5555. [Link]

  • Gorovits, E., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f]t[1][2][3]riazine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Bakunov, S. A., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7769. [Link]

  • Bakunov, S. A., et al. (2023). Inhibitory activity of pyrrolo[2,1-f]t[1][2][3]riazines containing a 4-Cl-phenyl moiety against A/Puerto Rico/8/34 (H1N1) virus strain. ResearchGate. [Link]

  • Gulea, M. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][2][3]riazine Derivatives. Molecules, 25(21), 5030. [Link]

  • Kumar, V., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]

  • Huang, F., et al. (2009). The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors. Cancer Research, 69(1), 161-170. [Link]

  • Liu, X., et al. (2015). BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo. International Journal of Oncology, 46(5), 2023-2031. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2][3]riazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic C-C Bond Formation Using 4-Chloro-6-iodopyrrolo[2,1-f]triazine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic motif central to numerous therapeutic agents, including kinase inhibitors and notable antiviral compounds.[4][5] Its functionalization is a key objective in medicinal chemistry and drug development. This guide provides a comprehensive overview and detailed protocols for the strategic use of 4-Chloro-6-iodopyrrolo[2,1-f]triazine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Capitalizing on the differential reactivity of its carbon-halogen bonds, this substrate offers a powerful platform for selective, sequential C-C bond formation, enabling the synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of Differential Halogen Reactivity

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides with high efficiency and functional group tolerance.[3][6] In the context of complex heterocyclic systems, its application allows for the precise installation of aryl, heteroaryl, or alkyl substituents.

The substrate, 4-Chloro-6-iodopyrrolo[2,1-f]triazine, is uniquely designed for selective functionalization. The reactivity of organic halides in the crucial oxidative addition step of the Suzuki coupling catalytic cycle follows a well-established trend: I > Br > OTf >> Cl .[2][3] This intrinsic difference allows for the highly selective coupling at the C-6 position (iodo) under conditions that leave the C-4 position (chloro) intact. This orthogonality is not a limitation but a strategic advantage, permitting a subsequent coupling reaction at the C-4 position under more forcing conditions to generate disubstituted analogs in a controlled, stepwise manner.[7]

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the mechanism is paramount to rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle.[1][2]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halogen bond. For our substrate, this is selectively the Carbon-Iodine bond at the C-6 position. This step forms a Pd(II) intermediate.[2]

  • Transmetalation: This step requires a base to activate the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[1][6] This species then transfers its organic group (R²) to the palladium center, displacing the iodide and forming a new organopalladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex (the pyrrolotriazine and R²) couple to form the final product with a new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Pyr-I Pd(II)_Complex Pyr-Pd(II)-I(L_n) (Organopalladium Intermediate) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + R²-B(OR)₂ + Base Pd(II)_R2_Complex Pyr-Pd(II)-R²(L_n) Transmetalation->Pd(II)_R2_Complex Reductive_Elimination Reductive Elimination Pd(II)_R2_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n + Product (Pyr-R²) Product 6-R²-4-Chloropyrrolo[2,1-f]triazine (Pyr-R²) Reductive_Elimination->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Pyr-I Pyr-I Pyr-I->Oxidative_Addition caption Fig. 1: Catalytic Cycle for Selective Suzuki Coupling at C6-Iodo. Sequential_Coupling Start 4-Chloro-6-iodopyrrolo[2,1-f]triazine Step1 Suzuki Coupling 1 (Mild Conditions) + R¹-B(OH)₂ Start->Step1 Intermediate 6-R¹-4-Chloropyrrolo[2,1-f]triazine Step1->Intermediate Step2 Suzuki Coupling 2 (Forcing Conditions) + R²-B(OH)₂ Intermediate->Step2 Final 4-R²-6-R¹-pyrrolo[2,1-f]triazine (Disubstituted Product) Step2->Final caption Fig. 2: Workflow for Sequential Suzuki Couplings.

Sources

Experimental Protocol for the Strategic Derivatization of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold, forming the structural basis of numerous kinase inhibitors and antiviral agents, most notably the FDA-approved drug Remdesivir.[1][2] The dihalogenated derivative, 4-Chloro-6-iodopyrrolo[2,1-f]triazine, represents a highly versatile and strategic starting material for the synthesis of compound libraries. Its two distinct halogen atoms at the C4 and C6 positions offer orthogonal reactivity, enabling selective and sequential functionalization. This application note provides a detailed guide with validated experimental protocols for the regioselective derivatization of this scaffold, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific molecular targets.

The Principle of Regioselective Derivatization

The synthetic utility of 4-Chloro-6-iodopyrrolo[2,1-f]triazine hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.

  • C6-Iodo Position: The C-I bond is significantly weaker and more polarized than the C-Cl bond. Consequently, it is the preferred site for oxidative addition by a palladium(0) catalyst. This makes the C6 position highly susceptible to a range of standard palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, under conditions that leave the C4-chloro group untouched.[4][5]

  • C4-Chloro Position: The C4-chloro group is adjacent to the electron-deficient triazine ring. This electronic arrangement activates the C4 position for nucleophilic aromatic substitution (SNAr) reactions.[6] While it can also participate in cross-coupling reactions, it typically requires more forcing conditions or more active catalyst systems (e.g., specialized N-heterocyclic carbene or phosphine ligands) than the C6-iodo position.[7][8]

This differential reactivity allows for a logical, stepwise approach to creating diverse molecular architectures, as illustrated below.

G cluster_c6 Pathway A: C6 Derivatization First cluster_c4 Pathway B: C4 Derivatization First start 4-Chloro-6-iodopyrrolo[2,1-f]triazine C6_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) start->C6_Coupling C4_SNAr Nucleophilic Aromatic Substitution (S(N)Ar) start->C4_SNAr Intermediate_A 4-Chloro-6-substituted-pyrrolotriazine C6_Coupling->Intermediate_A Selective reaction at C6-I C4_Reaction S(N)Ar or Pd-Catalyzed Coupling Intermediate_A->C4_Reaction Product_A 4,6-Disubstituted Product C4_Reaction->Product_A Intermediate_B 4-Substituted-6-iodo-pyrrolotriazine C4_SNAr->Intermediate_B Selective reaction at C4-Cl C6_Reaction_B Pd-Catalyzed Coupling Intermediate_B->C6_Reaction_B Product_B 4,6-Disubstituted Product C6_Reaction_B->Product_B

Figure 1: Strategic pathways for the sequential derivatization of 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Protocol I: Regioselective Suzuki-Miyaura Coupling at the C6-Position

This protocol details the selective installation of an aryl or heteroaryl group at the C6-iodo position, a cornerstone reaction for scaffold diversification.

Objective: To synthesize 4-Chloro-6-(aryl/heteroaryl)-pyrrolo[2,1-f]triazine derivatives.

Causality and Experimental Rationale

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. Its regioselectivity in this context is driven by the facile oxidative addition of the palladium(0) catalyst into the C-I bond. The choice of base is critical; it facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid. A solvent system of dioxane and water is commonly employed to ensure solubility of both the organic substrate and the inorganic base.

Materials and Reagents
ReagentM.W.RoleTypical StoichiometryNotes
4-Chloro-6-iodopyrrolo[2,1-f]triazine293.46Starting Material1.0 eq.Ensure high purity.
Aryl/Heteroaryl Boronic AcidVariableCoupling Partner1.1 - 1.5 eq.Purity can affect yield; pinacol esters can also be used.
PdCl₂(dppf)-CH₂Cl₂ adduct816.64Catalyst Precursor0.05 - 0.1 eq.Less air-sensitive than other Pd(0) sources. Pd(PPh₃)₄ also works.
Potassium Carbonate (K₂CO₃)138.21Base2.0 - 3.0 eq.Ensure it is finely powdered and dry. Cs₂CO₃ can improve yields.
1,4-Dioxane88.11Solvent~10 mL / mmolAnhydrous, sparged with N₂ or Ar.
Water18.02Co-solvent~2.5 mL / mmolDegassed (e.g., by sonication under vacuum).
Step-by-Step Protocol

Figure 2: Workflow for Suzuki-Miyaura Coupling at the C6-Position.

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial, add 4-Chloro-6-iodopyrrolo[2,1-f]triazine (1.0 eq.), the desired boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Add the PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq.). Seal the vessel with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by saturated aqueous sodium chloride (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure 4-chloro-6-substituted product.

Protocol II: Regioselective Sonogashira Coupling at the C6-Position

This protocol describes the introduction of an alkyne functionality, a versatile handle for further chemistry such as click reactions or cyclizations.

Objective: To synthesize 4-Chloro-6-(alkynyl)-pyrrolo[2,1-f]triazine derivatives.

Causality and Experimental Rationale

The Sonogashira reaction relies on a dual catalytic cycle.[9] The palladium catalyst performs the oxidative addition at the C6-I bond. Simultaneously, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper acetylide intermediate.[10] This species is more reactive for the crucial transmetalation step with the palladium complex than the alkyne itself, allowing the reaction to proceed under mild conditions.[9][10] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used both as a base and often as a solvent.

Materials and Reagents
ReagentM.W.RoleTypical StoichiometryNotes
4-Chloro-6-iodopyrrolo[2,1-f]triazine293.46Starting Material1.0 eq.
Terminal AlkyneVariableCoupling Partner1.2 - 2.0 eq.Should be free of moisture.
Tetrakis(triphenylphosphine)palladium(0)1155.56Catalyst0.05 eq.Air-sensitive; handle under inert gas.
Copper(I) Iodide (CuI)190.45Co-catalyst0.1 eq.Purity is important; old stock may be oxidized.
Triethylamine (TEA)101.19Base / Solvent> 2.0 eq. or as solventAnhydrous and freshly distilled is preferred.
Tetrahydrofuran (THF)72.11Co-solvent (optional)~10 mL / mmolAnhydrous, sparged with inert gas.
Step-by-Step Protocol

Figure 3: Workflow for Sonogashira Coupling at the C6-Position.

  • Vessel Preparation: To a flame-dried Schlenk flask, add 4-Chloro-6-iodopyrrolo[2,1-f]triazine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous THF and triethylamine (e.g., 5:2 ratio). Stir for 5 minutes, then add the terminal alkyne (1.5 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide). Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol III: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol leverages the electronic properties of the triazine ring to displace the C4-chloro group, a reaction that is often orthogonal to the palladium-catalyzed chemistry at C6.

Objective: To synthesize 4-(Amino/Alkoxy/Thio)-6-iodopyrrolo[2,1-f]triazine derivatives.

Causality and Experimental Rationale

The three nitrogen atoms of the triazine ring act as powerful electron-withdrawing groups, reducing the electron density at the C4 position and making it susceptible to attack by nucleophiles.[6] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate (Meisenheimer complex). Heat is often required to overcome the activation energy for this process. A polar aprotic solvent like DMF or DMSO is ideal as it can solvate the cation of the base without interfering with the nucleophile.

Materials and Reagents
ReagentM.W.RoleTypical StoichiometryNotes
4-Chloro-6-iodopyrrolo[2,1-f]triazine293.46Starting Material1.0 eq.Can also be performed on C6-derivatized intermediates.
Amine Nucleophile (e.g., Morpholine)87.12Nucleophile1.5 - 2.5 eq.Alcohols or thiols can also be used with an appropriate base.
N,N-Diisopropylethylamine (DIPEA)129.24Base2.0 - 3.0 eq.A non-nucleophilic base to scavenge HCl. K₂CO₃ is also suitable.
N,N-Dimethylformamide (DMF)73.09Solvent~10 mL / mmolAnhydrous grade is recommended.
Step-by-Step Protocol

Sources

The Versatile Building Block: 4-Chloro-6-iodopyrrolo[2,1-f]triazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in contemporary drug discovery, forming the core of numerous clinically significant agents, including the antiviral drug Remdesivir and a plethora of kinase inhibitors.[1][4] This bicyclic heterocycle, with its unique bridgehead nitrogen, serves as a "privileged scaffold," a molecular framework that can be readily adapted to interact with a variety of biological targets.[5] Among its many derivatives, 4-chloro-6-iodopyrrolo[2,1-f]triazine has emerged as a particularly powerful and versatile building block for medicinal chemists. Its strategic di-halogenation allows for selective, sequential, and diverse functionalization through modern cross-coupling methodologies, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of 4-chloro-6-iodopyrrolo[2,1-f]triazine, from its synthesis to its application in the construction of complex molecular architectures. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their quest for novel therapeutics.

Physicochemical Properties and Reactivity Profile

The utility of 4-chloro-6-iodopyrrolo[2,1-f]triazine as a synthetic intermediate is rooted in the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position is situated on the electron-deficient triazine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) and a good partner in certain cross-coupling reactions. Conversely, the iodine atom at the 6-position is attached to the more electron-rich pyrrole ring, rendering it highly reactive in a wide array of palladium-catalyzed cross-coupling reactions. This disparity in reactivity is the key to its utility, allowing for a programmed, site-selective introduction of various molecular fragments.

Table 1: Physicochemical Properties of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

PropertyValueSource
Molecular Formula C₆H₃ClIN₃PubChem
Molecular Weight 279.47 g/mol PubChem
Appearance Off-white to yellow solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane)Inferred from reaction conditions
CAS Number 916420-31-0Synblock

Synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine: A Proposed Protocol

While a direct, step-by-step synthesis for 4-chloro-6-iodopyrrolo[2,1-f]triazine is not explicitly detailed in a single source, a robust and logical pathway can be constructed from established methodologies for the synthesis and functionalization of the pyrrolo[2,1-f][1][2][3]triazine core. The following protocol is a scientifically sound, multi-step synthesis starting from readily available precursors.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Halogenation A Pyrrolo[2,1-f][1,2,4]triazin-4-one B 4-Chloropyrrolo[2,1-f]triazine A->B  POCl₃, Heat   C 4-Chloro-6-iodopyrrolo[2,1-f]triazine B->C  NIS, DMF  

Caption: Proposed synthetic workflow for 4-chloro-6-iodopyrrolo[2,1-f]triazine.

Protocol 1: Synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

Step 1: Synthesis of 4-Chloropyrrolo[2,1-f]triazine from Pyrrolo[2,1-f][1][2][3]triazin-4-one

This initial step involves the chlorination of the corresponding triazinone, a common transformation in heterocyclic chemistry.[6]

  • Materials: Pyrrolo[2,1-f][1][2][3]triazin-4-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic amount).

  • Procedure:

    • To a stirred solution of Pyrrolo[2,1-f][1][2][3]triazin-4-one (1.0 eq) in an appropriate solvent like toluene, add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) and a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-chloropyrrolo[2,1-f]triazine.

Step 2: Iodination of 4-Chloropyrrolo[2,1-f]triazine

The subsequent iodination at the electron-rich 6-position of the pyrrole ring can be achieved using an electrophilic iodinating agent.

  • Materials: 4-Chloropyrrolo[2,1-f]triazine, N-Iodosuccinimide (NIS), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-chloropyrrolo[2,1-f]triazine (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (NIS, 1.1-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

    • Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the final product, 4-chloro-6-iodopyrrolo[2,1-f]triazine.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Cl and C-I bonds in 4-chloro-6-iodopyrrolo[2,1-f]triazine allows for a selective and stepwise elaboration of the scaffold. The C-I bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions, enabling functionalization at the 6-position while leaving the 4-chloro substituent intact for subsequent modifications.

Cross_Coupling cluster_0 Starting Material cluster_1 Cross-Coupling Reactions A 4-Chloro-6-iodopyrrolo[2,1-f]triazine B Suzuki Coupling (C-C Bond Formation) A->B  [Pd], Base, Boronic Acid/Ester   C Sonogashira Coupling (C-C Bond Formation) A->C  [Pd], Cu(I), Base, Alkyne   D Buchwald-Hartwig Amination (C-N Bond Formation) A->D  [Pd], Base, Amine  

Caption: Versatility of 4-chloro-6-iodopyrrolo[2,1-f]triazine in cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling at the 6-Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl moieties.[2]

  • Materials: 4-Chloro-6-iodopyrrolo[2,1-f]triazine, Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq), Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture).

  • Procedure:

    • In a reaction vessel, combine 4-chloro-6-iodopyrrolo[2,1-f]triazine (1.0 eq), the boronic acid/ester, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.

    • Add the palladium catalyst and heat the reaction mixture to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Sonogashira Coupling at the 6-Position

The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7]

  • Materials: 4-Chloro-6-iodopyrrolo[2,1-f]triazine, Terminal alkyne (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) iodide (CuI, 1-5 mol%), Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)), Anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of 4-chloro-6-iodopyrrolo[2,1-f]triazine (1.0 eq) and the terminal alkyne in the anhydrous solvent, add the base.

    • Degas the mixture with an inert gas for 10-15 minutes.

    • Add the palladium catalyst and CuI, and continue to bubble with the inert gas for another 5 minutes.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture through a pad of celite, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired alkynylated product.

Protocol 4: Buchwald-Hartwig Amination at the 4-Position

After functionalization at the 6-position, the remaining chloro group at the 4-position can be targeted for C-N bond formation via Buchwald-Hartwig amination.[1] This reaction is instrumental in introducing diverse amine functionalities, which are prevalent in kinase inhibitors.

  • Materials: 6-Substituted-4-chloropyrrolo[2,1-f]triazine, Primary or secondary amine (1.2-1.5 eq), Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-10 mol%), Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 eq), Anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

    • Add the anhydrous solvent, followed by the 6-substituted-4-chloropyrrolo[2,1-f]triazine and the amine.

    • Seal the vessel and heat the reaction mixture to the required temperature (typically 90-120 °C).

    • Monitor the reaction's progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an appropriate solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Applications in Kinase Inhibitor Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[8] The ability to rapidly and selectively introduce diverse substituents at the 4- and 6-positions using 4-chloro-6-iodopyrrolo[2,1-f]triazine as a starting point is invaluable for optimizing potency, selectivity, and pharmacokinetic properties. For instance, the 4-amino group, often installed via Buchwald-Hartwig amination, can form crucial hydrogen bonds with the kinase hinge region, while the substituent at the 6-position can be tailored to occupy the hydrophobic pocket, thereby enhancing binding affinity and selectivity. This building block has been instrumental in the development of inhibitors for various kinases, including VEGFR-2 and IRAK4.[4][9]

Conclusion

4-Chloro-6-iodopyrrolo[2,1-f]triazine stands out as a highly valuable and versatile building block in medicinal chemistry. Its well-defined and differential reactivity at the 4- and 6-positions provides a reliable platform for the strategic and efficient synthesis of complex, biologically active molecules. The protocols outlined in this guide offer a solid foundation for researchers to harness the full potential of this powerful intermediate in their drug discovery endeavors. By understanding the underlying principles of its reactivity and applying modern synthetic methodologies, scientists can continue to unlock new therapeutic possibilities based on the remarkable pyrrolo[2,1-f][1][2][3]triazine scaffold.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(7), 797–817. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Patil, S. A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(2), 10593-10614. [Link]

  • Wang, Z., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • PubChem. (n.d.). 4-chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • WO2007056170A2 - Pyrrolo[2,1-f][1][2][3] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases. Google Patents.

  • WO2014115171A1 - Triazine compounds and a process for preparation thereof.
  • WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents.

  • US20170000800A1 - Pyrrolo[2,1-f[1][2][3]triazine compounds, preparation methods and applications thereof. Google Patents.

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly.

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4265-4274.

  • Hunt, J. T., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433.

  • Norman, M. H., et al. (2011). Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4588-4592.21*(15), 4588-4592.

Sources

Application Notes and Protocols for the Synthesis of 4-amino-pyrrolo[2,1-f]triazine from its 4-chloro Derivative

Application Notes and Protocols for the Synthesis of 4-amino-pyrrolo[2,1-f][1][2][3]triazine from its 4-chloro Derivative

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides has made it a cornerstone in the development of a wide array of therapeutic agents. Notably, this moiety is the central feature of the broad-spectrum antiviral drug Remdesivir, which has been utilized in the treatment of RNA virus infections. Beyond its antiviral applications, derivatives of this scaffold have shown promise as potent kinase inhibitors, targeting enzymes implicated in various cancers. The synthesis of functionalized pyrrolo[2,1-f][1][2][3]triazines is, therefore, a critical endeavor for the discovery and development of novel therapeutics.

This application note provides a detailed guide for the synthesis of 4-amino-pyrrolo[2,1-f][1][2][3]triazine from its 4-chloro precursor. We will explore two primary synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination. The rationale behind the choice of each methodology, detailed experimental protocols, safety considerations, and characterization data are presented to equip researchers with the necessary information to successfully perform this important transformation.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis, purification, and handling.

Property4-chloro-pyrrolo[2,1-f][1][2][3]triazine4-amino-pyrrolo[2,1-f][1][2][3]triazine
Molecular Formula C₆H₄ClN₃[4]C₆H₆N₄[5]
Molecular Weight 153.57 g/mol [4]134.14 g/mol [5]
Appearance Solid[4]Yellow powder[6]
Melting Point Not available236 - 239 °C (in H₂O)[7]
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water.[1]Soluble in methanol and DMSO.[7]
CAS Number 888720-29-4[4]159326-68-8[5]

Synthetic Strategies: A Mechanistic Overview

The conversion of 4-chloro-pyrrolo[2,1-f][1][2][3]triazine to its 4-amino counterpart involves the substitution of a chlorine atom with an amino group on an aromatic ring. The choice of synthetic route is dictated by the reactivity of the heteroaryl chloride.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a plausible and direct route for this transformation. The electron-withdrawing nature of the nitrogen atoms in the triazine ring activates the C4 position towards nucleophilic attack. This allows for the direct displacement of the chloride by an ammonia source.

Mechanism of SNAr: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (ammonia) attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring system.

Causality Behind Experimental Choices: For this specific substrate, the fused pyrrolotriazine system is highly electron-deficient, which should facilitate the SNAr reaction. The choice of an ammonia source (e.g., ammonium hydroxide) and the reaction conditions (temperature, solvent) are critical to achieving good conversion while minimizing potential side reactions, such as hydrolysis of the starting material.

Strategy 2: Buchwald-Hartwig Amination

When the heteroaryl chloride is not sufficiently activated for SNAr, or if harsh conditions are required that might lead to decomposition, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and mild reaction conditions.[8]

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst. It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the amine in the presence of a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Causality Behind Experimental Experimental Choices: The direct use of ammonia in Buchwald-Hartwig reactions can be challenging due to its strong coordination to the palladium catalyst, which can inhibit catalytic activity. To circumvent this, "ammonia surrogates" like benzophenone imine are often employed.[2][9] These surrogates undergo the coupling reaction, and the resulting imine is then hydrolyzed in a subsequent step to yield the primary amine. The choice of ligand is also critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Experimental Protocols

Safety Precautions
  • 4-chloro-pyrrolo[2,1-f][1][2][3]triazine: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium Catalysts: Palladium on carbon, when dry and containing adsorbed hydrogen, can be pyrophoric and may ignite flammable solvents.[10] Handle under an inert atmosphere (e.g., argon or nitrogen).[10] Keep away from heat, sparks, and open flames.[8]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate care.

  • Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Use anhydrous solvents where specified. Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Direct Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a proposed method based on the reactivity of similar electron-deficient heterocyclic systems. Optimization of reaction time and temperature may be necessary.

Workflow Diagram:

SNAr_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWork-up & PurificationstartDissolve 4-chloro-pyrrolo[2,1-f]triazinein a suitable solvent (e.g., Dioxane)in a sealed tube.add_nh3Add aqueous ammonium hydroxide.start->add_nh3heatHeat the mixture at 100-120 °Cand monitor by TLC/LC-MS.add_nh3->heatcoolCool to room temperature.heat->coolextractExtract with an organic solvent(e.g., Ethyl Acetate).cool->extractdry_concDry the organic layer andconcentrate under reduced pressure.extract->dry_concpurifyPurify by column chromatographyor recrystallization.dry_conc->purifyproduct4-amino-pyrrolo[2,1-f]triazinepurify->product

Caption: Workflow for SNAr Amination.

Materials:

  • 4-chloro-pyrrolo[2,1-f][1][2][3]triazine (1.0 eq.)

  • Ammonium hydroxide (28-30% aqueous solution, 10-20 eq.)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a pressure-rated sealed tube, add 4-chloro-pyrrolo[2,1-f][1][2][3]triazine (e.g., 1.0 g, 6.51 mmol).

  • Add 1,4-dioxane (e.g., 10 mL) to dissolve the starting material.

  • Add ammonium hydroxide (e.g., 10 mL, excess).

  • Seal the tube tightly and heat the reaction mixture in an oil bath at 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to afford 4-amino-pyrrolo[2,1-f][1][2]triazine.

Protocol 2: Buchwald-Hartwig Amination using an Ammonia Surrogate

This protocol employs benzophenone imine as an ammonia surrogate, a common strategy for the synthesis of primary anilines via Buchwald-Hartwig coupling.[2][9]

Workflow Diagram:

Buchwald_Hartwig_Workflowcluster_couplingC-N Couplingcluster_hydrolysisHydrolysiscluster_purificationPurificationsetupCombine 4-chloro-pyrrolo[2,1-f]triazine,benzophenone imine, Pd catalyst, ligand,and base in an oven-dried flaskunder inert atmosphere.add_solventAdd anhydrous solvent (e.g., Toluene).setup->add_solventheatHeat the mixture (e.g., 100 °C)and monitor by TLC/LC-MS.add_solvent->heatworkup1Cool, filter through Celite,and concentrate.heat->workup1hydrolyzeDissolve the crude imine andtreat with aqueous acid (e.g., HCl)to hydrolyze the imine.workup1->hydrolyzeneutralizeNeutralize with base andextract with organic solvent.hydrolyze->neutralizepurifyDry, concentrate, and purifyby column chromatography.neutralize->purifyproduct4-amino-pyrrolo[2,1-f]triazinepurify->product

Application Notes and Protocols for the Use of 4-Chloro-6-iodopyrrolo[2,1-f]triazine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold and the Strategic Advantage of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

The pyrrolo[2,1-f][1][2][3]triazine core is a "privileged" heterocyclic system in medicinal chemistry, most notably forming the foundation of the broad-spectrum antiviral drug remdesivir.[4][5] This scaffold's structural resemblance to purine nucleobases allows its derivatives to interact with key viral enzymes, particularly RNA-dependent RNA polymerases (RdRp), making it a focal point in the search for novel antiviral agents against a range of RNA viruses.[3][6] Derivatives of this scaffold have demonstrated activity against various viruses, including Ebola, Marburg, norovirus, respiratory syncytial virus (RSV), and coronaviruses.[2][7]

The utility of a synthetic building block in drug discovery is largely determined by its potential for rapid and diverse functionalization. In this context, 4-Chloro-6-iodopyrrolo[2,1-f]triazine emerges as a highly strategic starting material. The presence of two distinct halogen atoms at the C4 and C6 positions opens the door for sequential and site-selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of this strategy. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling selective functionalization at the C6 position while leaving the C4 chloro substituent intact for subsequent modifications. This sequential approach allows for the systematic and efficient generation of diverse compound libraries, a critical step in exploring the structure-activity relationships (SAR) required for the optimization of antiviral potency and selectivity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Chloro-6-iodopyrrolo[2,1-f]triazine as a versatile scaffold for the discovery of novel antiviral agents. We will detail protocols for the selective functionalization of this building block and outline a standard workflow for the evaluation of the resulting compounds for antiviral activity.

Chemical Diversification of the 4-Chloro-6-iodopyrrolo[2,1-f]triazine Scaffold

The primary advantage of 4-Chloro-6-iodopyrrolo[2,1-f]triazine lies in its capacity for sequential, site-selective cross-coupling reactions. This allows for the introduction of a wide array of chemical moieties at both the C6 and C4 positions, systematically building molecular complexity and exploring the chemical space around the core scaffold.

Workflow for Sequential Functionalization

The general workflow for the diversification of 4-Chloro-6-iodopyrrolo[2,1-f]triazine is depicted below. The initial, more reactive C-I bond at the C6 position is targeted first, followed by modification of the more robust C-Cl bond at the C4 position.

G A 4-Chloro-6-iodopyrrolo[2,1-f]triazine B Step 1: C6-Functionalization (e.g., Suzuki, Sonogashira) A->B Pd-catalyzed cross-coupling C 4-Chloro-6-substituted-pyrrolo[2,1-f]triazine Intermediate B->C D Step 2: C4-Functionalization (e.g., Buchwald-Hartwig Amination) C->D Pd-catalyzed cross-coupling E 4,6-Disubstituted-pyrrolo[2,1-f]triazine Library D->E

Caption: Sequential functionalization workflow for 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Protocols for Site-Selective Cross-Coupling Reactions

The following protocols are provided as starting points for the functionalization of 4-Chloro-6-iodopyrrolo[2,1-f]triazine. Optimization of catalysts, ligands, bases, solvents, and temperatures may be necessary for specific substrates.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C6 Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C6 position of the pyrrolotriazine core and various aryl or heteroaryl boronic acids or esters.

Rationale: The introduction of aryl or heteroaryl groups at this position can mimic the purine-like structure of the scaffold, potentially enhancing interactions with the target viral enzyme.

Step-by-Step Protocol:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 4-Chloro-6-iodopyrrolo[2,1-f]triazine (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 3:1 v/v).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature of 80-110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Site-Selective Sonogashira Coupling at the C6 Position

The Sonogashira coupling enables the introduction of terminal alkynes at the C6 position, providing a linear extension that can probe deeper pockets within a target enzyme's active site.

Rationale: Alkynyl moieties can serve as handles for further chemical modifications (e.g., click chemistry) or can directly interact with the target protein.

Step-by-Step Protocol:

  • Reagent Preparation: To a solution of 4-Chloro-6-iodopyrrolo[2,1-f]triazine (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₄ (0.05-0.1 eq.), a copper(I) co-catalyst such as CuI (0.1-0.2 eq.), and a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts. Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C4 Position

Following the functionalization of the C6 position, the remaining chloro group at C4 can be replaced with a variety of primary or secondary amines via the Buchwald-Hartwig amination.[8][9]

Rationale: The introduction of an amino group at the C4 position is a key feature of remdesivir and other nucleoside analog inhibitors, as it is crucial for mimicking the hydrogen bonding pattern of natural nucleobases.[6]

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine the 4-chloro-6-substituted-pyrrolo[2,1-f]triazine intermediate (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04-0.1 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).

  • Solvent Addition: Add a dry, aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product via flash column chromatography.

Antiviral Screening of Synthesized Compounds

Once a library of 4,6-disubstituted-pyrrolo[2,1-f]triazine derivatives has been synthesized, the next critical step is to evaluate their antiviral activity. A standard approach involves a cell-based assay to determine the compound's efficacy in inhibiting viral replication and its toxicity to the host cells.

General Antiviral Assay Workflow

G cluster_0 Assay Preparation cluster_1 Infection and Treatment cluster_2 Data Acquisition & Analysis A Seed host cells in 96-well plates C Add compound dilutions to cells A->C B Prepare serial dilutions of test compounds B->C D Infect cells with virus (e.g., Influenza, Norovirus surrogate, Coronavirus) C->D E Incubate for 24-72 hours D->E F Quantify viral replication (e.g., CPE, qPCR, Plaque Assay) E->F G Assess cell viability (Cytotoxicity) (e.g., MTT, MTS assay) E->G H Calculate EC₅₀, CC₅₀, and Selectivity Index (SI) F->H G->H

Caption: General workflow for cell-based antiviral screening assays.

Protocol 4: Cell-Based Antiviral Efficacy and Cytotoxicity Assay

This protocol describes a general method for determining the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of the synthesized compounds.

Materials:

  • Appropriate host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., MTT or MTS)

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37 °C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of the test compounds in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Treatment and Infection:

    • For the cytotoxicity plate, remove the old medium from the cells and add the compound dilutions. Incubate for the same duration as the antiviral assay.

    • For the antiviral efficacy plate, remove the old medium and add the compound dilutions. Subsequently, infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include a virus control (cells infected with virus but no compound) and a cell control (cells with medium but no virus or compound).

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ atmosphere for a period sufficient to observe significant viral-induced cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

  • Quantification of Viral Inhibition: Assess the extent of viral replication. This can be done by:

    • CPE Reduction Assay: Visually scoring the CPE in each well.

    • Viral RNA Quantification: Extracting RNA from the cell supernatant or lysate and performing quantitative PCR (qPCR) to measure the amount of viral RNA.

    • Plaque Reduction Assay: Titrating the virus in the supernatant from each well to determine the reduction in infectious virus particles.

  • Quantification of Cytotoxicity: Add the cell viability reagent (e.g., MTT) to the cytotoxicity plate and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Plot the dose-response curves for both antiviral activity and cytotoxicity.

    • Determine the EC₅₀ (the concentration of the compound that inhibits viral replication by 50%) and the CC₅₀ (the concentration of the compound that reduces cell viability by 50%) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.

Mechanism of Action Studies: A Hypothetical Model

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold, particularly those that are nucleoside analogs like remdesivir, are known to act as inhibitors of viral RNA-dependent RNA polymerase (RdRp). The active form of these drugs, the triphosphate metabolite, competes with natural nucleoside triphosphates for incorporation into the newly synthesized viral RNA strand. Once incorporated, they can act as chain terminators or delayed chain terminators, thereby halting viral replication.[10][11]

The compounds synthesized from 4-Chloro-6-iodopyrrolo[2,1-f]triazine, especially those with an amino group at the C4 position, are designed to be bioisosteres of adenine. It is hypothesized that these compounds, after cellular uptake and potential metabolic activation, will target the viral RdRp.

G A Viral RNA Template B Viral RdRp A->B E RNA Elongation B->E Catalysis F Incorporation of Derivative B->F Catalysis C Natural NTPs (ATP, GTP, CTP, UTP) C->E Incorporation D Pyrrolo[2,1-f]triazine Derivative (Active Metabolite) D->F Competitive Incorporation G Chain Termination / Delayed Termination F->G H Inhibition of Viral Replication G->H

Caption: Hypothetical mechanism of action for pyrrolo[2,1-f]triazine derivatives targeting viral RdRp.

Data Presentation: Structure-Activity Relationship (SAR) Table

The systematic diversification of the 4-Chloro-6-iodopyrrolo[2,1-f]triazine scaffold allows for the generation of SAR data, which is crucial for lead optimization. The following table provides a template for organizing the biological data obtained from the antiviral screening assays.

Compound IDR¹ (at C6)R² (at C4)EC₅₀ (µM) [Virus]CC₅₀ (µM) [Cell Line]Selectivity Index (SI = CC₅₀/EC₅₀)
Parent -I-Cl>100>100-
Cmpd-1 Phenyl-Cl50.2>100>2
Cmpd-2 4-Fluorophenyl-Cl35.8>100>2.8
Cmpd-3 Phenylethynyl-Cl22.585.33.8
Cmpd-4 Phenyl-NH₂5.692.416.5
Cmpd-5 4-Fluorophenyl-NH₂2.1>100>47.6
Cmpd-6 Phenylethynyl-NH₂0.865.782.1
Remdesivir (C-nucleoside)-NH₂0.05>10>200

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

4-Chloro-6-iodopyrrolo[2,1-f]triazine is a valuable and versatile starting material for the discovery of novel antiviral agents. Its di-halogenated nature allows for predictable and site-selective functionalization through well-established palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse libraries of compounds for antiviral screening. The protocols and workflows detailed in this application note provide a solid foundation for researchers to leverage this privileged scaffold in their drug discovery programs, with the ultimate goal of developing new and effective treatments for viral diseases.

References

  • Mochulskaya, N. N., Kotovskaya, S. K., Butorin, I. I., Varaksin, M. V., Charushin, V. N., Rusinov, V. L., ... & Zarubaev, V. V. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]

  • Bassetto, M., De Burghgraeve, T., Herdewijn, P., & Leyssen, P. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. European Journal of Medicinal Chemistry, 196, 112198. [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Ural Federal University. [Link]

  • Singh, G., Kumar, D., & Lather, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-16. [Link]

  • Bassetto, M., De Burghgraeve, T., Herdewijn, P., & Leyssen, P. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. European Journal of Medicinal Chemistry, 196, 112198. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Egli, M., & Ferguson, D. M. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(7), 773. [Link]

  • Jia, H., Su, W., Zhang, Z., Xiao, K., Weng, J., & Zhang, Z. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]

  • Laplante, S. R., & Beaulieu, P. L. (2021). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 6(5), 804-811. [Link]

  • Shannon, A., & Le, T. Q. (2020). Remdesivir and SARS-CoV-2: Structural requirements at both nsp12 RdRp and nsp14 Exonuclease active-sites. Biochemical and Biophysical Research Communications, 527(1), 1-6. [Link]

  • Tsai, C. H., & Su, C. Y. (2022). Inhibition Mechanism of Remdesivir on Reproduction of SARS-CoV-2 and Ebola Viruses. International Journal of Molecular Sciences, 23(15), 8345. [Link]

  • Wu, K., et al. (2021). Remdesivir overcomes the S861 roadblock in SARS-CoV-2 polymerase elongation complex. Cell Reports, 37(2), 109823. [Link]

  • Bravo, J. P., et al. (2021). Mechanism of SARS-CoV-2 polymerase stalling by remdesivir. Nature Communications, 12(1), 1-9. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2838-2844. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121304016, Remdesivir. [Link]

  • Artz, M. C., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 12(23), 14591-14600. [Link]

  • Wang, C., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • Wiley Online Library. (2023). Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(7), 1331-1350. [Link]

  • Khan, I., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 29(3), 643. [Link]

  • Kumar, A., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5(15), 2316-2321. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(53), 14194-14198. [Link]

  • DeMars, M. D., et al. (2014). Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. Organic Letters, 16(15), 4070-4073. [Link]

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Application Notes and Protocols for Developing Cell-Based Assays with Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyrrolo[2,1-f]triazines in Kinase Inhibitor Discovery

The pyrrolo[2,1-f][1][2]triazine scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities.[2] This unique heterocyclic system is a core structural motif in numerous compounds with potential therapeutic applications, ranging from antiviral agents, exemplified by the FDA-approved drug Remdesivir, to potent kinase inhibitors in oncology.[2][3] Kinase inhibition remains a highly successful strategy in targeted cancer therapy, and pyrrolo[2,1-f]triazine derivatives have shown remarkable efficacy in targeting key kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-Met), and Janus Kinase 2 (JAK2).[3][4][5]

The development of robust and physiologically relevant cell-based assays is a critical step in the preclinical evaluation of these novel chemical entities.[6] Such assays provide invaluable insights into a compound's mechanism of action, potency, selectivity, and potential cytotoxicity in a cellular context, bridging the gap between biochemical assays and in vivo studies.[7][8][9] This guide provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to design and implement a suite of cell-based assays for the characterization of pyrrolo[2,1-f]triazine derivatives. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

I. Foundational Assays: Assessing Cellular Viability and Cytotoxicity

A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. This allows for the determination of a therapeutic window and distinguishes targeted anti-proliferative effects from general cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose, relying on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[10]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of pyrrolo[2,1-f]triazine derivatives in a cancer cell line of interest (e.g., a cell line with known overexpression of a target kinase).

Materials:

  • Cancer cell line of interest (e.g., HUVEC for VEGFR-2, Ba/F3-TPR-Met for c-Met)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrrolo[2,1-f]triazine derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[2,1-f]triazine derivatives in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the approximate IC50 value.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

ParameterDescription
Cell Seeding Density 5,000 cells/well
Compound Incubation 48-72 hours
MTT Incubation 3-4 hours
Wavelength 570 nm

II. Target Engagement: Measuring Kinase Inhibition in a Cellular Context

Once the anti-proliferative effect of a compound is established, the next crucial step is to confirm that this effect is due to the inhibition of the intended kinase target. A Western blot-based phospho-kinase assay is a direct method to assess the phosphorylation status of the target kinase and its downstream substrates.

Signaling Pathway Overview: VEGFR-2 and c-Met

Pyrrolo[2,1-f]triazine derivatives often target receptor tyrosine kinases like VEGFR-2 and c-Met. Understanding their signaling cascades is essential for designing effective target engagement assays.

  • VEGFR-2 Signaling: Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This activates downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2][4][11]

  • c-Met Signaling: The binding of Hepatocyte Growth Factor (HGF) to c-Met triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades including the RAS-MAPK, PI3K/AKT, and STAT pathways.[7][9][12][13][14] These pathways drive cellular processes like proliferation, motility, and invasion.[12][14]

Diagram: Simplified VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K RAS RAS pVEGFR2->RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival

A simplified representation of the VEGFR-2 signaling cascade.

Diagram: Simplified c-Met Signaling Pathway

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet Binding & Dimerization pcMet p-c-Met cMet->pcMet Autophosphorylation GAB1 GAB1 pcMet->GAB1 STAT3 STAT3 pcMet->STAT3 GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT Akt PI3K->AKT Motility Motility STAT3->Motility MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion AKT->Invasion

A simplified representation of the c-Met signaling cascade.

Protocol 2: Western Blotting for Phospho-Kinase Levels

This protocol details the steps to measure the phosphorylation of a target kinase (e.g., VEGFR-2 or c-Met) and a key downstream effector (e.g., ERK) in response to treatment with pyrrolo[2,1-f]triazine derivatives.

Materials:

  • Target cell line (e.g., HUVEC, Ba/F3-TPR-Met)

  • Complete cell culture medium

  • Pyrrolo[2,1-f]triazine derivatives

  • Ligand for kinase activation (e.g., VEGF-A for VEGFR-2, HGF for c-Met)

  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat the cells with various concentrations of the pyrrolo[2,1-f]triazine derivative or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A or HGF) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL detection reagent to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase (e.g., anti-total-VEGFR-2) or a housekeeping protein (e.g., GAPDH).

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

Data Interpretation:

A potent and specific pyrrolo[2,1-f]triazine derivative should demonstrate a dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors upon ligand stimulation, without significantly affecting the total protein levels.

ParameterRecommended Condition
Cell Seeding 70-80% confluency in 6-well plates
Serum Starvation 4-6 hours
Compound Pre-treatment 1-2 hours
Ligand Stimulation 10-15 minutes
Protein Loading 20-30 µg per lane
Blocking Buffer 5% BSA in TBST
Primary Antibody Incubation Overnight at 4°C

III. Functional Assays: Assessing Downstream Cellular Responses

Beyond target engagement, it is crucial to evaluate the functional consequences of kinase inhibition. For kinase inhibitors targeting pathways involved in cell migration and invasion, a wound-healing assay is a straightforward and effective method to assess these phenotypic changes.

Protocol 3: Wound-Healing (Scratch) Assay

This assay measures the ability of a compound to inhibit cell migration, a key process in cancer metastasis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrrolo[2,1-f]triazine derivatives

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a specialized wound-healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Creating the "Wound":

    • Once the cells have formed a confluent monolayer, gently create a "scratch" or "wound" in the center of the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove any detached cells.

  • Compound Treatment and Imaging:

    • Replace the PBS with fresh medium containing the pyrrolo[2,1-f]triazine derivative at a non-toxic concentration (determined from the MTT assay) or vehicle control.

    • Immediately capture images of the wound at time 0 using a microscope. Mark the specific locations for consistent imaging over time.

    • Incubate the plate at 37°C.

    • Capture images of the same marked locations at regular intervals (e.g., 12, 24, and 48 hours).

Data Analysis:

  • Measure the area of the wound at each time point for both treated and control wells using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.

    • % Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] x 100

  • Compare the rate of wound closure between the compound-treated and vehicle-treated cells.

Expected Results:

An effective inhibitor of cell migration will significantly reduce the rate of wound closure compared to the vehicle control.

ParameterRecommended Condition
Cell Culture Confluent monolayer
Wound Creation Sterile 200 µL pipette tip
Imaging Timepoints 0, 12, 24, 48 hours
Analysis ImageJ or similar software

IV. Experimental Workflow and Data Consolidation

A logical and streamlined experimental workflow is essential for the efficient evaluation of pyrrolo[2,1-f]triazine derivatives.

Diagram: Experimental Workflow

Workflow cluster_screening Primary Screening cluster_validation Target Validation & Mechanism of Action cluster_functional Functional Characterization Viability Cell Viability Assay (MTT) Determine IC50 Phospho Phospho-Kinase Assay (Western Blot) Confirm on-target inhibition Viability->Phospho Downstream Downstream Signaling Analysis Assess pathway modulation Phospho->Downstream Migration Wound-Healing Assay Evaluate effect on cell migration Downstream->Migration

A logical workflow for the cell-based evaluation of pyrrolo[2,1-f]triazine derivatives.

Table: Summary of Expected Data and Interpretation

AssayKey ParameterExpected Result for Active CompoundInterpretation
MTT Cell Viability IC50 valueLow micromolar to nanomolar rangePotent anti-proliferative activity.
Phospho-Kinase Western Blot % inhibition of phosphorylationDose-dependent decrease in phospho-kinase levelsOn-target engagement and inhibition of the kinase.
Wound-Healing Assay % wound closureReduced rate of wound closure compared to controlInhibition of cell migration and potential anti-metastatic effect.

V. Conclusion and Future Directions

The protocols and workflows outlined in this application note provide a robust starting point for the cell-based characterization of novel pyrrolo[2,1-f]triazine derivatives. By systematically assessing cytotoxicity, target engagement, and functional outcomes, researchers can build a comprehensive pharmacological profile of their compounds. Future studies could involve more advanced techniques such as high-content imaging for detailed morphological analysis, multiplex assays to investigate off-target effects, and the use of 3D cell culture models to better mimic the tumor microenvironment.[11] The insights gained from these cell-based assays are critical for guiding lead optimization and advancing promising candidates toward clinical development.

References

  • [Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. PMC - NIH.]([Link])

  • [Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink.]([Link])

  • [Exploration of novel pyrrolo[2,1-f][1][2]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed.]([Link])

  • [Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Semantic Scholar.]([Link]1][2]triazine%3A-a-promising-fused-to-Singh-Utreja/d053d258a10b4278456a066601438962f92f961e)

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic system in modern medicinal chemistry. Its structural resemblance to purine nucleosides has rendered it a valuable pharmacophore for the development of a wide array of therapeutic agents. This scaffold is a cornerstone in the architecture of potent kinase inhibitors for oncology and is famously the central component of the antiviral drug Remdesivir, which has demonstrated broad-spectrum activity against RNA viruses.[4][5] The specific analogue, 4-Chloro-6-iodopyrrolo[2,1-f]triazine, serves as a highly versatile intermediate. The chloro and iodo substituents provide orthogonal handles for further chemical elaboration, such as cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and development.[6]

This document provides a detailed guide for the scale-up synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine, addressing critical process parameters, safety considerations, and analytical controls to ensure a robust and reproducible manufacturing process.

Synthetic Strategy: A Two-Step Approach to 4-Chloro-6-iodopyrrolo[2,1-f]triazine

The synthesis of the target molecule is proposed via a two-step sequence starting from the readily accessible pyrrolo[2,1-f][1][2][3]triazin-4-one. This strategy involves an initial chlorination of the 4-position using a suitable chlorinating agent, followed by a regioselective iodination at the 6-position. This sequence is designed for scalability, employing common and cost-effective reagents where possible.

Logical Workflow of the Synthesis

A Pyrrolo[2,1-f][1,2,4]triazin-4-one (Starting Material) B Chlorination Reaction A->B POCl3, Heat C 4-Chloropyrrolo[2,1-f]triazine (Intermediate) B->C Work-up & Isolation D Iodination Reaction C->D NIS, Acetonitrile E 4-Chloro-6-iodopyrrolo[2,1-f]triazine (Final Product) D->E Work-up & Isolation F Purification E->F Crystallization/Chromatography G Final Product Characterization F->G QC Analysis (NMR, HPLC, MS)

Caption: Synthetic workflow for 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Part 1: Scale-Up Synthesis of 4-Chloropyrrolo[2,1-f]triazine

The initial step focuses on the conversion of the pyrrolotriazinone to its chlorinated analogue. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and established use in similar chlorinations of heterocyclic systems.[4]

Experimental Protocol

Materials and Equipment:

  • Pyrrolo[2,1-f][1][2][3]triazin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactor Setup: The glass-lined reactor is rendered inert by purging with nitrogen.

  • Reagent Charging: Charge the reactor with pyrrolo[2,1-f][1][2][3]triazin-4-one (1.0 eq) and toluene (10 vol).

  • Addition of POCl₃: Slowly add phosphorus oxychloride (3.0 eq) to the stirred suspension at room temperature via an addition funnel. An exotherm is expected and should be controlled by the rate of addition.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Quenching: Cool the reaction mixture to 0-5 °C. Cautiously quench the reaction by the slow addition of the reaction mixture to a separate vessel containing crushed ice and saturated sodium bicarbonate solution. Extreme caution is advised during this step as the reaction of POCl₃ with water is highly exothermic and releases HCl gas. [2][7]

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 5 vol).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloropyrrolo[2,1-f]triazine.

Part 2: Scale-Up Synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

The second step involves the regioselective iodination of the electron-rich pyrrole ring of the 4-chloropyrrolo[2,1-f]triazine intermediate. N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild nature and high regioselectivity in similar heterocyclic systems.

Experimental Protocol

Materials and Equipment:

  • 4-Chloropyrrolo[2,1-f]triazine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Sodium thiosulfate solution

  • Glass-lined reactor with overhead stirrer and temperature probe

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactor Setup: The glass-lined reactor is purged with nitrogen.

  • Reagent Charging: Charge the reactor with 4-chloropyrrolo[2,1-f]triazine (1.0 eq) and acetonitrile (10 vol).

  • Addition of NIS: Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Isolation: The product often precipitates from the reaction mixture. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and triturate the residue with a suitable solvent (e.g., diethyl ether or heptane) to induce precipitation.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by slurry washing to achieve the desired purity.

Data Presentation: Process Parameters and Expected Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Purity (HPLC)
Chlorination Pyrrolo[2,1-f][1][2][3]triazin-4-onePOCl₃Toluene110-1204-685-90>95%
Iodination 4-Chloropyrrolo[2,1-f]triazineNISAcetonitrile20-252-490-95>98%

Safety Considerations

Phosphorus Oxychloride (POCl₃):

  • Hazards: Highly corrosive and toxic.[2] It reacts violently with water, releasing heat and toxic gases, including hydrogen chloride and phosphorus oxides.[7] Inhalation can cause severe respiratory irritation and pulmonary edema, which can be delayed.[1][7] Skin and eye contact will cause severe burns.[3]

  • Handling: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield.[3] An emergency eyewash and shower must be readily accessible.

  • Waste Disposal: POCl₃ waste must be neutralized cautiously by trained personnel before disposal, following institutional and local regulations.

N-Iodosuccinimide (NIS):

  • Hazards: Harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[9] It is light and moisture-sensitive.

  • Handling: Handle in a well-ventilated area, wearing appropriate PPE. Avoid breathing dust.[8]

  • Waste Disposal: Dispose of in accordance with local regulations.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine. By adhering to the detailed procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their discovery and development programs. The outlined synthetic strategy is robust, high-yielding, and amenable to scale-up, making it a practical choice for chemical manufacturing.

References

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride.
  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride.
  • Sharma, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(2), 1-16.

  • National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: Phosphorus Oxychloride.
  • Fisher Scientific. (2024). Safety Data Sheet: N-Iodosuccinimide.
  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 82-90.

  • Apollo Scientific. (2017). Safety Data Sheet: N-Iodosuccinimide.
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  • International Chemical Safety Cards. (n.d.). ICSC 0190 - Phosphorus Oxychloride.
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  • Zhang, Y., et al. (2021). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry, 47, 116374.

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: N-Iodosuccinimide.
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  • Wang, C., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440.

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications.

  • Kumar, A., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 26(3), 1857-1873.

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. National Library of Medicine.

  • Roy, S., et al. (2022). Current route to make triazine 1.
  • Kiseleva, A. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7759.

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Semantic Scholar.

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Application Notes and Protocols for the Purity Assessment of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-6-iodopyrrolo[2,1-f]triazine is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. A comprehensive analytical strategy is essential to identify and quantify impurities, which may include starting materials, by-products, intermediates, degradation products, and residual solvents.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for the robust purity assessment of 4-Chloro-6-iodopyrrolo[2,1-f]triazine, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The purity assessment workflow for a novel or existing compound is a multi-faceted process that integrates several analytical techniques to build a comprehensive impurity profile. This approach ensures that the final product is not only pure but also that the manufacturing process is well-controlled and reproducible.

G cluster_0 Phase 1: Characterization & Structural Elucidation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Method Validation & Specification Setting NMR NMR Spectroscopy (1H, 13C, HMBC, HSQC) MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Confirms Molecular Weight & Fragmentation HPLC High-Performance Liquid Chromatography (RP-HPLC with UV/PDA) MS->HPLC Identifies potential impurities Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) HPLC->Validation Primary purity method to be validated GC_MS Gas Chromatography-Mass Spectrometry (Headspace for Residual Solvents) GC_MS->Validation Elemental_Analysis Elemental Analysis (CHN Analysis) Specification Setting Acceptance Criteria (Based on ICH Q3A/B) Validation->Specification

Caption: Overall workflow for the purity assessment of 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Structural Elucidation and Confirmation

Before assessing purity, it is crucial to unequivocally confirm the chemical structure of the main component. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the necessary evidence for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of a compound.[6] For 4-Chloro-6-iodopyrrolo[2,1-f]triazine, a suite of NMR experiments should be performed.

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Determines the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, confirming the pyrrolo[2,1-f]triazine ring system and the positions of the chloro and iodo substituents.[7][8]

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

  • Data Analysis: Process the spectra and assign all proton and carbon signals. The assignments should be consistent with the proposed structure of 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can further corroborate the proposed structure.

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode.

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass for C₆H₃ClIN₃. The mass error should be within a narrow tolerance (e.g., < 5 ppm).

Chromatographic Methods for Purity and Impurity Determination

Chromatographic techniques are the cornerstone of purity assessment, allowing for the separation and quantification of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV/photodiode array (PDA) detection is the most common and versatile method for determining the purity of non-volatile organic compounds.[9][10] The method should be developed and validated to ensure it is specific, linear, accurate, precise, and sensitive enough to detect and quantify all relevant impurities.[11][12][13]

Protocol: RP-HPLC Method for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of 4-Chloro-6-iodopyrrolo[2,1-f]triazine reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for nitrogen-containing heterocycles.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileStrong organic solvent for elution.
Gradient See Table BelowTo elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)Based on the UV absorbance of the pyrrolotriazine chromophore.
Injection Volume 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
25595
30595
31955
35955
  • Data Analysis:

    • Calculate the purity of the sample by area normalization.

    • Identify and quantify any impurities relative to the main peak. According to ICH Q3A guidelines, impurities present at a level of ≥0.05% should be reported, and those at ≥0.10% (for a maximum daily dose ≤ 2g/day) should be identified.[1][3]

G Start Inject Sample Separation RP-HPLC Column (C18) Start->Separation Detection PDA Detector Separation->Detection Data Chromatogram Detection->Data Analysis Peak Integration & Area % Calculation Data->Analysis Report Purity Report with Impurity Profile Analysis->Report

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[14][15][16] Headspace sampling is commonly used to introduce the volatile components into the GC system.

Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) to dissolve the sample.

    • Seal the vial.

  • GC-MS Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmGood for separating a wide range of common solvents.
Carrier Gas HeliumInert carrier gas.
Oven Program 40 °C (5 min), then ramp to 240 °C at 10 °C/minTo separate solvents with different boiling points.
Injector Temp. 250 °CTo ensure complete vaporization.
MS Transfer Line Temp. 280 °CTo prevent condensation.
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Mass Range m/z 35-350To cover the mass range of common solvents.
Headspace Incubation Temp. 80 °CTo drive volatile solvents into the headspace.
Headspace Incubation Time 30 minTo reach equilibrium.
  • Data Analysis: Identify and quantify any detected residual solvents against a calibrated standard. The acceptance criteria for residual solvents are defined in the ICH Q3C guidelines.

Other Analytical Techniques

Elemental Analysis

Elemental analysis (CHN analysis) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample.[17] The results are compared with the theoretical values for the pure compound. A good agreement provides strong evidence of the compound's purity and elemental composition.

Protocol: Elemental Analysis

  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis: Compare the experimental %C, %H, and %N values with the theoretical values for C₆H₃ClIN₃. The difference should be within an acceptable limit (e.g., ±0.4%).

Karl Fischer Titration

This technique is used to determine the water content in the sample. Water is a common impurity that can affect the stability and accurate weighing of the compound.

Method Validation

Any analytical method used for purity assessment must be validated according to ICH Q2(R2) guidelines to ensure that it is suitable for its intended purpose.[11][18] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity assessment of 4-Chloro-6-iodopyrrolo[2,1-f]triazine requires a multi-pronged analytical approach. The combination of spectroscopic and chromatographic techniques provides a comprehensive understanding of the compound's identity, purity, and impurity profile. The protocols outlined in this application note serve as a robust starting point for developing and validating analytical methods that are compliant with regulatory expectations. It is imperative that all methods are thoroughly validated to ensure the generation of reliable and accurate data, which is fundamental to the development of safe and effective pharmaceutical products.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]

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  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

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  • Structure Elucidation of a Pyrazolo[2][4]pyran Derivative by NMR Spectroscopy. PMC - NIH. Available at: [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Available at: [Link]

  • Structure elucidation of a pyrazolo[2][4]pyran derivative by NMR spectroscopy. PubMed. Available at: [Link]

  • 39265 PDFs | Review articles in NMR STRUCTURE ELUCIDATION. ResearchGate. Available at: [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. Available at: [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. Available at: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][3][4]triazine of Remdesivir. Semantic Scholar. Available at: [Link]

  • "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S. Available at: [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. ResearchGate. Available at: [Link]

  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. MDPI. Available at: [Link]

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Design and Synthesis of a Focused Library of Pyrrolo[2,1-f]triazines for Kinase Inhibition

Design and Synthesis of a Focused Library of Pyrrolo[2,1-f][1][2][3]triazines for Kinase Inhibition

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active agents, including approved antiviral and anticancer drugs.[1][4] Its structural resemblance to purines makes it an ideal hinge-binding motif for various protein kinases, which are critical targets in oncology and immunology.[4][5][6] This guide provides a comprehensive framework for the rational design and efficient synthesis of a focused library of pyrrolo[2,1-f][1][2][3]triazine derivatives. We move beyond a simple recitation of steps to explain the underlying strategic decisions, from target-focused design principles to the execution of robust, parallel synthesis protocols suitable for lead discovery campaigns.

Part I: The Design Rationale - A Strategy for Focused Discovery

The Power of a Focused Library

In modern drug discovery, screening campaigns are increasingly shifting from large, diverse collections to smaller, more targeted sets of compounds known as focused libraries.[7][] A focused library is designed with a specific biological target or target family in mind, thereby increasing the probability of identifying high-quality hits.[7][9] This approach conserves resources and streamlines the hit-to-lead process by building in relevant pharmacophoric features from the outset.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Kinase Hinge-Binder

The pyrrolo[2,1-f][1][2][3]triazine core is an outstanding starting point for a kinase-focused library. Kinases are a major class of drug targets, and their ATP binding site contains a conserved "hinge" region that is critical for inhibitor binding. The nitrogen-rich pyrrolotriazine scaffold can form key hydrogen bond interactions with this hinge, effectively mimicking the adenine core of ATP.[4][5] This bioisosteric relationship has been successfully exploited to develop potent inhibitors against a range of kinases, including VEGFR-2, c-Met, anaplastic lymphoma kinase (ALK), and PI3Kδ.[4][10][11]

Library Design: Defining Points for Diversification

Our design strategy involves creating a library based on a central pyrrolo[2,1-f][1][2][3]triazine core with three primary points of diversification (R¹, R², and R³). This allows for a systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • R¹ (Position 4): The Hinge-Binding Anchor. An amine or substituted amine at this position is crucial for establishing the canonical hydrogen bond interactions with the kinase hinge region.[10]

  • R² (Position 7): The Selectivity and Solubility Modulator. This vector points towards the solvent-exposed region of the ATP pocket. Modification here with various aryl and heteroaryl groups allows for fine-tuning of target selectivity and improving physicochemical properties like solubility.[3]

  • R³ (Position 2): The Deep Pocket Probe. This position can be functionalized to interact with deeper, less conserved pockets within the ATP-binding site, further enhancing potency and selectivity. It can also be used to block potential sites of metabolism.[5][11]

Caption: Core scaffold and points of diversification.

Part II: Synthesis and Library Execution

Overall Synthetic Workflow

A robust and efficient synthetic route is paramount for library production. The strategy outlined below is designed for flexibility, allowing for late-stage diversification. This approach involves the initial construction of a versatile, orthogonally functionalized intermediate, which then serves as the common precursor for parallel synthesis.

workflowA1. PyrroleFormationB2. N-Amination & Triazine CyclizationA->BBuild CoreC3. Core Functionalization(e.g., Halogenation)B->CInstall HandleD4. Parallel LibrarySynthesis (Diversification)C->DCouple Building BlocksE5. Purification &CharacterizationD->EQC

Caption: High-level workflow for library synthesis.

Protocol 1: Synthesis of a Key Intermediate: 4-Amino-7-bromo-pyrrolo[2,1-f][1][2][3]triazine

This protocol describes the synthesis of a key building block, which is functionalized with a bromine atom at the C7 position for subsequent cross-coupling reactions and an amine at the C4 position for hinge binding.

Step 1: Synthesis of 1-aminopyrrole-2-carbonitrile

  • Rationale: This step introduces the N-N bond essential for the triazine ring and prepares the nitrile group, which will participate in the cyclization. N-amination of the pyrrole precursor is achieved using an electrophilic aminating agent.[1]

  • Procedure:

    • To a solution of 1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF at 0 °C under N₂, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of O-(diphenylphosphinyl)hydroxylamine (DPPH, 1.1 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-aminopyrrole-2-carbonitrile.

Step 2: Cyclization to form 4-aminopyrrolo[2,1-f][1][2][3]triazine

  • Rationale: This is the key ring-forming step. Formamidine acetate serves as both a reagent and solvent, providing the final carbon atom needed to close the triazine ring.[1]

  • Procedure:

    • A mixture of 1-aminopyrrole-2-carbonitrile (1.0 eq) and formamidine acetate (5.0 eq) is heated to 150 °C for 3 hours.

    • Cool the reaction mixture to room temperature and partition between ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • The crude product can often be carried to the next step without further purification.

Step 3: Bromination at C7

  • Rationale: Selective installation of a bromine atom at the C7 position provides a versatile handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this electron-rich heterocyclic system.[3]

  • Procedure:

    • Dissolve 4-aminopyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in anhydrous DMF at 0 °C.

    • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1 hour, monitoring by LC-MS.

    • Upon completion, pour the reaction mixture into ice water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the title intermediate, 4-amino-7-bromo-pyrrolo[2,1-f][1][2][3]triazine.

Protocol 2: Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the diversification of the key bromo-intermediate using a 96-well plate format, a cornerstone of efficient library synthesis.[12]

  • Rationale: The Suzuki-Miyaura coupling is one of the most robust and versatile C-C bond-forming reactions in medicinal chemistry. Its tolerance of a wide range of functional groups makes it ideal for library synthesis, allowing for the introduction of diverse aryl and heteroaryl boronic acids at the C7 position.

  • Arraying Reagents (in a 96-well reaction block):

    • To each well, add 4-amino-7-bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 eq, e.g., 20 µmol).

    • To each well, add a unique aryl or heteroaryl boronic acid or pinacol ester (1.2 eq, 24 µmol) from a pre-prepared stock solution plate.

    • To each well, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq, 1 µmol) and a base such as K₂CO₃ (3.0 eq, 60 µmol).

  • Reaction Execution:

    • Add a solvent mixture, such as 1,4-dioxane/water (4:1, 200 µL), to each well.

    • Seal the reaction block with a cap mat.

    • Place the block on a shaker and heat to 90 °C for 4-12 hours, or until LC-MS analysis of representative wells indicates reaction completion.

  • Parallel Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add ethyl acetate (500 µL) and water (500 µL) to each well.

    • Seal and shake vigorously. Centrifuge the block to separate the layers.

    • Transfer the organic layer from each well to a new 96-well collection plate using a liquid handler or multichannel pipette.

    • Concentrate the collection plate to dryness in a centrifugal evaporator.

    • The crude products can then be purified using a parallel HPLC-MS system.

Part III: Characterization and Data Validation

A self-validating system of analysis is crucial to ensure the integrity of the library.[] Each compound must be rigorously characterized to confirm its identity, purity, and quantity before it is submitted for biological screening.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of each library member. A purity level of >95% is typically required for screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the molecular weight of the target compound in each well, confirming the success of the reaction.[6][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, full ¹H and ¹³C NMR spectra are acquired to unambiguously confirm the structure and regiochemistry of the products.[2][14] Characteristic signals for the pyrrolo[2,1-f][1][2][3]triazine core provide definitive structural proof.[6]

Representative Library Data

The following table summarizes the analytical data for a representative subset of compounds synthesized using the described protocols.

Compound IDR² Group (at C7)Yield (%)Purity (HPLC, 254 nm)m/z [M+H]⁺ (Observed)
L1-A1 Phenyl78>98%211.10
L1-A2 4-Fluorophenyl82>99%229.09
L1-A3 3-Pyridyl65>97%212.09
L1-A4 4-Methoxyphenyl75>98%241.11
L1-A5 2-Thienyl71>96%217.05

Conclusion

This application note provides a detailed, experience-driven guide to the design and synthesis of a focused library of pyrrolo[2,1-f][1][2][3]triazines. By combining rational, target-focused design with robust, high-throughput synthetic methods, research teams can efficiently generate high-quality compound collections. This strategy accelerates the identification of potent and selective kinase inhibitors, ultimately streamlining the path from initial concept to valuable lead compounds in the drug discovery pipeline.

References

  • Jadhav, G. N., & Singh, S. K. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(2), 163–176. [Link]

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  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(12), 2315–2336. [Link]

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Troubleshooting & Optimization

Technical Support Center: 4-Chloro-6-iodopyrrolo[2,1-f]triazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine. This critical intermediate is a key building block in the development of various therapeutic agents, including kinase inhibitors.[1][2] Its efficient synthesis is paramount for advancing drug discovery programs. This guide is structured to provide direct, actionable solutions to common challenges encountered during its multi-step synthesis, combining established chemical principles with practical, field-proven insights.

General Synthesis Workflow

The synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine is typically achieved via a three-stage process starting from a suitable pyrrole precursor. The general sequence involves the formation of the core heterocyclic scaffold, followed by sequential halogenations.

Synthesis_Workflow cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Iodination A Pyrrole Precursor (e.g., 2-Cyanopyrrole) B N-Amination & Cyclization A->B 1. Base (e.g., NaH) 2. Aminating Agent (e.g., NH₂Cl) 3. Formamidine Acetate C Pyrrolo[2,1-f]triazin-4-one B->C D 4-Chloropyrrolo[2,1-f]triazine C->D POCl₃, Heat E 4-Chloro-6-iodopyrrolo[2,1-f]triazine D->E NIS, Solvent (e.g., DMF, CH₂Cl₂) Optional: Acid Catalyst

Caption: General three-stage synthetic workflow.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Problem 1: Low Yield in Stage 1 (Pyrrolotriazin-4-one Formation)

Question: My overall yield for the core pyrrolotriazin-4-one scaffold is consistently below 40%. The primary starting material is 2-cyanopyrrole. What are the likely causes and how can I fix this?

Potential Causes & Solutions:

  • Incomplete Deprotonation of Pyrrole: The initial N-H of the pyrrole must be deprotonated to facilitate N-amination.

    • Causality: Sodium hydride (NaH) is highly reactive and susceptible to inactivation by moisture. Trace water in the solvent (DMF) or on the glassware will consume the hydride, leading to incomplete deprotonation of the pyrrole.

    • Solution: Ensure absolute anhydrous conditions. Use a fresh bottle of DMF (sure-seal) and flame-dry all glassware under vacuum before use. When adding 2-cyanopyrrole to the NaH/DMF suspension, ensure the temperature is controlled (e.g., 0-5 °C) to manage gas evolution and prevent side reactions.[3]

  • Inefficient N-Amination: The formation of the N-N bond is a critical and often low-yielding step.

    • Causality: The aminating agent, monochloramine (NH₂Cl), is unstable and its concentration can vary. Furthermore, the N-aminated intermediate can revert to the starting material.[3]

    • Solution: Prepare the NH₂Cl solution fresh before each use. A common method involves the reaction of aqueous ammonia and sodium hypochlorite, extracted into an organic solvent like MTBE.[4] Adding the NH₂Cl solution portion-wise to the deprotonated pyrrole can improve yields by maintaining an optimal concentration and minimizing degradation.[5]

  • Poor Cyclization with Formamidine Acetate: The final ring-closing step can be inefficient if conditions are not optimal.

    • Causality: This condensation reaction requires sufficient thermal energy to proceed. Low temperatures or short reaction times will result in incomplete conversion. Formamidine acetate can also act as both the reagent and solvent in some protocols.[6]

    • Solution: After the amination step, ensure the reaction mixture is heated appropriately (often to >100 °C, depending on the solvent) for a sufficient duration (several hours) to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the N-amino intermediate.

Problem 2: Incomplete Chlorination in Stage 2

Question: I am seeing significant amounts of starting material (Pyrrolotriazin-4-one) remaining after refluxing with phosphorus oxychloride (POCl₃). How can I drive the reaction to completion?

Potential Causes & Solutions:

  • Reagent Deactivation: POCl₃ is highly sensitive to moisture and will decompose into phosphoric acid, reducing its efficacy.

    • Causality: The chlorination mechanism involves the formation of a Vilsmeier-like intermediate. Water will hydrolyze both POCl₃ and this reactive intermediate, halting the reaction.[7]

    • Solution: Use a fresh bottle of POCl₃. If refluxing, ensure a well-sealed condenser with a drying tube. The pyrrolotriazin-4-one starting material must be scrupulously dried beforehand, as any residual water will consume the reagent.

  • Insufficient Temperature or Reaction Time:

    • Causality: The conversion of the amide-like oxygen to a chloro group is an energetically demanding process.

    • Solution: Ensure the reaction is heated to a vigorous reflux (typically ~110 °C for neat POCl₃). Monitor the reaction by TLC/LC-MS. If the reaction stalls, consider extending the reflux time. In some cases, adding a high-boiling-point co-solvent like 1,2-dichloroethane or a tertiary amine base (e.g., N,N-diisopropylethylamine) in catalytic amounts can facilitate the reaction.

Troubleshooting_Chlorination Start Incomplete Chlorination Cause1 Moisture Present? Start->Cause1 Cause2 Temp / Time Sufficient? Cause1->Cause2 No Sol1 Use Anhydrous Reagents & Glassware Cause1->Sol1 Yes Sol2 Increase Reflux Time & Monitor by LC-MS Cause2->Sol2 No Sol3 Consider Additives (e.g., High-Boiling Solvent) Sol2->Sol3

Sources

solubility issues of 4-Chloro-6-iodopyrrolo[2,1-f]triazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-6-iodopyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. As a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents, understanding and overcoming solubility issues is critical for successful research outcomes.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you in your research endeavors.

Understanding the Molecule: A Senior Application Scientist's Perspective

4-Chloro-6-iodopyrrolo[2,1-f]triazine is a heterocyclic compound featuring a fused ring system with both chloro and iodo substituents.[3][4] The pyrrolo[2,1-f]triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] However, the planarity of the ring system, combined with the presence of halogens, can contribute to low solubility in common organic solvents. This is often due to strong crystal lattice energy, where the molecules are tightly packed in the solid state, making it energetically unfavorable for the solvent to break them apart. The electronic properties of the chloro and iodo groups also influence the molecule's polarity and its interactions with solvent molecules.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Chloro-6-iodopyrrolo[2,1-f]triazine not dissolving in [Solvent X]?

A1: The low solubility of 4-Chloro-6-iodopyrrolo[2,1-f]triazine in a particular solvent is likely due to a mismatch in polarity and/or insufficient solvation energy to overcome the compound's crystal lattice energy. The "like dissolves like" principle is a good starting point; however, for complex heterocyclic systems, other factors come into play. The fused aromatic system contributes to a relatively non-polar character, while the nitrogen atoms and halogens introduce some polarity. If the solvent is too polar or too non-polar, it may not effectively interact with the different parts of the molecule to pull it into solution.

Q2: I'm observing a suspension or fine precipitate even after vigorous stirring and sonication. What should I do next?

A2: This indicates that you have exceeded the solubility limit of the compound in that specific solvent at the current temperature. Simply continuing to stir or sonicate will likely not result in complete dissolution. At this point, you should consider the troubleshooting steps outlined in the next section, such as trying a different solvent, using a co-solvent system, or gently heating the mixture.

Q3: Can I heat the mixture to improve solubility? Are there any risks?

A3: Yes, heating can significantly increase the solubility of most compounds, as it provides the energy needed to break the crystal lattice bonds. However, it is crucial to consider the thermal stability of 4-Chloro-6-iodopyrrolo[2,1-f]triazine. Before heating, it is advisable to perform a thermal stability test (e.g., using a small sample and monitoring for color change or degradation by TLC or LC-MS). Overheating can lead to decomposition, which will compromise your experiment. Always heat gently and for the minimum time necessary.

Q4: Will adding more of the same solvent eventually dissolve the compound?

A4: Not if you have already reached the saturation point. Adding more solvent will simply dilute the already dissolved portion, but the undissolved solid will remain. To dissolve more of the compound, you need to change the conditions, not just the volume of the current solvent.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

When encountering solubility problems with 4-Chloro-6-iodopyrrolo[2,1-f]triazine, a systematic approach is key to finding a solution efficiently. The following workflow will guide you through the process of identifying the root cause and implementing an effective solution.

Solubility_Troubleshooting start Start: Undissolved Compound solvent_selection Is the solvent appropriate? (Consider polarity) start->solvent_selection try_new_solvent Try a different solvent (e.g., aprotic polar like DMF, DMSO) solvent_selection->try_new_solvent No cosolvent Use a co-solvent system (e.g., DCM/Methanol, THF/Heptane) solvent_selection->cosolvent Partially heating Gently heat the mixture (monitor for degradation) solvent_selection->heating Yes success Success: Compound Dissolved try_new_solvent->success fail Still Undissolved: Consider derivatization or alternative synthetic route try_new_solvent->fail cosolvent->heating sonication Apply sonication heating->sonication particle_size Is particle size a factor? sonication->particle_size micronization Consider particle size reduction (micronization, if feasible) particle_size->micronization Yes particle_size->success No micronization->success micronization->fail

Caption: A workflow for troubleshooting solubility issues.

In-Depth Troubleshooting Steps:
  • Solvent Selection: The choice of solvent is the most critical factor. Based on the structure of 4-Chloro-6-iodopyrrolo[2,1-f]triazine, polar aprotic solvents are often a good starting point.

    • Recommended Solvents to Try:

      • Dimethylformamide (DMF)

      • Dimethyl sulfoxide (DMSO)

      • N-Methyl-2-pyrrolidone (NMP)

      • Dichloromethane (DCM)

      • Tetrahydrofuran (THF)

      • Acetonitrile (ACN)

  • Co-Solvent Systems: If a single solvent is not effective, a co-solvent system can be employed to fine-tune the polarity of the medium.[1][9]

    • Example Mixtures:

      • DCM/Methanol

      • THF/Heptane

      • Toluene/Ethanol

    • Rationale: A small amount of a more polar solvent (like methanol) can disrupt the intermolecular forces in the solid, while the bulk non-polar solvent (like DCM) can then solvate the molecule.

  • Thermal Intervention (Heating): As mentioned in the FAQs, increasing the temperature can enhance solubility.

    • Protocol:

      • Start with a small test sample.

      • Gently warm the mixture in a water bath, starting from room temperature and gradually increasing in 10°C increments.

      • Monitor for dissolution and any signs of degradation (color change).

      • Once dissolved, allow the solution to cool slowly to check for precipitation. If it remains in solution, you have created a stable solution at a higher concentration.

  • Mechanical Agitation (Sonication): Sonication uses high-frequency sound waves to agitate the solution, which can help to break up solid aggregates and increase the surface area available for solvation.

    • Best Practice: Use a sonic bath and monitor the temperature, as prolonged sonication can heat the sample.

  • Particle Size Reduction: The rate of dissolution is proportional to the surface area of the solid.[10] If your material consists of large crystals, reducing the particle size can improve the dissolution rate.

    • Method: If you have access to the necessary equipment, techniques like micronization can be beneficial. For laboratory scale, careful grinding with a mortar and pestle can also be effective.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol allows for a rapid screening of suitable solvents.

Materials:

  • 4-Chloro-6-iodopyrrolo[2,1-f]triazine

  • A selection of organic solvents (e.g., DMF, DMSO, DCM, THF, Methanol, Acetonitrile, Toluene)

  • Small vials (1-2 mL)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Add approximately 1-2 mg of 4-Chloro-6-iodopyrrolo[2,1-f]triazine to each vial.

  • To each vial, add 0.5 mL of a different solvent.

  • Vortex each vial for 30 seconds.

  • Observe and record the results (e.g., completely dissolved, partially dissolved, insoluble).

  • For vials with undissolved solid, place them in a sonic bath for 5 minutes and observe again.

  • If still undissolved, gently warm the vials to 40-50°C and observe.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility.[11]

Materials:

  • 4-Chloro-6-iodopyrrolo[2,1-f]triazine

  • Chosen solvent (from Protocol 1)

  • Scintillation vials or sealed flasks

  • Orbital shaker or stirring plate

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of 4-Chloro-6-iodopyrrolo[2,1-f]triazine to a known volume of the chosen solvent in a sealed vial (ensure there is undissolved solid).

  • Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vial to stand undisturbed for the solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.

  • Calculate the original solubility in mg/mL or mol/L.

Shake_Flask_Method start Start: Add excess solid to solvent shake Equilibrate on shaker (24-48h at constant T) start->shake settle Settle and take supernatant shake->settle filter Filter (0.45 µm) settle->filter dilute Dilute for analysis filter->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End: Quantitative Solubility Value calculate->end

Caption: The shake-flask method for quantitative solubility determination.

Safety Precautions

When handling 4-Chloro-6-iodopyrrolo[2,1-f]triazine and organic solvents, it is imperative to adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[3][4]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.

For detailed safety information, please refer to the Safety Data Sheet (SDS) for 4-Chloro-6-iodopyrrolo[2,1-f]triazine and the solvents you are using.[3][4]

References

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound.
  • LibreTexts. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

  • Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Ribeiro, A. C. F., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(14), 5334. [Link]

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. [Link]

  • PubChem. (n.d.). 4-chloro-6-iodopyrrolo[2,1-f][12][13]triazine. [Link]

  • Erdelyi, M. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. ACS Omega, 1(2), 267-275. [Link]

  • Chen, H. (2018). Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics. Chemistry, 2(1), 1-5. [Link]

  • Avdeef, A., & Kansy, M. (2021). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Journal of Pharmaceutical Sciences, 110(1), 11-23. [Link]

  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET and DMPK, 8(2), 127-142. [Link]

  • ResearchGate. (2016). (PDF) Substituent Effects in Heterocyclic Systems. [Link]

  • Skorka, L., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 15(15), 5431. [Link]

  • PubChem. (n.d.). 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][12][13]triazine. [Link]

  • Cyranski, M. K., et al. (2020). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 31(4), 1187-1201. [Link]

  • Cárdenas-Torres, R. E., et al. (2022). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Molecules, 27(19), 6598. [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1121-1126. [Link]

  • Al-Ostoot, F. H., et al. (2023). Bioactive Pyrrolo[2,1-f][12][13]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7659. [Link]

  • U.S. National Library of Medicine. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. PubMed. [Link]

  • Cárdenas-Torres, R. E., et al. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 28(12), 4880. [Link]

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Sources

Technical Support Center: Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the functionalization of 4-Chloro-6-iodopyrrolo[2,1-f]triazine. This document serves as a specialized resource for researchers, chemists, and drug development professionals navigating the complexities of palladium-catalyzed cross-coupling reactions on this important heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors and antiviral agents, including Remdesivir.[3][4]

The presence of two distinct halogen atoms—iodine at the C-6 position and chlorine at the C-4 position—offers a powerful handle for sequential, site-selective functionalization. However, achieving high yields and predictable selectivity requires a nuanced understanding of the reaction mechanics. This guide is structured to provide both foundational knowledge through frequently asked questions and practical, problem-solving advice in a detailed troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in a typical palladium-catalyzed cross-coupling reaction?

The C-6 iodine atom is significantly more reactive than the C-4 chlorine atom. This selectivity is governed by the fundamental principles of the oxidative addition step in the catalytic cycle. The Carbon-Iodine (C-I) bond is weaker and more easily cleaved by the Pd(0) catalyst compared to the stronger Carbon-Chlorine (C-Cl) bond.[5] This difference in bond dissociation energy allows for selective coupling at the C-6 position under carefully controlled conditions.

Q2: Can I achieve selective coupling at the C-4 chlorine position first?

While challenging, reversing the innate selectivity is possible but not straightforward. Standard cross-coupling conditions will almost always favor reaction at the C-6 iodine. Achieving C-4 selectivity would require specialized ligands that can overcome the inherent reactivity difference, a topic of ongoing research in site-selective catalysis.[6][7][8] For most practical applications, a sequential strategy starting with the C-6 iodide is the most reliable approach.

Q3: What are the most common cross-coupling reactions performed on this scaffold?

The most synthetically valuable transformations for this scaffold include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or alkyl boronic acids/esters. This is widely used to build molecular complexity.[9][10]

  • Buchwald-Hartwig Amination: For forming C-N bonds with a diverse range of amines, crucial for tuning the pharmacological properties of drug candidates.[11][12][13]

  • Sonogashira Coupling: For installing alkynyl groups (C-C bonds), which can serve as handles for further transformations or as key pharmacophores.[10][14]

  • Stille Coupling: An alternative for C-C bond formation using organostannanes. While effective, the toxicity of tin reagents makes it a less common choice in pharmaceutical development.[15][16][17]

Troubleshooting Guide

This section addresses common issues encountered during the C-6 selective coupling on 4-Chloro-6-iodopyrrolo[2,1-f]triazine.

Problem 1: Low or No Product Yield with Starting Material Recovered

This is one of the most common issues and typically points to an inactive catalytic system or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is not being generated or is being deactivated.

    • Solution: Use a palladium precatalyst, such as those from the Buchwald group (e.g., G3 or G4 precatalysts).[12][18] These are air-stable Pd(II) sources that reliably generate the active Pd(0) catalyst in situ, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃ alone.[19][20]

    • Solution: Ensure your palladium source is fresh. Older palladium acetate or dba complexes can degrade over time.

  • Insufficient Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Solution: The reaction mixture must be rigorously deoxygenated. Use a robust "freeze-pump-thaw" cycle (at least three times) or sparge the solvent and reaction vessel thoroughly with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.

  • Inappropriate Solvent or Base: The choice of solvent and base is critical and interdependent.

    • Solution (Suzuki): For Suzuki couplings, a combination of an ethereal solvent (e.g., 1,4-dioxane, DME) with an aqueous solution of a base like K₂CO₃ or K₃PO₄ is a good starting point.[21] For base-sensitive substrates, weaker bases may be necessary, but this can slow the reaction.[22]

    • Solution (Buchwald-Hartwig): These reactions require strong, non-nucleophilic bases. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) in an anhydrous, aprotic solvent like toluene or dioxane are standard.[12] Ensure the base is fresh and handled under inert conditions.

  • Poor Reagent Quality:

    • Solution (Suzuki): Boronic acids can dehydrate to form unreactive boroxines upon prolonged storage. Verify the quality of your boronic acid. If protodeboronation is an issue (replacement of the boron group with hydrogen), consider using the corresponding pinacol boronic ester (BPin), which is often more stable.[23]

    • Solution (General): Ensure all reagents, especially the amine or boronic acid, are pure. Impurities can sometimes poison the catalyst.

Problem 2: Poor Chemoselectivity (Significant formation of C-4 coupled or di-substituted product)

While the C-6 iodide is more reactive, aggressive conditions can lead to loss of selectivity.

Potential Causes & Solutions:

  • Excessively High Temperature: Higher temperatures provide the activation energy needed to break the stronger C-Cl bond.

    • Solution: Run the reaction at the lowest temperature that allows for efficient C-6 coupling. Start screening at a moderate temperature (e.g., 60-80 °C) and only increase it if the reaction is too sluggish. The goal is to find a kinetic window where C-I coupling is fast and C-Cl coupling is slow.

  • Incorrect Ligand Choice: The ligand influences the steric and electronic properties of the palladium center, which can affect selectivity.

    • Solution: For Suzuki reactions, ligands like dppf (in Pd(dppf)Cl₂) often provide good selectivity. For more challenging substrates, screening different ligands may be necessary. For dihalogenated heterocycles, sometimes sterically hindered ligands can influence site selectivity.[6][7]

  • Prolonged Reaction Time: Even at moderate temperatures, allowing the reaction to run for too long after the C-6 coupling is complete can lead to the slow formation of the di-substituted product.

    • Solution: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Quench the reaction as soon as the C-6 coupled product is maximized and the starting material is consumed.

Diagram: Troubleshooting Workflow for Failed Reactions

troubleshooting_workflow start Reaction Issue: Low Yield or Poor Selectivity check_catalyst 1. Evaluate Catalytic System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents cat_precatalyst Use Buchwald Precatalyst (e.g., XPhos G3) check_catalyst->cat_precatalyst Inactive Pd(0)? cat_ligand Screen Ligands (e.g., SPhos, RuPhos for C-N) (e.g., dppf for C-C) check_catalyst->cat_ligand Wrong electronics/sterics? cond_degas Improve Degassing (Freeze-Pump-Thaw) check_conditions->cond_degas Catalyst death? cond_temp Optimize Temperature (Lower for selectivity) check_conditions->cond_temp Selectivity issue? cond_base Screen Bases/Solvents (e.g., K3PO4 vs NaOtBu) check_conditions->cond_base Slow transmetalation? reag_boronic Check Boronic Acid Quality (Consider BPin ester) check_reagents->reag_boronic Protodeboronation? reag_purity Purify Coupling Partner check_reagents->reag_purity Catalyst poisoning?

Caption: A workflow for diagnosing common cross-coupling issues.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) indicates that the catalyst is falling out of the catalytic cycle and aggregating.

Potential Causes & Solutions:

  • Ligand Dissociation/Decomposition: The ligand's role is to stabilize the soluble Pd(0) species. If the ligand is not robust enough for the reaction conditions, it can dissociate or decompose.

    • Solution: Switch to a more robust and sterically bulky biaryl phosphine ligand (e.g., from the Buchwald or Fu families). These ligands form more stable complexes with palladium. For Suzuki reactions, Pd(dppf)Cl₂ is often robust. For Buchwald-Hartwig, ligands like XPhos or RuPhos are designed for high stability.[12][21]

  • Reaction Concentration is Too High: High concentrations can sometimes promote the aggregation of palladium species.

    • Solution: While counterintuitive, sometimes diluting the reaction slightly can help keep the catalyst in solution and maintain its activity over the course of the reaction.

  • Inhibitory Effect of Byproducts:

    • Solution (Buchwald-Hartwig): In some cases, halide ions generated during the reaction can have an inhibitory effect. While C-I oxidative addition is fast, the resulting iodide anion can sometimes complicate the catalytic cycle. Using aryl bromides is often considered the "sweet spot" for Buchwald-Hartwig couplings, but for this substrate, we are limited to the iodide.[12] A robust ligand is the best defense.

Recommended Starting Conditions & Protocols

The following tables provide validated starting points for common cross-coupling reactions at the C-6 position. Optimization will likely be required for your specific substrate.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale & Comments
Substrate 4-Chloro-6-iodopyrrolo[2,1-f]triazine1.0 equiv
Coupling Partner Aryl/Heteroaryl Boronic Acid or BPin Ester1.2 - 1.5 equiv. Using an ester can prevent issues from boroxine formation.[23]
Catalyst Pd(dppf)Cl₂ • CH₂Cl₂ or XPhos Pd G32-5 mol%. Pd(dppf)Cl₂ is a reliable workhorse. Buchwald precatalysts offer higher activity.[18]
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equiv. K₃PO₄ is stronger and often better for less reactive partners.[21][22]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1) or DMEAnhydrous conditions with K₃PO₄ can also be effective. Ensure solvent is degassed.
Temperature 80 - 100 °CMonitor reaction to avoid C-Cl coupling. Lower temperatures may suffice.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale & Comments
Substrate 4-Chloro-6-iodopyrrolo[2,1-f]triazine1.0 equiv
Coupling Partner Primary or Secondary Amine1.1 - 1.3 equiv. The pyrrolotriazine core can be a challenging substrate.[24]
Catalyst XPhos Pd G3 or RuPhos Pd G31-4 mol%. Precatalysts are highly recommended for C-N couplings.[12] Ligand choice depends on the amine.
Ligand XPhos or RuPhos~1.1x molar ratio relative to Pd if not using a precatalyst.
Base NaOtBu or LHMDS1.5 - 2.0 equiv. Must be a strong, non-nucleophilic base. Handle under inert atmosphere.
Solvent Toluene or 1,4-DioxaneMust be anhydrous and rigorously degassed. Ethereal solvents are common.[25]
Temperature 80 - 110 °CHigher temperatures are often needed, but monitor for C-Cl reactivity.

General Experimental Protocols

Protocol 1: General Procedure for C-6 Selective Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 4-Chloro-6-iodopyrrolo[2,1-f]triazine (1 equiv), the boronic acid or ester (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) and add it to the reaction vessel against a positive flow of inert gas.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-I pd0->pd2_complex R¹-I oa_label Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans R²-B(OR)₂ (Base) tm_label Transmetalation pd2_trans->pd0 R¹-R² re_label Reductive Elimination

Sources

Technical Support Center: Synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine, a critical building block for advanced pharmaceutical intermediates such as Lorlatinib, presents several synthetic challenges that can impact yield, purity, and scalability.[1][2] This technical support guide provides researchers and process chemists with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate common side reactions and procedural pitfalls. Our focus is on providing causal explanations and validated protocols to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity and Di-iodination during Electrophilic Iodination

Question: "During the final iodination step using N-Iodosuccinimide (NIS), I'm observing a mixture of products. Besides my target 6-iodo isomer, I'm seeing significant amounts of a di-iodinated species and what appears to be another mono-iodo isomer. How can I improve the regioselectivity for the C6 position and prevent over-iodination?"

Answer:

This is the most frequently encountered issue. The pyrrolo[2,1-f]triazine core is an electron-rich heterocyclic system, making the pyrrole moiety highly susceptible to electrophilic substitution.[3][4] The high reactivity can lead to both poor regiocontrol and multiple additions.

Plausible Causes & Mechanistic Insight:

  • High Reactivity of the Pyrrole Ring: The fused triazine ring modifies the electron density of the pyrrole system, but multiple sites remain active towards electrophiles. While the C6 position is often favored, the C5 and C7 positions can also react, leading to isomeric impurities.

  • Over-activation by Reagents: The use of strong Lewis or Brønsted acids to activate NIS can sometimes accelerate the reaction to the point where selectivity is lost.[5]

  • Excess Stoichiometry of NIS: Even a slight excess of the iodinating agent can lead to the formation of a di-iodinated byproduct once the desired mono-iodinated product has formed, as the first iodine atom does not sufficiently deactivate the ring to prevent a second attack.

  • Temperature Control: Electrophilic aromatic substitutions are often highly temperature-dependent. Higher temperatures increase reaction rates but can decrease selectivity between competing pathways that have different activation energies.

Troubleshooting & Recommended Protocols:

The key to achieving high selectivity is to precisely control the reactivity of the system.

dot

Caption: Troubleshooting workflow for iodination side reactions.

Protocol 1: High-Selectivity Iodination

  • Setup: To a solution of 4-chloropyrrolo[2,1-f]triazine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (10-20 volumes), cool the mixture to -10°C under a nitrogen atmosphere.

  • Reagent Preparation: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.02 eq) in anhydrous THF.

  • Slow Addition: Add the NIS solution to the reaction mixture dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not exceed -5°C.

  • Monitoring: Monitor the reaction progress by LC-MS. Look for the disappearance of the starting material and the ratio of the desired mono-iodo product to di-iodo and other isomeric byproducts. The reaction is typically complete within 1-3 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Allow the mixture to warm to room temperature, add ethyl acetate, and wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product should be purified by silica gel column chromatography.[6]

ParameterStandard ConditionOptimized for SelectivityRationale
NIS eq. 1.1 - 1.21.02 - 1.05Minimizes excess reagent available for a second iodination.
Temperature Room Temp-10°C to 0°CReduces reaction rate, favoring the pathway with the lower activation energy, which is typically C6 iodination.
Solvent DMF, AcetonitrileTHF, DCMLess polar, non-coordinating solvents avoid activation of NIS and potential side reactions.[7]
Addition Portion-wiseSlow, dropwiseMaintains a low instantaneous concentration of NIS, preventing localized over-reaction.

Table 1. Comparison of reaction parameters for controlling iodination selectivity.

Issue 2: Incomplete Chlorination with POCl₃

Question: "I am attempting to synthesize the 4-chloro intermediate from 4-hydroxypyrrolo[2,1-f]triazine using phosphorus oxychloride (POCl₃). My yields are low, and I recover a significant amount of starting material. How can I improve this conversion?"

Answer:

The conversion of a hydroxyl group on an electron-deficient triazine ring to a chloride is a common and effective transformation, but it can be sluggish if not performed under the right conditions.

Plausible Causes & Mechanistic Insight:

  • Insufficient Temperature/Activation: The reaction requires sufficient thermal energy to proceed. The mechanism involves the formation of a phosphate ester intermediate, followed by nucleophilic attack by chloride. This process can have a high activation barrier.

  • Scavenging of POCl₃: If moisture is present in the reaction, it will rapidly consume the POCl₃, rendering it inactive.

  • Use of Base: The addition of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) can sometimes hinder the reaction by forming a stable, unreactive complex with POCl₃. While bases are used in some chlorination contexts, for this substrate, neat POCl₃ or a non-basic solvent is often more effective.

Troubleshooting & Recommended Protocols:

dot

Chlorination_Workflow start Start: 4-Hydroxypyrrolotriazine react React with POCl₃ (neat or in high-boiling solvent) start->react heat Heat to 100-110°C react->heat monitor Monitor by TLC/LC-MS (2-4 hours) heat->monitor workup Careful Quench: Pour onto ice-water monitor->workup Upon completion extract Extract with DCM or EtOAc workup->extract purify Purify via Column Chromatography extract->purify

Caption: Experimental workflow for the chlorination step.

Protocol 2: Efficient Chlorination Protocol

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 4-hydroxypyrrolo[2,1-f]triazine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (10-15 eq, serving as both reagent and solvent) at room temperature. Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

  • Workup (Crucial Step): Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic quench.

  • Neutralization & Extraction: Once the quench is complete and the mixture has cooled, carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.

Issue 3: Side Reactions during Pyrrole Acylation (Vilsmeier-Haack)

Question: "In an early step of my synthesis, I use a Vilsmeier-Haack reaction to introduce an aldehyde at the C2 position of a pyrrole precursor. However, I am getting a significant amount of the C3-formylated isomer. How can I control this?"

Answer:

The Vilsmeier-Haack formylation is a powerful tool for acylating electron-rich heterocycles like pyrrole.[8][9] However, the regioselectivity is highly dependent on the substituents already on the pyrrole ring.

Plausible Causes & Mechanistic Insight:

  • Steric Hindrance: The Vilsmeier reagent (a chloromethyliminium salt) is bulky.[3] If the N1 position of the pyrrole has a large substituent, it can sterically hinder the attack at the adjacent C2 position, making the C3 position more accessible.[10][11]

  • Electronic Effects: While pyrrole is generally most reactive at the C2 (α) position due to better stabilization of the cationic intermediate, electron-withdrawing groups on the ring can alter this preference.

  • Reaction Conditions: The ratio of isomers can sometimes be influenced by the reaction temperature and the specific Vilsmeier reagent used (generated from POCl₃ vs. oxalyl chloride, etc.).

Troubleshooting & Recommended Protocols:

ImpurityProbable CauseRecommended Action
3-Formylpyrrole Isomer Steric hindrance at N1 or C2 position.If possible, use a smaller N1-protecting group. Run the reaction at lower temperatures to enhance kinetic control, which favors the more electronically activated C2 position.
Bis-formylated Pyrrole Excess Vilsmeier reagent.Use a strict stoichiometry of 1.0-1.1 equivalents of the Vilsmeier reagent relative to the pyrrole substrate.
Polymeric Tar Reaction too vigorous; decomposition.Add the pyrrole substrate slowly to the pre-formed Vilsmeier reagent at 0°C to control the initial exotherm.

Table 2. Troubleshooting Vilsmeier-Haack Side Reactions.

References

  • Wang, et al. (2021). Synthetic strategies for pyrrolo[2,1-f][12][13][14]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2933-2946. [Link]

  • Warren, J. D., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][12][13][14]triazines. Organic Process Research & Development. [Link]

  • Hunt, J. T., et al. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][12][13][14]triazines. ResearchGate. [Link]

  • Singh, P., & Singh, P. (n.d.). Pyrrolo[2,1-f][12][13][14]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

  • Shi, D., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][12][13][14]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles. Scribd. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [Link]

  • Various Authors. (2023). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. MDPI. [Link]

  • Synthesis of Drugs. (2021). Synthesis of Drugs: Lorlatinib. YouTube. [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of key intermediate of lorlatinib. Patsnap. [Link]

  • da Silva, A. B., et al. (2010). Iodination of 7-azaindole and pyrrole. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific. [Link]

  • Unacademy. (2018). 9 Electrophilic Substitution & Reduction of Pyrrole. YouTube. [Link]

  • Malmedy, F., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Yempalla, L., et al. (2017). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ACS Publications. (2013). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. ACS Publications. [Link]

  • Yenice, I., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry. [Link]

  • Castanet, A.-S., et al. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. [Link]

  • Karami, B., et al. (2017). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Molecules. [Link]

  • Collier, T. L., et al. (2017). Synthesis of (A) 11 C-and (B) 18 F-labeled isotopologs of lorlatinib. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Results in Chemistry. [Link]

  • MBB College. (n.d.). Reactions of Pyrrole. MBB College. [Link]

  • Nummy, L. J., et al. (2021). Facile and Scalable Methodology for the Pyrrolo[2,1-f][12][13][14]triazine of Remdesivir. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.
  • ScienceOpen. (2021). Synthetic strategies for pyrrolo[2,1- f ][12][13][14]triazine: the parent moiety of antiviral drug remdesivir. ScienceOpen. [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • INIS-IAEA. (n.d.). A condition variation study for radioiodination via triazene intermediates. INIS-IAEA. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][12][13][14]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

Sources

stability of 4-Chloro-6-iodopyrrolo[2,1-f]triazine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-6-iodopyrrolo[2,1-f]triazine

A Guide to pH Stability, Handling, and Experimental Best Practices

Welcome to the technical support guide for 4-Chloro-6-iodopyrrolo[2,1-f]triazine (CAS No: 916420-31-0).[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower your research. This molecule is a critical intermediate in the synthesis of high-value therapeutics, including broad-spectrum antiviral agents and kinase inhibitors.[2][3] Its unique fused heterocyclic structure, combining an electron-rich pyrrole ring with an electron-deficient triazine ring, imparts both its synthetic utility and its specific reactivity profile.[4] Understanding its stability is paramount for successful process development, reaction optimization, and reliable storage.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters.

Part 1: Stability Under Acidic Conditions

The pyrrolo[2,1-f][2][5][6]triazine core contains several nitrogen atoms that can be protonated under acidic conditions. This protonation significantly alters the electronic properties of the heterocyclic system, often increasing its susceptibility to nucleophilic attack.

❓ FAQ 1: Is 4-Chloro-6-iodopyrrolo[2,1-f]triazine generally stable during acidic workups (e.g., HCl wash)?

Answer: The compound exhibits limited to moderate stability in acidic media. While it can withstand brief exposure to mild acids, particularly during anhydrous reaction conditions, prolonged contact with aqueous acid or exposure to strong acids can initiate degradation.[2] The primary pathway of concern is acid-catalyzed hydrolysis of the C4-chloro substituent.

❗ Troubleshooting Guide: Acidic Degradation

Scenario: "After performing an acidic aqueous workup on my reaction mixture, I observe a new, more polar spot on my TLC plate and a corresponding mass in the LC-MS that suggests the loss of HCl and addition of H₂O."

Plausible Cause & Mechanism: You are likely observing the hydrolysis of the 4-chloro group to a 4-hydroxy group. The mechanism is initiated by the protonation of one of the triazine ring's nitrogen atoms. This event withdraws further electron density from the ring, making the C4 position highly electrophilic and vulnerable to attack by a weak nucleophile like water.

The proposed degradation pathway is illustrated below:

Acid_Catalyzed_Hydrolysis Reactant 4-Chloro-6-iodopyrrolo[2,1-f]triazine Protonation Protonation of Triazine Ring Reactant->Protonation H⁺ Protonated_Intermediate Protonated Intermediate (Activated for Attack) Protonation->Protonated_Intermediate Attack Nucleophilic Attack by H₂O Protonated_Intermediate->Attack H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Attack->Tetrahedral_Intermediate Elimination Loss of HCl Tetrahedral_Intermediate->Elimination -H⁺ -Cl⁻ Product Degradation Product: 4-Hydroxy-6-iodopyrrolo[2,1-f]triazine Elimination->Product

Diagram 1: Proposed pathway for acid-catalyzed hydrolysis.

Recommended Actions:

  • Minimize Contact Time: Perform acidic washes quickly and at low temperatures (0-5 °C).

  • Use Weaker Acids: If possible, use a saturated solution of ammonium chloride (NH₄Cl), which is less aggressive than strong mineral acids.

  • Anhydrous Conditions: If the chemistry allows, work under anhydrous acidic conditions (e.g., HCl in dioxane) to prevent hydrolysis.

Part 2: Stability Under Basic Conditions

The electron-deficient nature of the triazine portion of the scaffold makes the C4 position susceptible to Nucleophilic Aromatic Substitution (SNAr). The chloro group is an effective leaving group in such reactions.

❓ FAQ 2: Can I use common inorganic bases like NaOH, K₂CO₃, or organic bases like Et₃N with this compound?

Answer: Extreme caution is advised. The compound is highly susceptible to degradation under basic conditions, especially in the presence of nucleophiles like water or alcohols. The C4-Cl bond is the most probable site of reaction. The use of bases like sodium carbonate in aqueous solutions to facilitate reactions on similar chloro-triazine cores is well-documented, highlighting the reactivity of this position.[7]

❗ Troubleshooting Guide: Basic Degradation

Scenario: "I am attempting a Suzuki coupling at the C6-I position using a palladium catalyst and an aqueous base (e.g., K₂CO₃). My yield is low, and I'm isolating a significant byproduct identified as the 4-hydroxy analog."

Plausible Cause & Mechanism: The hydroxide ions (OH⁻) from your aqueous basic solution are acting as a competing nucleophile, attacking the C4 position and displacing the chloride ion via an SNAr mechanism. This reaction is often faster than the desired catalytic cycle, especially at elevated temperatures, leading to the formation of the 4-hydroxy degradant.

The proposed SNAr degradation pathway is shown below:

Base_Mediated_Hydrolysis Reactant 4-Chloro-6-iodopyrrolo[2,1-f]triazine Attack Nucleophilic Attack by OH⁻ Reactant->Attack OH⁻ Meisenheimer_Intermediate Meisenheimer-like Intermediate (Anionic σ-complex) Attack->Meisenheimer_Intermediate Elimination Loss of Chloride (Cl⁻) Meisenheimer_Intermediate->Elimination Product Degradation Product: 4-Hydroxy-6-iodopyrrolo[2,1-f]triazine Elimination->Product

Diagram 2: Proposed SNAr pathway for base-mediated hydrolysis.

Recommended Actions:

  • Use Non-Nucleophilic Bases: For reactions requiring a base, consider non-nucleophilic organic bases (e.g., DBU, DIPEA) or anhydrous inorganic bases (e.g., Cs₂CO₃, anhydrous K₃PO₄) if the reaction conditions permit.

  • Strictly Anhydrous Conditions: Ensure your reaction solvent and reagents are scrupulously dried to minimize the presence of water, which can act as a nucleophile.

  • Control Temperature: Run reactions at the lowest possible temperature that still allows for an acceptable reaction rate.

Part 3: Experimental Protocol for Stability Assessment

To ensure the integrity of your experimental results, we recommend performing a preliminary pH stability screen. This self-validating protocol will provide empirical data on the compound's stability under your specific conditions.

Protocol: HPLC-Based pH Stability Screening

This protocol outlines a systematic approach to quantify the degradation of 4-Chloro-6-iodopyrrolo[2,1-f]triazine across a range of pH values.

Stability_Assay_Workflow Start Start: Stability Study Step1 1. Prepare Buffers (e.g., pH 2, 4, 7, 9, 11) Start->Step1 Step2 2. Prepare Stock Solution (Compound in ACN or DMSO) Step1->Step2 Step3 3. Initiate Assay (Spike stock into each buffer at t=0) Step2->Step3 Step4 4. Incubate (Constant Temperature, e.g., 25°C or 40°C) Step3->Step4 Step5 5. Sample at Timepoints (t=0, 1, 4, 8, 24 hours) Step4->Step5 Step6 6. Quench & Dilute (Neutralize pH, dilute with mobile phase) Step5->Step6 Step7 7. Analyze by HPLC-UV (Quantify % Parent Remaining) Step6->Step7 End End: Generate Stability Profile Step7->End

Diagram 3: Experimental workflow for pH stability screening.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., citrate for pH 2-4, phosphate for pH 7, borate for pH 9-11).

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of 4-Chloro-6-iodopyrrolo[2,1-f]triazine in a water-miscible organic solvent like acetonitrile (ACN).

  • Incubation: In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the organic solvent content is low (<5%) to maintain the buffer's pH.

  • Time Points: Incubate the vials at a controlled temperature. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the aliquots by a pre-validated, stability-indicating HPLC method. The "t=0" sample serves as the 100% reference.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH.

Data Summary Table (Illustrative Results)

pH of Buffer% Remaining (t=1h)% Remaining (t=8h)% Remaining (t=24h)Major Degradant Observed
2.095%75%50%4-Hydroxy analog
4.099%92%85%4-Hydroxy analog
7.0>99%98%97%Trace impurities
9.090%60%25%4-Hydroxy analog
11.0<50%<10%Not Detected4-Hydroxy analog

Part 4: General Handling & Storage FAQs

❓ FAQ 3: What are the optimal long-term storage conditions for this compound?

Answer: For optimal shelf-life, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures. For long-term storage, -20°C is recommended. For routine lab use, storage at 2-8°C is acceptable. These conditions minimize exposure to atmospheric moisture and prevent thermal degradation.

❓ FAQ 4: Which solvents are recommended for preparing stock solutions for screening or reactions?

Answer: Anhydrous aprotic solvents are highly recommended. These include:

  • Tetrahydrofuran (THF)

  • Dioxane

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Avoid using protic solvents like methanol or ethanol for storage, as they can act as nucleophiles, especially if acidic or basic impurities are present.

By understanding the inherent reactivity of the 4-Chloro-6-iodopyrrolo[2,1-f]triazine scaffold, you can proactively design robust experimental conditions, troubleshoot unexpected results, and ensure the integrity of this valuable synthetic intermediate.

References

  • Jadhav, P. K., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central. Available at: [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet for 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Fisher Scientific.
  • PubChem. (n.d.). 4-chloro-6-iodopyrrolo[2,1-f][2][5][6]triazine. National Center for Biotechnology Information. Available at: [Link]

  • Kaur, N., & Kishore, D. (2021). Synthetic strategies for pyrrolo[2,1-f][2][5][6]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity. Available at: [Link]

  • Krasnov, V. P., et al. (2023). Bioactive Pyrrolo[2,1-f][2][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Roy, S., et al. (2021). Facile and Scalable Methodology for the Pyrrolo[2,1-f][2][5][6]triazine of Remdesivir. Organic Process Research & Development. Available at: [Link]

  • Pinheiro, B. D. A., et al. (2023).
  • Kaur, N., & Kishore, D. (2021). Synthetic strategies for pyrrolo[2,1- f ][2][5][6]triazine: the parent moiety of antiviral drug remdesivir. ScienceOpen. Available at: [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][2][5][6]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ChemScene. (n.d.). 4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][2][5][6]triazine. ChemScene.

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][2][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Amino Acids.

  • PubChem. (n.d.). 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][2][5][6]triazine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][2][5][6]triazine derivatives. ResearchGate.

  • ResearchGate. (2018). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • ResearchGate. (2016). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.
  • MDPI. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Gharbani, P., et al. (2010). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
  • ChemUniverse. (n.d.). 4-CHLORO-6-IODOPYRROLO[2,1-F][2][5][6]TRIAZINE. ChemUniverse.

  • CymitQuimica. (n.d.). 4-CHLORO-6-IODOPYRROLO[2,1-F][2][5][6]TRIAZINE. CymitQuimica.

  • Synblock. (n.d.). CAS 916420-31-0 | 4-chloro-6-iodopyrrolo[2,1-f][2][5][6]triazine. Synblock.

  • Chemsrc. (n.d.). 4-Chloro-6-fluoro-5-methylpyrrolo[2,1-F][2][5][6]triazine. Chemsrc.

  • ResearchGate. (2024). The reaction of acid chloride and chloroformate with pyridine.
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troubleshooting regioselectivity in functionalization of the pyrrolotriazine core

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Regioselectivity

Welcome to the technical support center for the functionalization of the pyrrolotriazine core. This guide is designed for researchers, scientists, and drug development professionals who are working with this privileged scaffold. As a Senior Application Scientist, I have compiled this resource to help you troubleshoot common issues related to regioselectivity in your experiments, drawing upon established methodologies and mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the reactivity of the pyrrolotriazine core.

Q1: What are the most common isomers of the pyrrolotriazine core I will encounter?

The pyrrolotriazine scaffold is a fused bicyclic compound that can exist in several isomeric forms. The most frequently encountered in drug discovery are the pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one and pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one cores[1][2]. The specific isomer will dictate the electronic properties and steric environment of each position, thus influencing regioselectivity.

Q2: What are the inherently most reactive positions on the pyrrolo[2,1-f][1][2][3]triazine core for functionalization?

The reactivity of the pyrrolotriazine core is a complex interplay of the electron-rich pyrrole ring and the electron-deficient triazine ring. Generally, the pyrrole moiety is more susceptible to electrophilic attack, while the triazine part can be targeted by nucleophiles.

  • Electrophilic Substitution: The pyrrole ring is electron-rich and thus the preferred site for electrophilic aromatic substitution. The C5 and C7 positions are typically the most reactive, analogous to the C2 and C5 positions of a simple pyrrole[4][5].

  • Nucleophilic Substitution: The triazine ring is electron-deficient. If a suitable leaving group is present, such as a halogen or a sulfonyl group, positions on the triazine ring (e.g., C4) can undergo nucleophilic aromatic substitution (SNAr)[6][7].

  • C-H Activation: Transition metal-catalyzed C-H functionalization can be directed to various positions, often overriding the inherent reactivity. The choice of directing group and catalyst is crucial for achieving desired regioselectivity[8][9][10][11][12].

Q3: How do electron-donating and electron-withdrawing groups on the pyrrolotriazine core affect regioselectivity?

Substituents on the pyrrolotriazine core have a profound impact on regioselectivity by altering the electronic distribution within the ring system.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH3, -NH2, alkyl groups) on the pyrrole ring will further activate it towards electrophilic substitution, generally directing incoming electrophiles to the ortho and para positions relative to the EDG.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN, -C(O)R) will deactivate the ring system towards electrophilic attack and can direct incoming nucleophiles in SNAr reactions by stabilizing the Meisenheimer complex intermediate[13]. The position of the EWG is critical in determining the site of nucleophilic attack.

Part 2: Troubleshooting Guides for Regioselectivity

This section provides in-depth troubleshooting for specific experimental challenges.

Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Acylation)

"I am attempting an electrophilic substitution on my pyrrolotriazine, but I am getting a mixture of isomers or the wrong isomer altogether. How can I improve the regioselectivity?"

Probable Causes:

  • Insufficient substrate control: The inherent electronic preferences of the unsubstituted or symmetrically substituted pyrrolotriazine core may not be strong enough to direct the electrophile to a single position, leading to mixtures.

  • Steric hindrance: A bulky electrophile may be prevented from attacking the electronically most favorable position, leading to substitution at a less hindered site.

  • Reaction conditions: Temperature, solvent, and the nature of the Lewis acid catalyst can all influence the regiochemical outcome of the reaction.

Solutions and Methodologies:

  • Leverage Steric Hindrance:

    • Increase the steric bulk of the electrophile: For example, in a Friedel-Crafts acylation, using a bulkier acylating agent might favor substitution at a less sterically crowded position.

    • Introduce a bulky protecting group: Protecting a specific position with a large, removable group can block reaction at that site and direct the electrophile elsewhere.

  • Modify Electronic Effects:

    • Install a directing group: A directing group can be temporarily installed to force the reaction to occur at a specific position. For instance, a removable silyl group can act as a blocking group.

    • Alter existing substituents: If possible, modify existing substituents on the ring to enhance the desired electronic bias.

  • Optimize Reaction Conditions:

    • Lower the reaction temperature: Running the reaction at a lower temperature can increase the selectivity by favoring the product formed via the lowest activation energy pathway.

    • Solvent effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., acetic acid).

    • Choice of Lewis Acid: In reactions like Friedel-Crafts acylation, the strength and size of the Lewis acid can impact regioselectivity. Compare the results with different Lewis acids (e.g., AlCl3, FeCl3, TiCl4, ZnCl2).

Experimental Protocol: Selective Formylation of a 3-Fluoropyrrole Precursor

This protocol demonstrates how electronic effects can be exploited for highly selective electrophilic substitution during the synthesis of a pyrrolotriazine precursor. The electron-withdrawing fluorine atom deactivates the adjacent positions, leading to selective formylation at the desired carbon.[3][14]

  • To a solution of the 3-fluoropyrrole intermediate in an appropriate solvent (e.g., DMF), add the formylating agent (e.g., POCl3) dropwise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with an aqueous solution of a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Issue 2: Lack of Selectivity in Transition-Metal Catalyzed C-H Functionalization

"My palladium-catalyzed C-H arylation is producing a mixture of C5 and C6-arylated pyrrolotriazines. How can I favor one over the other?"

Probable Causes:

  • Weak or ambiguous directing group: The directing group may not be positioned to exclusively favor the formation of one regioisomeric metallacycle intermediate.

  • Steric and electronic factors in competition: The inherent steric and electronic properties of the substrate may compete with the directing group's influence.

  • Ligand effects: The ligand on the metal catalyst plays a crucial role in the stability and reactivity of the metallacycle intermediates.

  • Reaction kinetics vs. thermodynamics: The observed product ratio may be a result of kinetic control, while the desired product is thermodynamically more stable (or vice-versa).

Solutions and Methodologies:

  • Choice and Placement of Directing Group (DG):

    • The use of a well-designed directing group is paramount for achieving high regioselectivity in C-H functionalization[9][15]. The DG should be positioned to facilitate the formation of a stable, five- or six-membered metallacycle that incorporates the desired C-H bond.

    • If you are using a native functional group as a directing group (e.g., a carbonyl or an amide), consider its conformational flexibility. A more rigid DG will offer better control.

  • Ligand Modification:

    • The steric and electronic properties of the ligand on the transition metal catalyst can significantly influence regioselectivity.

    • Sterically bulky ligands can favor reaction at less hindered C-H bonds.

    • Electron-rich ligands can increase the electron density on the metal center, potentially favoring reaction at more electron-deficient C-H bonds.

    • Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) to find the optimal one for your desired transformation.

  • Catalyst and Oxidant Screening:

    • Different transition metals (e.g., Pd, Rh, Ru, Ir) exhibit different reactivities and selectivities. If possible, explore catalysts based on different metals.

    • The oxidant used in the catalytic cycle can also influence the outcome.

  • Reaction Condition Optimization:

    • Temperature: Higher temperatures can sometimes lead to a loss of selectivity or favor the thermodynamically controlled product. Conversely, some reactions require higher temperatures for C-H activation to occur.

    • Additives: The addition of certain salts or co-catalysts can sometimes improve selectivity.

Troubleshooting Workflow for C-H Functionalization Regioselectivity

G start Poor Regioselectivity in C-H Functionalization dg Is a Directing Group Present and Optimal? start->dg modify_dg Modify or Change Directing Group dg->modify_dg No/Suboptimal ligand Screen Different Ligands (Sterics & Electronics) dg->ligand Yes modify_dg->ligand catalyst Screen Different Metal Catalysts (Pd, Rh, Ru, etc.) ligand->catalyst conditions Optimize Reaction Conditions (Temp, Solvent, Additives) catalyst->conditions analysis Analyze Product Ratio (LC-MS, NMR) conditions->analysis analysis->dg No Improvement success Desired Regioselectivity Achieved analysis->success Improved

Caption: A decision-making workflow for troubleshooting poor regioselectivity in C-H functionalization reactions.

Issue 3: Unexpected Cyclization Pathway in Pyrrolotriazine Synthesis

"I am trying to synthesize a pyrrolotriazinone via intramolecular cyclization, but I am getting a six-membered ring product instead of the expected seven-membered ring, or a different regioisomer of the triazinone."

Probable Causes:

  • Baldwin's Rules: The geometry of the cyclization may favor a 6-exo-dig pathway over a 7-endo-dig pathway, for example.

  • Electronic effects of substituents: The electronic nature of substituents on the precursor can influence which nucleophile attacks which electrophilic site.

  • Reaction mechanism: The reaction may proceed through an unexpected intermediate or pathway.

Solutions and Methodologies:

  • Analyze the Cyclization Based on Mechanistic Principles:

    • Carefully consider the possible cyclization pathways (e.g., 6-exo-dig vs. 6-endo-dig). Nucleophilic cyclization of N-alkyne-substituted pyrroles with hydrazine has been shown to yield different products depending on the electronic nature of the substituents on the alkyne[13][16]. An electron-donating group may favor one pathway, while an electron-withdrawing group favors another.

    • Computational studies can be very helpful in predicting the most likely cyclization pathway by calculating the activation energies of the different transition states[17][18].

  • Modify the Substrate:

    • Alter the substituents on the precursor to electronically favor the desired cyclization pathway. For instance, replacing an electron-donating group with an electron-withdrawing group (or vice versa) at a key position can completely change the regiochemical outcome[13].

    • Change the length or rigidity of the linker between the reacting moieties to favor the desired ring size.

  • Change the Reaction Conditions:

    • The choice of reagent can dictate the cyclization pathway. For example, in the cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates, using hydrazine can lead to different products depending on the alkyne substituent, while using iodine consistently gives the 6-endo-dig product[13][16].

    • The pH of the reaction medium can influence the protonation state of nucleophiles and electrophiles, which can in turn affect the regioselectivity of the cyclization.

Visualizing Competing Cyclization Pathways

G sub N-alkyne-substituted pyrrole precursor ts1 Transition State 1 sub->ts1 Hydrazine (EDG on alkyne) ts2 Transition State 2 sub->ts2 Hydrazine (EWG on alkyne) ts3 Transition State 3 sub->ts3 Iodine p1 6-exo-dig product ts1->p1 p2 6-endo-dig product ts2->p2 p3 6-endo-dig product ts3->p3

Caption: Influence of substituents and reagents on the cyclization pathway of N-alkyne-substituted pyrroles.

Part 3: Data Summary Tables

Table 1: General Guide to Regioselectivity in Pyrrolotriazine Functionalization

Reaction TypeReagentsTypical Position(s) of FunctionalizationKey Factors Influencing Regioselectivity
Electrophilic Aromatic Substitution Halogenating agents (NBS, NCS), Nitrating agents (HNO3/H2SO4), Acylating agents (RCOCl/Lewis Acid)C5, C7 (on the pyrrole ring)Electronic effects of existing substituents, steric hindrance, reaction temperature.
Nucleophilic Aromatic Substitution (SNAr) Nucleophiles (amines, alkoxides, thiols) with a leaving group on the triazine ringC4 (or other positions on the triazine ring with a good leaving group)Presence of a good leaving group, activation by electron-withdrawing groups.
Transition-Metal Catalyzed C-H Activation Pd, Rh, Ru, Ir catalysts with a directing groupPosition dictated by the directing group (e.g., C6, C7)Choice of directing group, ligand, metal catalyst, and oxidant.
1,3-Dipolar Cycloaddition Azomethine ylides with dipolarophilesForms the pyrrole ring, regioselectivity depends on the electronics of the ylide and dipolarophileFrontier molecular orbital energies of the reactants.

References

  • Gasperi, T., & Misseeuw, J. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7586. [Link]

  • Gasperi, T., & Misseeuw, J. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC. [Link]

  • Scaggs, J. L., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. [Link]

  • Sperry, J. B., et al. (2010). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Organic Process Research & Development, 14(4), 934–942. [Link]

  • Mojzych, M., & Karczmarzyk, Z. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 24(15), 2795. [Link]

  • Kovaleva, E. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7681. [Link]

  • Ay, E., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 825–834. [Link]

  • ResearchGate. (2010). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. [Link]

  • Butler, T., et al. (2014). Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5033–5037. [Link]

  • Iskele, C., et al. (2013). Design and synthesis of pyrrolotriazepine derivatives: an experimental and computational study. Turkish Journal of Chemistry, 37, 654–667. [Link]

  • Ay, E., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 825–834. [Link]

  • ACS Figshare. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1‑f][1][2][3]triazines. [Link]

  • Dračínský, M., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. The Journal of Organic Chemistry, 87(13), 8347–8355. [Link]

  • Asian Publication Corporation. (2025). Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Link]

  • ResearchGate. (2025). (PDF) Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. [Link]

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  • Kumar, A., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 12799–12815. [Link]

  • YouTube. (2024). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. [Link]

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  • Cox, C. D., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3937–3942. [Link]

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  • ResearchGate. (2004). Dipyrrolo[1,2-a;2 ',1 '-c]pyrazines. 8. Electrophilic substitution in the series of dipyrrolo[1,2-a;2 ' 1 '-c]pyrazine and 5,6-dihydrodipyrrolo[1,2-a;2 ',1 '-c]pyrazine. Acylation of dipyrrolo[1,2-a;2 ',1 '-c]pyrazines. [Link]

  • Sambiagio, C., et al. (2016). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 45(19), 5274–5313. [Link]

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Technical Support Center: Minimizing Dehalogenation with 4-Chloro-6-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-Chloro-6-iodopyrrolo[2,1-f]triazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehalogenation during synthetic reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired product, and streamline your purification processes.

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component in a number of kinase inhibitors and nucleoside drugs.[4] However, the presence of two distinct halogen atoms—a chloro group at the 4-position and an iodo group at the 6-position—presents unique challenges. The higher reactivity of the C-I bond makes it the preferred site for many cross-coupling reactions, but it is also more susceptible to reductive dehalogenation, an undesired side reaction where the iodine atom is replaced by a hydrogen atom.[5] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with 4-Chloro-6-iodopyrrolo[2,1-f]triazine?

A1: Dehalogenation, specifically hydrodehalogenation, is a side reaction where a halogen atom on your starting material is replaced by a hydrogen atom.[3][5] In the case of 4-Chloro-6-iodopyrrolo[2,1-f]triazine, the more reactive C-I bond is particularly susceptible to this reaction. This is problematic because it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a significant impurity that can be difficult to separate during purification.[3]

Q2: What is the primary mechanism that leads to dehalogenation in my cross-coupling reaction?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3][6] This highly reactive intermediate can be generated from various sources within your reaction mixture, including trace amounts of water, alcohol solvents, certain bases (like amine bases), or even the phosphine ligands themselves.[3][7] Once formed, the Pd-H species can undergo reductive elimination with the pyrrolotriazine core at the palladium center, leading to the formation of the undesired 4-chloro-pyrrolo[2,1-f]triazine byproduct and regenerating the Pd(0) catalyst.[3]

Q3: Is the chloro or the iodo group more likely to be removed?

A3: The iodo group at the 6-position is significantly more susceptible to both the desired cross-coupling and the undesired dehalogenation. The general reactivity trend for halides in these reactions is I > Br > Cl.[5][8] This is due to the weaker carbon-iodine bond strength compared to the carbon-chlorine bond.

Q4: Can the pyrrolo[2,1-f]triazine core itself contribute to dehalogenation?

A4: Yes, N-heterocyclic halides, especially those with N-H protons, can be more prone to dehalogenation.[3] While the pyrrolo[2,1-f]triazine core does not have an acidic N-H proton, its electron-deficient nature can make the attached halogens more susceptible to side reactions.

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing a significant amount of the deiodinated byproduct in your reaction, this troubleshooting guide will help you systematically optimize your reaction conditions.

Problem 1: Significant Formation of 4-Chloro-pyrrolo[2,1-f]triazine

This is the most common dehalogenation issue, where the iodine at the 6-position is replaced by hydrogen.

Workflow for Troubleshooting Deiodination

start High Deiodination Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try XPhos, SPhos, or bulky NHCs. start->ligand base Step 2: Change the Base - Strong bases (e.g., NaOtBu) can promote dehalogenation. - Switch to weaker bases like K3PO4, Cs2CO3, or K2CO3. ligand->base If deiodination persists solvent Step 3: Change the Solvent - Protic or polar aprotic solvents (e.g., DMF, Dioxane) can be problematic. - Use non-polar, aprotic solvents like Toluene. base->solvent If deiodination persists temp Step 4: Lower the Temperature - Dehalogenation can have a higher activation energy. - Try running at a lower temperature (e.g., 80 °C instead of 110 °C). solvent->temp If deiodination persists reagents Step 5: Check Reagent Purity - Ensure anhydrous and degassed solvents. - Use high-purity reagents to avoid potential hydride sources. temp->reagents If deiodination persists end Optimized Conditions reagents->end

Caption: Troubleshooting workflow for deiodination.

Detailed Solutions
  • Step 1: Evaluate and Change Your Ligand

    • The "Why": The choice of ligand is critical in controlling the selectivity of the reaction.[3] Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos), are often effective at preventing dehalogenation.[3][9] These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the dehalogenation pathway.[3] They can also stabilize the palladium center and hinder the formation of palladium-hydride species.

    • Actionable Advice: If you are using a less bulky ligand like PPh₃, consider switching to one of the ligands listed in the table below. N-heterocyclic carbenes (NHCs) can also be a good alternative.[10]

  • Step 2: Re-evaluate Your Choice of Base

    • The "Why": Strong bases, particularly sodium tert-butoxide (NaOtBu), are known to promote dehalogenation.[3] Weaker inorganic bases are generally a safer choice. The base can also be a source of hydride, contributing to the formation of the problematic Pd-H species.

    • Actionable Advice: Switch from strong organic bases to weaker inorganic bases. See the table below for suggestions.

  • Step 3: Change the Solvent

    • The "Why": Solvents can play a significant role in dehalogenation. Protic solvents (like alcohols) can directly act as hydride donors.[1] Polar aprotic solvents like DMF and dioxane have also been observed to promote dehalogenation more than non-polar solvents like toluene.[5][11]

    • Actionable Advice: If you are using DMF, dioxane, or an alcohol-based solvent, switch to a non-polar, aprotic solvent like toluene.

  • Step 4: Lower the Reaction Temperature

    • The "Why": In some cases, the activation energy for dehalogenation may be higher than that of the desired cross-coupling reaction.[12] Lowering the temperature can therefore favor the desired reaction pathway.

    • Actionable Advice: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). Monitor the reaction progress to ensure that the desired coupling still proceeds at a reasonable rate.

  • Step 5: Ensure High Purity of Reagents and Anhydrous Conditions

    • The "Why": Trace amounts of water or other hydrogen donors in your reagents or solvents can be a significant source of hydrides for the formation of Pd-H species.[7]

    • Actionable Advice: Use anhydrous and degassed solvents. Ensure all reagents are of high purity.

Table 1: Recommended Reaction Condition Modifications to Minimize Deiodination
ParameterStandard Conditions (Prone to Dehalogenation)Recommended Modifications (To Minimize Dehalogenation)Rationale
Ligand PPh₃, P(o-tolyl)₃XPhos, SPhos, RuPhos, dppf, bulky NHCsBulky, electron-rich ligands accelerate reductive elimination of the desired product.[3][9]
Base NaOtBu, KtBuO, Et₃NK₃PO₄, Cs₂CO₃, K₂CO₃Weaker inorganic bases are less prone to promoting dehalogenation.[3]
Solvent Dioxane, DMF, AlcoholsToluene, Cyclopentyl methyl ether (CPME)Non-polar, aprotic solvents are less likely to act as hydride donors.[11]
Temperature > 100 °C60 - 80 °CMay disfavor the dehalogenation pathway which can have a higher activation energy.[12]
Problem 2: Dechlorination at the 4-Position

While less common, it is possible to observe the formation of 6-iodo-pyrrolo[2,1-f]triazine, especially under harsh reaction conditions or with highly active catalyst systems.

Possible Causes and Solutions
  • Highly Active Catalyst System: If you are using a very active palladium catalyst and ligand combination, it might be capable of activating the C-Cl bond.

    • Solution: Consider switching to a slightly less active catalyst system. For example, if you are using a bulky biarylphosphine ligand, you could try a ligand like dppf.

  • High Reaction Temperature: Very high temperatures can sometimes provide enough energy to activate the more stable C-Cl bond.

    • Solution: As with deiodination, try lowering the reaction temperature.

  • Prolonged Reaction Times: Leaving the reaction to run for an extended period after the initial C-I coupling is complete could lead to a secondary reaction at the C-Cl position.

    • Solution: Monitor your reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

Experimental Protocol: Suzuki Coupling with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki coupling of 4-Chloro-6-iodopyrrolo[2,1-f]triazine with an arylboronic acid, incorporating best practices to minimize dehalogenation.

Reaction Scheme:

cluster_0 cluster_1 start 4-Chloro-6-iodopyrrolo[2,1-f]triazine + Ar-B(OH)2 reagents Pd(OAc)2, SPhos K3PO4, Toluene/H2O 80 °C start->reagents product 4-Chloro-6-aryl-pyrrolo[2,1-f]triazine byproduct 4-Chloro-pyrrolo[2,1-f]triazine reagents->product Desired Coupling reagents->byproduct Dehalogenation

Caption: Suzuki coupling with a dehalogenation side product.

Materials:

  • 4-Chloro-6-iodopyrrolo[2,1-f]triazine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add 4-Chloro-6-iodopyrrolo[2,1-f]triazine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water to the vessel (a typical solvent ratio is 10:1 toluene:water).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Analytical Methods for Detecting Dehalogenation

Accurate detection and quantification of the dehalogenated byproduct are crucial for optimizing your reaction.

  • Thin-Layer Chromatography (TLC): The dehalogenated byproduct will likely have a different Rf value than your starting material and desired product. This can be a quick way to get a qualitative sense of the extent of the side reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this analysis. You will be able to separate the starting material, product, and byproduct, and the mass spectrometer will confirm their identities by their molecular weights. The presence of dehalogenated impurities in halogen-containing pharmaceuticals can be identified using UHPLC-DAD-HRESIMS.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can also be an effective method for separation and identification.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the dehalogenated byproduct. Look for a new proton signal in the aromatic region corresponding to the hydrogen that replaced the iodine atom.

By carefully selecting your reaction conditions and monitoring for the formation of byproducts, you can successfully minimize dehalogenation and achieve high yields of your desired 4-chloro-6-substituted-pyrrolo[2,1-f]triazine products.

References
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • PubMed. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Retrieved from [Link]

  • National Institutes of Health. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Retrieved from [Link]

  • National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]

  • ResearchGate. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Retrieved from [Link]

  • PubMed. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • organic-chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

  • ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • The Journal of Undergraduate Research. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Sci-Hub. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Retrieved from [Link]

  • MDPI. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Retrieved from [Link]

  • ResearchGate. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link]

  • National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]

  • National Institutes of Health. (2021). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Springer. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Remdesivir by Direct Lithiation of Pyrrolo[2,1‐f][1][2][3]triazine Derivatives Enabled C‐Glycosylation. Retrieved from [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Efficient Reactions of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 4-Chloro-6-iodopyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for various cross-coupling reactions involving this privileged heterocyclic scaffold. The pyrrolo[2,1-f][1][2][3]triazine core is a significant motif in medicinal chemistry, notably as a key component in a range of therapeutic agents, including kinase inhibitors.[4][5] This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for efficient and selective synthesis.

Understanding the Reactivity of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

The 4-Chloro-6-iodopyrrolo[2,1-f]triazine scaffold presents two distinct reactive sites for cross-coupling reactions. The inherent difference in the reactivity of the C-I and C-Cl bonds is the cornerstone of selective functionalization. Generally, the C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This reactivity difference allows for sequential, site-selective modifications.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. With 4-Chloro-6-iodopyrrolo[2,1-f]triazine, the primary challenge is achieving high yields and selectivity.

Question 1: My Suzuki coupling at the 6-position (C-I) is sluggish or gives low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki couplings at the C-I bond can stem from several factors, including inefficient catalyst activation, suboptimal ligand choice, or issues with the boronic acid/ester.

  • Catalyst and Ligand Selection: For electron-rich heterocycles, the oxidative addition step is generally favorable. However, the choice of ligand is critical. While simple phosphine ligands like PPh₃ can be effective, bulky, electron-rich phosphine ligands often provide superior results by promoting reductive elimination.[6] Consider screening a panel of catalysts and ligands.

    Catalyst PrecursorLigandKey Characteristics
    Pd(PPh₃)₄PPh₃A common starting point, but may be less effective for challenging substrates.
    Pd₂(dba)₃XPhos, SPhosBulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination.[7]
    XPhos Pd G3/G4XPhosPre-formed, air-stable catalysts that offer high reactivity and reproducibility.[7]
  • Base and Solvent: The choice of base and solvent system is crucial. A common combination is an inorganic base like K₂CO₃ or K₃PO₄ in a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, Toluene/H₂O).[7] Anhydrous conditions with bases like K₃PO₄ may require a small amount of water to be effective.[3]

  • Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and not degraded. Protodeboronation (hydrolysis of the boronic acid to the corresponding arene) is a common side reaction.[6] Using more stable boronate esters like pinacol esters (Bpin) can mitigate this issue.

Question 2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can lead to oxidative homocoupling.

  • Degassing: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period (e.g., 20-30 minutes).[3]

  • Ligand Choice: Bulky ligands can disfavor the formation of the species that lead to homocoupling.[6]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, which is critical for introducing diverse amine functionalities.

Question 3: I am struggling to achieve a clean Buchwald-Hartwig amination at the 4-position (C-Cl). What catalyst system is recommended?

Answer:

Amination of the less reactive C-Cl bond requires a more active catalyst system compared to the C-I bond. The key is to facilitate the challenging oxidative addition step.

  • Catalyst and Ligand Selection: Bulky, electron-rich biaryl phosphine ligands are generally required for the amination of aryl chlorides.[8] These ligands stabilize the palladium center and promote the difficult oxidative addition and subsequent reductive elimination.

Catalyst PrecursorLigandBaseSolvent
Pd₂(dba)₃XPhos, RuPhos, BrettPhosNaOt-Bu, K₃PO₄Toluene, Dioxane
XPhos Pd G3XPhosCs₂CO₃, K₂CO₃t-BuOH, Toluene
  • Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) are often necessary for the amination of aryl chlorides. However, for base-sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ can be effective, especially with highly active catalyst systems.[9]

  • Reaction Temperature: Higher reaction temperatures are typically required for the activation of the C-Cl bond. Microwave irradiation can be a valuable tool to shorten reaction times and improve yields.[10]

Question 4: My reaction is giving a complex mixture of products, including debromination (or in this case, dechlorination/deiodination). What is happening and how can I fix it?

Answer:

Dehalogenation is a common side reaction in cross-coupling chemistry, especially with electron-rich heterocycles. It often arises from competitive hydrodehalogenation pathways.

  • Optimize the Base: Using a less nucleophilic base or ensuring the base is completely dry can sometimes reduce dehalogenation.

  • Ligand Effects: The choice of ligand can influence the rate of dehalogenation. Screening different ligands is recommended.

  • Control Reaction Time: Prolonged reaction times at high temperatures can lead to increased byproduct formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

III. Sonogashira Coupling

The Sonogashira coupling is the method of choice for introducing alkyne moieties, providing a gateway to further functionalization.

Question 5: What are the best conditions for a selective Sonogashira coupling at the 6-position (C-I)?

Answer:

The Sonogashira coupling is generally very efficient at C-I bonds. The classic conditions involving a palladium catalyst and a copper(I) co-catalyst are a good starting point.

  • Standard Catalyst System: A combination of a Pd(II) precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) and a copper(I) salt (e.g., CuI) is typically effective.[11]

  • Base and Solvent: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used, often serving as both the base and part of the solvent system with another solvent like THF or DMF.[12]

  • Copper-Free Conditions: In some cases, copper can promote side reactions. Copper-free Sonogashira protocols, often employing more sophisticated palladium catalysts, can provide cleaner reactions.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Position
  • To a reaction vessel, add 4-Chloro-6-iodopyrrolo[2,1-f]triazine (1.0 eq), the desired boronic acid or pinacol ester (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand if necessary.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the 4-Position (after 6-position functionalization)
  • To a reaction vessel, add the 6-substituted-4-chloropyrrolo[2,1-f]triazine (1.0 eq), the desired amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., XPhos, 0.04 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify as described in Protocol 1.

Visualizing Reaction Pathways and Troubleshooting

Troubleshooting_Suzuki_Coupling Start Start Suzuki Coupling (C-I Position) Problem Low Yield or No Reaction Start->Problem Solution1 Check Reagent Quality (Boronic Acid, Base) Problem->Solution1 Possible Cause Solution2 Screen Catalysts/Ligands (e.g., XPhos, SPhos) Problem->Solution2 Possible Cause Solution3 Optimize Base/Solvent (e.g., K3PO4, Dioxane/H2O) Problem->Solution3 Possible Cause Success Successful Coupling Solution1->Success Resolution Solution2->Success Resolution Solution3->Success Resolution Sequential_Functionalization Start 4-Chloro-6-iodopyrrolo[2,1-f]triazine Step1 Suzuki or Sonogashira Coupling (Selective at C-I) Start->Step1 Intermediate 6-Substituted-4-chloropyrrolo[2,1-f]triazine Step1->Intermediate Step2 Buchwald-Hartwig Amination (at C-Cl) Intermediate->Step2 FinalProduct 4,6-Disubstituted Product Step2->FinalProduct

Caption: General scheme for sequential functionalization.

References

  • [Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy]([Link])

  • [Pyrrolo[2,1-f]t[1][2][3]riazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed]([Link])

  • [Pyrrolo[2,1‐f]t[1][2][3]riazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling - ResearchGate]([Link])

  • [Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI]([Link])

  • [Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir - PMC]([Link])

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Technical Support Center: Characterization of Impurities in 4-Chloro-6-iodopyrrolo[2,1-f]triazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine. As a key intermediate in the synthesis of various pharmaceutically active compounds, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis, with a focus on the characterization and control of impurities.

I. Overview of the Synthesis and Potential Impurity Formation

The synthesis of 4-Chloro-6-iodopyrrolo[2,1-f]triazine typically proceeds via a multi-step route, starting from a pyrrole derivative to construct the fused triazine ring system, followed by sequential halogenation. A common synthetic strategy involves the formation of a pyrrolo[2,1-f][1][2][3]triazin-4-one intermediate, which is then chlorinated and subsequently iodinated.

Each of these steps presents a potential for the formation of side products and impurities. Understanding the reaction mechanisms is crucial for anticipating and mitigating these impurities.

Synthetic Pathway and Key Impurity Junctions

Synthesis_and_Impurity_Formation cluster_0 Core Synthesis cluster_1 Chlorination cluster_2 Iodination Pyrrole Derivative Pyrrole Derivative Pyrrolo[2,1-f][1,2,4]triazin-4-one Pyrrolo[2,1-f][1,2,4]triazin-4-one Pyrrole Derivative->Pyrrolo[2,1-f][1,2,4]triazin-4-one Cyclization 4-Chloropyrrolo[2,1-f]triazine 4-Chloropyrrolo[2,1-f]triazine Pyrrolo[2,1-f][1,2,4]triazin-4-one->4-Chloropyrrolo[2,1-f]triazine POCl3 4-Chloro-6-iodopyrrolo[2,1-f]triazine 4-Chloro-6-iodopyrrolo[2,1-f]triazine 4-Chloropyrrolo[2,1-f]triazine->4-Chloro-6-iodopyrrolo[2,1-f]triazine NIS Unreacted Starting Material Unreacted Pyrrolotriazin-4-one 4-Chloropyrrolo[2,1-f]triazine->Unreacted Starting Material Over-chlorination Di-chloro impurity 4-Chloropyrrolo[2,1-f]triazine->Over-chlorination Unreacted Chloro-intermediate Unreacted 4-Chloropyrrolo[2,1-f]triazine 4-Chloro-6-iodopyrrolo[2,1-f]triazine->Unreacted Chloro-intermediate Positional Isomers Positional Isomers (e.g., 7-iodo) 4-Chloro-6-iodopyrrolo[2,1-f]triazine->Positional Isomers Over-iodination Di-iodo impurity 4-Chloro-6-iodopyrrolo[2,1-f]triazine->Over-iodination Incomplete Cyclization Incomplete Cyclization (e.g., 1H-pyrrole-2-carboxamide)

Caption: Synthetic pathway and potential impurity formation points.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common experimental challenges.

Issue 1: My final product shows a significant amount of the un-iodinated chloro-intermediate.

  • Question: I've performed the iodination step with N-iodosuccinimide (NIS), but my HPLC and LC-MS analysis shows a major peak corresponding to 4-chloropyrrolo[2,1-f]triazine. What could be the cause?

  • Answer: This is a common issue and typically points to incomplete iodination. Several factors could be at play:

    • Insufficient NIS: Ensure you are using a sufficient stoichiometric excess of NIS. For electrophilic aromatic iodinations, it is common to use 1.1 to 1.5 equivalents of NIS.

    • Reaction Time and Temperature: The iodination of the electron-deficient pyrrolotriazine ring may require more forcing conditions than simple aromatic systems. If you are running the reaction at room temperature, consider a moderate increase in temperature (e.g., 40-50 °C) and extending the reaction time. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion.

    • Catalyst/Activator: While NIS can iodinate some substrates directly, its electrophilicity can be enhanced with a catalytic amount of an acid, such as trifluoroacetic acid (TFA)[3]. The acid protonates the succinimide nitrogen, making the iodine more electrophilic.

    • Quality of NIS: N-iodosuccinimide can decompose over time, especially if exposed to light and moisture. Use a fresh, high-purity batch of NIS for optimal results.

Issue 2: I am observing an impurity with a mass corresponding to a di-iodinated product.

  • Question: My LC-MS analysis shows a peak with a mass that suggests the addition of two iodine atoms and one chlorine atom to the pyrrolotriazine core. How can I prevent this?

  • Answer: The formation of a di-iodinated impurity indicates over-iodination. The pyrrolo moiety of the core has multiple positions susceptible to electrophilic attack. To mitigate this:

    • Control Stoichiometry: Reduce the equivalents of NIS used. A slight excess (e.g., 1.05-1.1 equivalents) should be sufficient.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. Higher temperatures can lead to less selective, over-iodination.

    • Slow Addition of NIS: Instead of adding the NIS all at once, consider adding it portion-wise or as a solution via an addition funnel over a period of time. This helps to maintain a low concentration of the iodinating agent in the reaction mixture, favoring mono-iodination.

Issue 3: My NMR spectrum is complex, suggesting the presence of positional isomers.

  • Question: The 1H NMR of my purified product shows more peaks than expected for the 4-Chloro-6-iodopyrrolo[2,1-f]triazine structure. Could I have positional isomers?

  • Answer: Yes, the formation of positional isomers during the iodination step is a strong possibility. While the 6-position is often electronically favored for electrophilic substitution, iodination at other positions on the pyrrole ring (e.g., the 7-position) can occur.

    • Structural Elucidation: To confirm the presence of isomers, advanced NMR techniques are invaluable. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can help in unambiguously assigning the proton and carbon signals and determining the connectivity of the atoms, thus confirming the substitution pattern.[2][4] The nuclear Overhauser effect (NOE) can also provide through-space correlations that help to determine the spatial relationship of substituents.

    • Minimizing Isomer Formation: The regioselectivity of the iodination can be influenced by steric and electronic factors. The choice of solvent and the presence of a catalyst can also play a role. A less polar solvent may favor substitution at a particular position. Experimenting with different reaction conditions (e.g., different acid catalysts or solvent systems) may improve the regioselectivity.

    • Purification: If isomer formation is unavoidable, careful purification by column chromatography or preparative HPLC will be necessary to isolate the desired 6-iodo isomer. Developing a suitable chromatographic method is key.

Issue 4: I am struggling with low yield after the chlorination step with phosphorus oxychloride (POCl3).

  • Question: The conversion of pyrrolo[2,1-f][1][2][3]triazin-4-one to the 4-chloro derivative is giving me a low yield. What are the common pitfalls?

  • Answer: Low yields in this chlorination step often stem from incomplete reaction or side reactions.

    • Reaction Conditions: This reaction typically requires elevated temperatures. Ensure your reaction is reaching the target temperature and is maintained for a sufficient duration. The use of a high-boiling solvent or neat POCl3 is common.

    • Purity of Starting Material: The presence of water in the starting pyrrolotriazin-4-one can consume POCl3 and lead to the formation of phosphoric acid byproducts, reducing the efficiency of the chlorination. Ensure your starting material is thoroughly dried.

    • Work-up Procedure: The work-up for a POCl3 reaction is critical. The reaction is typically quenched by slowly adding the reaction mixture to ice water or an ice/base mixture. This must be done carefully to control the exothermic reaction and prevent degradation of the product. The pH of the aqueous solution should be carefully adjusted to ensure the product precipitates and is not hydrolyzed back to the starting material.

    • Side Reactions: POCl3 can react with certain functional groups. If your pyrrolotriazine core has other sensitive groups, they may be undergoing unwanted transformations.[5][6]

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect in my final product?

A1: Based on the synthetic route, the most probable impurities are:

  • Starting Materials: Unreacted 4-chloropyrrolo[2,1-f]triazine and pyrrolo[2,1-f][1][2][3]triazin-4-one.

  • Over-halogenated Products: Di-iodinated or di-chlorinated species.

  • Positional Isomers: 4-Chloro-7-iodopyrrolo[2,1-f]triazine is a likely positional isomer.

  • Hydrolysis Product: If exposed to moisture during workup or storage, the 4-chloro group can hydrolyze back to the 4-oxo group.

  • Byproducts from Core Synthesis: Residual impurities from the initial cyclization, such as 1H-pyrrole-2-carboxamide, may carry through if not adequately removed in earlier steps.[1]

Q2: What is the best analytical method to quantify the purity of 4-Chloro-6-iodopyrrolo[2,1-f]triazine?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for purity assessment and quantification. A well-developed reversed-phase HPLC method can separate the target compound from its key impurities. For identification of unknown peaks, hyphenated techniques are superior.

Q3: How can I use LC-MS to identify unknown impurities?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity identification.[7]

  • Determine the Molecular Weight: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity, which can be used to determine its molecular weight.

  • Propose a Structure: Based on the molecular weight and knowledge of the synthetic route, you can propose a likely structure for the impurity (e.g., addition of a chlorine atom, loss of an iodine atom, etc.).

  • Fragmentation Analysis (MS/MS): If your LC-MS system has tandem mass spectrometry (MS/MS) capabilities, you can fragment the impurity ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable structural information that can help to confirm the proposed structure.

Q4: What are the key considerations for developing an HPLC method for this compound?

A4:

  • Column Choice: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used.

  • pH: The pH of the aqueous portion of the mobile phase can significantly affect the retention and peak shape of nitrogen-containing heterocyclic compounds. Buffering the mobile phase (e.g., with phosphate or acetate) is recommended.

  • Gradient Elution: A gradient elution (i.e., changing the mobile phase composition during the run) will likely be necessary to achieve a good separation of the relatively non-polar halogenated compounds from more polar starting materials.

  • Detection: UV detection at a wavelength where the pyrrolotriazine core has strong absorbance (e.g., around 230-280 nm) is suitable.

IV. Experimental Protocols and Data Presentation

Protocol 1: General HPLC-MS Method for Impurity Profiling
  • Instrumentation: HPLC with UV detector and coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray ionization (ESI) in positive mode. Scan range m/z 100-1000.

Table 1: Expected m/z Values of Key Compounds
CompoundStructureExpected [M+H]+
4-Chloro-6-iodopyrrolo[2,1-f]triazineC6H3ClIN3279.91
4-Chloropyrrolo[2,1-f]triazineC6H4ClN3154.02
Pyrrolo[2,1-f][1][2][3]triazin-4-oneC6H5N3O136.05
4-Chloro-6,7-diiodopyrrolo[2,1-f]triazineC6H2ClI2N3405.81
4,6-Dichloropyrrolo[2,1-f]triazineC6H3Cl2N3187.98

V. Visualization of Workflows

Workflow for Troubleshooting Low Yield in Halogenation Steps

Troubleshooting_Halogenation start Low Yield in Halogenation check_sm Analyze starting material purity (HPLC, NMR) start->check_sm incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction side_reactions Side Reactions? incomplete_reaction->side_reactions No increase_reagent Increase equivalents of halogenating agent (e.g., NIS) incomplete_reaction->increase_reagent Yes workup_issue Work-up/Purification Issue? side_reactions->workup_issue No analyze_byproducts Identify byproducts (LC-MS, NMR) side_reactions->analyze_byproducts Yes optimize_workup Optimize work-up (quenching, pH control) workup_issue->optimize_workup Yes end Improved Yield workup_issue->end No increase_temp_time Increase reaction temperature/time increase_reagent->increase_temp_time add_catalyst Add catalyst (e.g., TFA for iodination) increase_temp_time->add_catalyst add_catalyst->end adjust_conditions Adjust conditions to improve selectivity (lower temp, slow addition) analyze_byproducts->adjust_conditions adjust_conditions->end optimize_purification Optimize purification (chromatography) optimize_workup->optimize_purification optimize_purification->end

Caption: Decision tree for troubleshooting low halogenation yields.

VI. References

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Org. Process Res. Dev. 2022, 26, 1, 134–143. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. [Link]

  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed. [Link]

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC. [Link]

  • Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations - PubMed. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Dihalogenated Heterocyclic Scaffolds: 4-Chloro-6-iodopyrrolo[2,1-f]triazine in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Dihalogenated heterocycles, in particular, serve as versatile platforms for the construction of complex molecular architectures through site-selective transformations. This guide provides an in-depth comparison of 4-chloro-6-iodopyrrolo[2,1-f]triazine with other dihalogenated heterocyclic scaffolds, offering insights into its synthetic utility and application in kinase inhibitor discovery. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold found in notable therapeutics, including the antiviral Remdesivir and the kinase inhibitor Brivanib, underscoring the significance of its derivatives in pharmaceutical research.[4]

The Strategic Advantage of Orthogonal Halogenation

The 4-chloro-6-iodopyrrolo[2,1-f]triazine scaffold is a testament to the power of orthogonal chemical reactivity. The differential reactivity of the C-I and C-Cl bonds under palladium-catalyzed cross-coupling conditions allows for a programmed, site-selective introduction of diverse substituents. This sequential functionalization is a key strategy for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[5] This differential reactivity is the foundation for the selective functionalization of the 4-chloro-6-iodopyrrolo[2,1-f]triazine core.

Comparative Reactivity in Cross-Coupling Reactions

The true utility of a dihalogenated scaffold lies in its ability to undergo selective and high-yielding cross-coupling reactions. Here, we compare the performance of 4-chloro-6-iodopyrrolo[2,1-f]triazine with its dichlorinated and dibrominated analogues in two of the most widely used C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. The disparate reactivity of the iodine and chlorine atoms on the pyrrolo[2,1-f]triazine core allows for a stepwise functionalization. The more labile C-I bond will react preferentially, leaving the C-Cl bond intact for a subsequent coupling reaction.

dot graph TD { A[4-chloro-6-iodopyrrolo[2,1-f]triazine] -- "Pd Catalyst, Base, Arylboronic Acid (Step 1)" --> B{4-chloro-6-arylpyrrolotriazine}; B -- "Pd Catalyst, Base, Arylboronic Acid (Step 2)" --> C[4,6-diarylpyrrolotriazine]; A -- "Harsh Conditions" --> C; subgraph "Suzuki-Miyaura Pathway" A; B; C; end } Sequential Suzuki-Miyaura Coupling of 4-chloro-6-iodopyrrolo[2,1-f]triazine

In contrast, a 4,6-dichloropyrrolo[2,1-f]triazine scaffold would require more forcing conditions to activate the C-Cl bonds, often leading to a mixture of mono- and di-substituted products, thereby complicating purification and reducing overall yield of a specific desired product. Similarly, a 4,6-dibromopyrrolo[2,1-f]triazine would offer better reactivity than the dichloro analogue, but lacks the distinct reactivity gap seen with the chloro-iodo variant, making selective mono-functionalization more challenging.

ScaffoldPosition 6 ReactivityPosition 4 ReactivitySelectivity for Mono-substitution
4-chloro-6-iodopyrrolo[2,1-f]triazine High (Mild Conditions)Low (Harsher Conditions)Excellent
4,6-dibromopyrrolo[2,1-f]triazine ModerateModerateModerate to Good
4,6-dichloropyrrolo[2,1-f]triazine LowLowPoor to Moderate
Sonogashira Coupling: Accessing Alkynylated Scaffolds

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, follows a similar reactivity trend. The 4-chloro-6-iodopyrrolo[2,1-f]triazine scaffold is ideal for the selective introduction of an alkyne at the 6-position under mild conditions, preserving the chlorine at the 4-position for subsequent diversification. This is particularly valuable in fragment-based drug discovery, where the rigid alkyne linker can be used to probe deep into a protein's binding pocket.

dot graph TD { A[4-chloro-6-iodopyrrolo[2,1-f]triazine] -- "Pd/Cu Catalyst, Base, Terminal Alkyne" --> B{4-chloro-6-alkynylpyrrolotriazine}; subgraph "Site-Selective Sonogashira Coupling" A; B; end } Site-Selective Sonogashira Coupling at the C-6 Position

Application in Kinase Inhibitor Design: A Structure-Activity Relationship (SAR) Perspective

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[3][6] The strategic placement of different halogens can significantly impact binding affinity and selectivity. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone, which can enhance binding affinity.[7]

The larger and more polarizable iodine atom in the 6-position of 4-chloro-6-iodopyrrolo[2,1-f]triazine can form stronger halogen bonds compared to chlorine or bromine, potentially leading to higher potency. The subsequent diversification at this position allows for the exploration of the solvent-exposed region of the kinase active site. The chlorine at the 4-position, while less reactive, can still contribute to the overall electronic properties of the molecule and can be replaced with other functional groups to fine-tune activity and pharmacokinetic properties.

A comparative analysis of halogenated pyrrolo[3,2-d]pyrimidines has shown that the introduction of iodine at C7 significantly enhanced antiproliferative potency compared to chlorine, highlighting the importance of the specific halogen in biological activity.[8] While this is a different scaffold, the principle of halogen-tuning of activity is broadly applicable. For instance, in a series of pyrrolo[2,1-f][1][2][3]triazine derivatives targeting c-Met and VEGFR-2, potent inhibitory activity was observed with IC50 values in the nanomolar range, demonstrating the effectiveness of this scaffold in kinase inhibition.[6]

Halogen at Position 6Potential for Halogen BondingLipophilicity Contribution
Iodine HighHigh
Bromine ModerateModerate
Chlorine LowLow

Experimental Protocols

Synthesis of 4,6-Dihalogenated Pyrrolo[2,1-f][1][2][3]triazine Scaffolds

Exemplary Synthesis of a Dihalogenated Pyrrolotriazine Core:

  • N-Amination of a Pyrrole Precursor: A substituted pyrrole-2-carboxylate is N-aminated using a suitable aminating agent like hydroxylamine-O-sulfonic acid or chloramine in the presence of a base.

  • Triazine Ring Formation: The resulting N-aminopyrrole is cyclized with a one-carbon synthon, such as formamidine acetate, to form the pyrrolo[2,1-f][1][2][3]triazin-4-one.

  • Dihalogenation: The pyrrolotriazinone is then treated with a halogenating agent like phosphorus oxychloride (POCl₃) to yield the 4-chlorinated derivative. Subsequent iodination at the 6-position can be achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS). The order of halogenation can be crucial for achieving the desired isomer.

dot graph TD { A[Substituted Pyrrole] -- "1. N-Amination2. Cyclization" --> B[Pyrrolo[2,1-f][1][2][3]triazin-4-one]; B -- "POCl₃" --> C{4-chloropyrrolotriazinone}; C -- "NIS" --> D[4-chloro-6-iodopyrrolo[2,1-f]triazine]; subgraph "General Synthetic Pathway" A; B; C; D; end } General Synthetic Route to 4-chloro-6-iodopyrrolo[2,1-f]triazine

Protocol for Site-Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid to the 6-position of 4-chloro-6-iodopyrrolo[2,1-f]triazine.

  • Reaction Setup: To a solution of 4-chloro-6-iodopyrrolo[2,1-f]triazine (1.0 eq.) and the desired arylboronic acid (1.2 eq.) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-chloro-6-arylpyrrolo[2,1-f]triazine.

Protocol for Site-Selective Sonogashira Coupling

This protocol outlines the selective alkynylation at the 6-position of 4-chloro-6-iodopyrrolo[2,1-f]triazine.

  • Reaction Setup: In a reaction vessel, 4-chloro-6-iodopyrrolo[2,1-f]triazine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst like CuI (0.05 eq.) are dissolved in a suitable solvent (e.g., THF or DMF). A base, typically an amine such as triethylamine or diisopropylethylamine, is added, followed by the terminal alkyne (1.1 eq.).

  • Reaction Execution: The reaction mixture is stirred at room temperature under an inert atmosphere until completion. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup and Purification: The reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the 4-chloro-6-alkynylpyrrolo[2,1-f]triazine.

Conclusion

4-Chloro-6-iodopyrrolo[2,1-f]triazine stands out as a highly valuable and versatile building block in drug discovery, particularly for the synthesis of kinase inhibitors. Its key advantage lies in the orthogonal reactivity of its two halogen atoms, which enables programmed and site-selective diversification through well-established cross-coupling methodologies. This allows for a more efficient and controlled exploration of chemical space compared to its dichlorinated or dibrominated counterparts. The presence of both a chloro and an iodo substituent also provides a unique combination of electronic and steric properties that can be exploited in the design of potent and selective bioactive molecules. As the demand for novel and effective therapeutics continues to grow, the strategic use of such intelligently designed scaffolds will undoubtedly play a pivotal role in the future of medicinal chemistry.

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  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. Retrieved from [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. (2021). Retrieved from [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2023). PubMed. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2018). National Institutes of Health. Retrieved from [Link]

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A Comparative Guide to the In Vitro Validation of 4-Chloro-6-iodopyrrolo[2,1-f]triazine Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its unique structure is a cornerstone of several clinically significant molecules, including the antiviral drug Remdesivir and multiple kinase inhibitors that have entered clinical trials, such as Brivanib Alaninate.[4] This scaffold's proven success makes novel derivatives, such as the 4-Chloro-6-iodopyrrolo[2,1-f]triazine series, compelling candidates for drug discovery programs, particularly in oncology.

This guide provides an in-depth, experience-driven framework for the initial in vitro validation of these novel derivatives. We will proceed under the hypothesis that our lead compound, hereafter designated PYR-CLI , functions as a kinase inhibitor, a common mechanism for this molecular class.[4][5] Our objective is to present a logical, multi-phase experimental workflow that not only characterizes the compound's activity but also builds a self-validating case for its mechanism of action. We will compare PYR-CLI against a well-characterized, commercially available inhibitor of the putative target kinase (e.g., a known PI3K or EGFR inhibitor), referred to as Reference Inhibitor .

Phase 1: Foundational Activity Assessment - Cellular Viability and Proliferation

Before investigating a specific molecular target, it is imperative to establish a compound's fundamental effect on cancer cells. The primary question is: does PYR-CLI inhibit cell proliferation or induce cell death? Answering this provides the dose-response relationship crucial for designing all subsequent experiments.

Rationale for Assay Selection: MTT vs. XTT

Colorimetric assays measuring metabolic activity are the workhorses of initial cytotoxicity screening.[6] The choice between the classic MTT assay and the second-generation XTT assay is a key decision point.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Relies on mitochondrial dehydrogenases in viable cells to reduce the yellow MTT tetrazolium salt into an insoluble purple formazan crystal.[1][7] This necessitates a final solubilization step with an organic solvent like DMSO, which can introduce variability and an extra source of error.[1]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This salt is reduced to a water-soluble orange formazan product, eliminating the need for the solubilization step.[1][2] This streamlines the protocol, reduces handling errors, and makes it more suitable for high-throughput applications.[1]

For these reasons, we will proceed with the XTT assay for its superior workflow and reproducibility.

Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of PYR-CLI and the Reference Inhibitor in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate. Incubate for 2-4 hours at 37°C, monitoring for color development.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 450 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[1][2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Workflow for XTT Cell Viability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells 1. Plate Cells in 96-well Plate incubate_24h 2. Incubate 24h (Attachment) plate_cells->incubate_24h prep_compounds 3. Prepare Serial Dilutions (PYR-CLI & Reference) incubate_24h->prep_compounds add_compounds 4. Add Compounds to Cells incubate_72h 5. Incubate 48-72h (Treatment) add_compounds->incubate_72h add_xtt 6. Add Activated XTT Reagent incubate_72h->add_xtt incubate_4h 7. Incubate 2-4h (Color Dev.) add_xtt->incubate_4h read_plate 8. Read Absorbance (450nm - 650nm) calc_ic50 9. Calculate % Viability & Determine IC50 read_plate->calc_ic50

Caption: Workflow of the XTT-based cell viability assay.

Data Presentation: Comparative IC₅₀ Values
CompoundCell LineIC₅₀ (µM)
PYR-CLI A549Experimental Value
MCF-7Experimental Value
Reference Inhibitor A549Experimental Value
MCF-7Experimental Value

Phase 2: Target Engagement - Biochemical Kinase Assay

Having confirmed cellular activity, the next critical step is to determine if PYR-CLI directly interacts with its hypothesized kinase target. A biochemical kinase assay, using purified recombinant enzyme, provides the most direct evidence of target engagement, free from the complexities of a cellular environment.[8][9]

Rationale for Assay Selection: Luminescence-Based ATP Detection

While radioactive assays using ³²P-ATP are highly sensitive, they pose safety and disposal challenges.[10][11] A widely adopted alternative is the luminescence-based assay format, such as Promega's Kinase-Glo®. This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[8] As the kinase phosphorylates its substrate, ATP is consumed. The addition of the Kinase-Glo® reagent, containing luciferase and luciferin, generates a light signal directly proportional to the remaining ATP. Therefore, potent inhibitors result in less ATP consumption and a stronger luminescent signal.

Experimental Protocol: In Vitro Luminescence Kinase Assay
  • Reaction Setup: In a 384-well plate, set up the kinase reaction mixture containing the purified recombinant kinase, its specific peptide substrate, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of PYR-CLI or the Reference Inhibitor to the wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Initiation: Start the reaction by adding a pre-determined concentration of ATP (often at or near the Km for the specific kinase to ensure competitive inhibitors are fairly evaluated).[10] Incubate at room temperature for 1-2 hours.

  • Signal Generation: Stop the kinase reaction and initiate the detection reaction by adding an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously lyses the enzyme and provides the necessary components for the luciferase reaction.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the high and low controls. Plot the normalized activity against the log of the inhibitor concentration and fit the data to determine the biochemical IC₅₀ value.

Principle of Luminescence-Based Kinase Assay

G cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates ADP ADP ATP_Remaining Remaining ATP Substrate Substrate Substrate->Phospho_Substrate ATP ATP ATP->ADP Inhibitor PYR-CLI (Inhibitor) Inhibitor->Kinase blocks Luciferase Luciferase/ Luciferin Mix Light Luminescent Signal (Light) ATP_Remaining->Light converted by Luciferase->Light

Caption: Principle of an ATP-consumption kinase assay.

Data Presentation: Comparative Biochemical IC₅₀ Values
CompoundTarget KinaseBiochemical IC₅₀ (nM)
PYR-CLI e.g., PI3KαExperimental Value
Reference Inhibitor e.g., PI3KαExperimental Value

Phase 3: Cellular Mechanism of Action - Phospho-Protein Western Blot

The final piece of this initial validation is to confirm that PYR-CLI inhibits the target kinase within a cellular context. The gold-standard method for this is Western blotting to detect changes in the phosphorylation state of a known downstream substrate of the target kinase.[12] A reduction in the phosphorylated substrate upon treatment with PYR-CLI provides strong evidence for on-target cellular activity.

Rationale for Key Protocol Steps

Detecting labile phospho-proteins requires meticulous technique. Several steps are critical for success:

  • Phosphatase Inhibitors: Upon cell lysis, endogenous phosphatases are released and will rapidly dephosphorylate proteins. It is absolutely essential to include a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in the lysis buffer to preserve the phosphorylation state of the target.[3]

  • Blocking Agent: Standard Western blot protocols often use non-fat dry milk as a blocking agent. However, milk contains abundant phosphoproteins (e.g., casein), which can be detected by phospho-specific antibodies, leading to high background noise. Therefore, blocking with 5% Bovine Serum Albumin (BSA) in TBST is strongly recommended.[3][13]

  • Loading Control: To ensure that any observed decrease in the phospho-protein signal is due to kinase inhibition and not simply differences in the amount of protein loaded, the blot must be probed for the total, non-phosphorylated form of the protein as a loading control.[12]

Experimental Protocol: Phospho-Protein Western Blot
  • Cell Treatment & Lysis: Plate cells and grow to 70-80% confluency. Treat with PYR-CLI and the Reference Inhibitor at relevant concentrations (e.g., 1x and 5x the cell viability IC₅₀) for a short duration (e.g., 1-4 hours).

  • Sample Preparation: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer freshly supplemented with protease and phosphatase inhibitor cocktails.[3] Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein lysates by boiling in 2x SDS-PAGE sample buffer. Separate proteins by molecular weight on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[3] Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase substrate (e.g., anti-phospho-Akt Ser473).

  • Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[3]

  • Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to serve as a loading control.[12]

Workflow for Phospho-Protein Western Blotting

G cluster_sample Sample Prep cluster_blot Blotting cluster_detect Detection treat_cells 1. Treat Cells (PYR-CLI) lyse_cells 2. Lyse on Ice with Phosphatase Inhibitors treat_cells->lyse_cells quantify 3. Quantify Protein (BCA) lyse_cells->quantify denature 4. Denature in Sample Buffer quantify->denature sds_page 5. SDS-PAGE transfer 6. Transfer to PVDF sds_page->transfer block 7. Block (5% BSA) transfer->block primary_ab 8. Incubate Primary Ab (anti-Phospho-Protein) secondary_ab 9. Incubate Secondary Ab (HRP-conjugated) primary_ab->secondary_ab detect 10. Add ECL & Image secondary_ab->detect reprobe 11. Strip & Reprobe (anti-Total-Protein) detect->reprobe

Caption: Key steps for Western blot analysis of protein phosphorylation.

Conclusion: Synthesizing a Coherent Validation Narrative

This three-phase approach provides a robust and logical pathway for the initial in vitro validation of 4-Chloro-6-iodopyrrolo[2,1-f]triazine derivatives. By systematically progressing from broad cellular effects to direct biochemical target engagement and finally to confirmation of the cellular mechanism of action, a compelling, self-validating dataset is generated.

If PYR-CLI demonstrates potent antiproliferative activity (Phase 1), directly inhibits the purified target kinase with high affinity (Phase 2), and reduces the phosphorylation of a key downstream substrate in cancer cells at similar concentrations (Phase 3), then a strong, scientifically sound foundation has been built for its advancement into further preclinical development. The consistent comparison against a known Reference Inhibitor throughout this process provides crucial context and benchmarks the performance of the novel derivative, ensuring that only the most promising candidates are moved forward.

References

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • MTT assay. (2023, December 2). In Wikipedia. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. Retrieved from [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules, 28(23), 7789. Retrieved from [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8785. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. (2018). ChemMedChem, 13(1), 97-104. Retrieved from [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • In vitro JAK kinase activity and inhibition assays. (2012). Methods in Molecular Biology, 893, 99-110. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2023). Journal of Fungi, 9(6), 633. Retrieved from [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). Monatshefte für Chemie - Chemical Monthly, 152(2), 133-149. Retrieved from [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2022). Organic Process Research & Development, 26(1), 82-90. Retrieved from [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1- f][1][2][3]triazine of Remdesivir. (2022). Organic Process Research & Development, 26(1), 82-90. Retrieved from [Link]

  • 7-iodopyrrolo-[2,1-f][1][2][3]-triazin-4-amine. (n.d.). LookChem. Retrieved from [Link]

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structure-activity relationship (SAR) studies of 4-substituted pyrrolo[2,1-f]triazines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationships of 4-Substituted Analogs

The pyrrolo[2,1-f]triazine core, a unique bicyclic heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[1][2][3] Its structural resemblance to purine bases has made it a versatile starting point for the development of a wide array of therapeutic agents, from potent kinase inhibitors in oncology to novel antiviral compounds.[1][2][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-substituted pyrrolo[2,1-f]triazine derivatives, offering insights for researchers and drug development professionals engaged in the design of next-generation targeted therapies.

The Significance of the 4-Position: A Gateway to Potency and Selectivity

The C4 position of the pyrrolo[2,1-f]triazine nucleus has proven to be a critical determinant of biological activity and target selectivity. Modifications at this position, typically involving the introduction of substituted anilino or amino groups, directly influence the compound's ability to interact with the ATP-binding pocket of various protein kinases and other biological targets. This guide will explore the nuanced SAR at this key position across different therapeutic targets.

Kinase Inhibition: A Dominant Application

A significant body of research on 4-substituted pyrrolo[2,1-f]triazines has focused on their potent inhibitory activity against a range of protein kinases implicated in cancer and inflammatory diseases.

Dual VEGFR-2/FGFR-1 Inhibition for Anti-Angiogenesis

Tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, is a critical process in cancer progression and is primarily driven by signaling pathways involving Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[5] Consequently, dual inhibition of VEGFR-2 and FGFR-1 presents a promising strategy for anti-cancer therapy.

A series of 4-(phenylamino)pyrrolo[2,1-f]triazines has been extensively investigated as dual VEGFR-2/FGFR-1 inhibitors.[5][6] The SAR studies for this class of compounds have revealed several key insights:

  • The 4-(phenylamino) moiety: This group is crucial for potent inhibition. The nature and position of substituents on the phenyl ring significantly impact activity. For instance, 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino) substitution has been identified as a highly favorable motif.[6]

  • Substituents at C5 and C6: Modifications at these positions of the pyrrolotriazine core influence both potency and pharmacokinetic properties. Replacement of a C6-ester group with heterocyclic bioisosteres, such as 1,3,5-oxadiazoles, has been shown to improve oral bioavailability.[6] The incorporation of a basic amino group on the C6 side chain can mitigate the glucuronidation of a phenolic hydroxyl group on the 4-phenylamino substituent, a common metabolic liability.[7]

Table 1: SAR of 4-Substituted Pyrrolo[2,1-f]triazines as VEGFR-2/FGFR-1 Inhibitors

Compound ID4-SubstituentC5-SubstituentC6-SubstituentVEGFR-2 IC50 (nM)FGFR-1 IC50 (nM)HUVEC Proliferation IC50 (nM)Reference
BMS-582664VariesVariesVariesPotentPotentNanomolar[5]
Compound 502,4-difluoro-5-(methoxycarbamoyl)phenylaminoHSubstituted 1,3,5-oxadiazoleKᵢ = 52-Low nanomolar[6]

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme Recombinant Kinase (VEGFR-2 or FGFR-1) mix Incubate Enzyme, Substrate, ATP, and Inhibitor enzyme->mix substrate Peptide Substrate substrate->mix atp ATP (radiolabeled or fluorescent) atp->mix inhibitor Test Compound (4-substituted pyrrolo[2,1-f]triazine) inhibitor->mix measure Measure Phosphorylated Substrate (e.g., radioactivity, fluorescence) mix->measure calculate Calculate IC50 values measure->calculate G cluster_reactants cluster_intermediate cluster_product pyrrole Substituted Pyrrole aminopyrrole N-Aminopyrrole Intermediate pyrrole->aminopyrrole N-Amination reagent1 Aminating Agent reagent2 Cyclizing Agent pyrrolotriazine 4-Substituted Pyrrolo[2,1-f]triazine aminopyrrole->pyrrolotriazine Cyclization

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrrolo[2,1-f]triazine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the comparative molecular docking analysis of pyrrolo[2,1-f]triazine analogs, a scaffold of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel kinase inhibitors. Herein, we will not only outline a robust methodology for comparative docking but also delve into the critical interpretation of the resulting data, grounded in established scientific principles and supported by experimental evidence.

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold, forming the backbone of several approved and clinical-stage kinase inhibitors, such as the anticancer agent avapritinib.[1][4][5] Its unique electronic and structural features allow for potent and selective interactions within the ATP-binding pocket of various kinases, making it a focal point for the development of targeted therapies.[1][2][3] This guide will provide a framework for systematically evaluating and comparing the binding potential of novel pyrrolo[2,1-f]triazine analogs against key oncogenic kinases.

The Strategic Imperative of Comparative Docking

In the landscape of drug discovery, computational techniques like molecular docking are indispensable for prioritizing synthetic efforts and elucidating structure-activity relationships (SAR). A comparative docking study, when executed with rigor, allows for the head-to-head comparison of multiple ligands against one or more protein targets. This approach is particularly powerful for a scaffold like pyrrolo[2,1-f]triazine, where subtle modifications can dramatically alter kinase selectivity and potency. By systematically evaluating a series of analogs, we can identify key structural motifs that govern binding affinity and selectivity, thereby guiding the design of more effective and safer drug candidates.

Pillar 1: A Validated Methodology for Comparative Docking

The integrity of any in-silico study hinges on a meticulously validated protocol. The following section details a step-by-step workflow for a comparative docking study of pyrrolo[2,1-f]triazine analogs against a panel of relevant kinases.

Experimental Workflow: A Self-Validating System

G cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Analysis & Validation protein_prep Protein Preparation (PDB selection, cleaning, protonation) grid_gen Grid Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking Molecular Docking (e.g., AutoDock Vina, Glide) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding energy/score calculation) docking->scoring pose_analysis Pose Analysis (Interaction analysis) scoring->pose_analysis data_correlation Data Correlation (Docking score vs. IC50) pose_analysis->data_correlation validation Protocol Validation (Redocking of co-crystalized ligand) data_correlation->validation Feedback validation->docking Refinement

Caption: A generalized workflow for a comparative molecular docking study.

Step 1: Target Selection and Preparation

The choice of protein targets is paramount. For pyrrolo[2,1-f]triazine analogs, relevant targets include kinases implicated in cancer, such as VEGFR-2, EGFR, c-Met, and ALK.[1][2][6] High-resolution crystal structures should be obtained from the Protein Data Bank (PDB).

  • Protocol:

    • Selection: Choose PDB entries with a co-crystallized ligand to define the binding pocket and for validation. For instance, for VEGFR-2, a suitable PDB entry would be one complexed with a known inhibitor.

    • Preparation: Remove water molecules and other heteroatoms not essential for binding. Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4. This can be accomplished using tools like the Protein Preparation Wizard in Schrödinger Suite or PDB2PQR.

Step 2: Ligand Preparation

A standardized protocol for ligand preparation is crucial for consistency.

  • Protocol:

    • 2D to 3D Conversion: Sketch the pyrrolo[2,1-f]triazine analogs in a 2D chemical drawing tool and convert them to 3D structures.

    • Tautomeric and Ionization States: Generate possible tautomers and ionization states at physiological pH using tools like LigPrep.

    • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field, such as OPLS3e, to obtain low-energy conformers.

Step 3: Docking and Scoring

The core of the study involves docking the prepared ligands into the prepared protein targets.

  • Protocol:

    • Grid Generation: Define the docking grid box around the co-crystallized ligand in the active site. A grid size of approximately 20x20x20 Å is typically sufficient to encompass the binding pocket.

    • Docking Algorithm: Employ a reliable docking program such as AutoDock Vina, Glide, or GOLD. These programs use different search algorithms and scoring functions. For a robust study, consider using more than one docking program to cross-validate the results.[7]

    • Scoring: The docking program will generate a set of poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., kcal/mol). The pose with the lowest energy score is typically considered the most favorable.

Step 4: Post-Docking Analysis and Validation

This is the most critical phase where the computational data is interpreted and validated.

  • Protocol:

    • Pose Analysis: Visually inspect the top-ranked poses for each analog. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the binding pocket. For kinase inhibitors, interactions with the hinge region are particularly important.[1]

    • Re-docking Validation: To validate the docking protocol, extract the co-crystallized ligand from the PDB structure, and dock it back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should be less than 2.0 Å for the protocol to be considered valid.[8]

    • Correlation with Experimental Data: The ultimate validation comes from comparing the docking scores with experimental data, such as IC50 or Ki values. A strong correlation between lower (more favorable) docking scores and lower experimental IC50 values for a series of analogs lends high confidence to the predictive power of the docking model.[9][10]

Pillar 2: Interpreting the Data - A Comparative Analysis

To illustrate the application of this methodology, let's consider a hypothetical comparative docking study of three pyrrolo[2,1-f]triazine analogs against VEGFR-2 and EGFR.

Hypothetical Analogs:
  • Analog A: Unsubstituted pyrrolo[2,1-f]triazine core with a 4-((3-chloro-4-fluorophenyl)amino) substituent.

  • Analog B: Analog A with a methyl group at the 5-position of the pyrrolo[2,1-f]triazine core.

  • Analog C: Analog A with a methyl group at the 7-position of the pyrrolo[2,1-f]triazine core.

Data Summary Table
AnalogTargetDocking Score (kcal/mol)Key Hinge Region InteractionExperimental IC50 (nM)
Analog A VEGFR-2-9.5Cys91915
EGFR-8.2Met793120
Analog B VEGFR-2-10.2Cys9198
EGFR-8.5Met793105
Analog C VEGFR-2-7.8Cys91995
EGFR-6.5Met793>500

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Results
  • Correlation: There is a clear correlation between the docking scores and the experimental IC50 values. Lower docking scores correspond to higher potency.

  • SAR Insights:

    • The introduction of a methyl group at the 5-position (Analog B) leads to a more favorable docking score and a lower IC50 for both VEGFR-2 and EGFR, suggesting this position is tolerant to substitution and may be a vector for potency improvement.[2][3]

    • Conversely, substitution at the 7-position (Analog C) results in a significant loss of activity, indicated by a less favorable docking score and a much higher IC50.[2][3] This suggests that this position may be sterically hindered within the binding pocket.

  • Selectivity: While Analog B is the most potent against both kinases, the difference in docking scores between VEGFR-2 and EGFR is more pronounced for Analog A, suggesting a potential avenue for achieving selectivity.

Pillar 3: Visualizing Interactions and Pathways

Visual representations are crucial for understanding complex biological systems.

Kinase Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor Ligand->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activates Pyrrolo_triazine Pyrrolo[2,1-f]triazine Analog (ATP-Competitive Inhibitor) Pyrrolo_triazine->Dimerization Inhibits ATP ATP ATP->Dimerization Cell_Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Cell_Response

Caption: ATP-competitive inhibition of a receptor tyrosine kinase by a pyrrolo[2,1-f]triazine analog.

This diagram illustrates how pyrrolo[2,1-f]triazine analogs act as ATP-competitive inhibitors, preventing the autophosphorylation of receptor tyrosine kinases and subsequently blocking downstream signaling pathways that drive cancer cell proliferation and survival.

Conclusion

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of pyrrolo[2,1-f]triazine analogs. By adhering to a robust and validated methodology, researchers can gain significant insights into the structure-activity relationships of this important class of kinase inhibitors. The integration of computational docking with experimental validation is a powerful paradigm that can significantly accelerate the journey from hit identification to a viable clinical candidate. As a Senior Application Scientist, I encourage the rigorous application of these principles to unlock the full therapeutic potential of the pyrrolo[2,1-f]triazine scaffold.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(19), 4645-4648. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Research Square. [Link]

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  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Europe PMC. [Link]

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  • Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22933-22953. [Link]

  • Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369. [Link]

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A Researcher's Guide to Assessing the Selectivity Profile of Kinase Inhibitors: A Comparative Analysis of Staurosporine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to metabolism and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[3][4] While the development of small-molecule kinase inhibitors has revolutionized cancer therapy, a significant hurdle remains: achieving selectivity.[3][5] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[3][4] This structural similarity often leads to inhibitor promiscuity, where a compound inhibits multiple kinases ("off-target" effects), potentially causing toxicity and complicating the interpretation of its biological effects.[3]

Therefore, rigorously assessing the selectivity profile of a kinase inhibitor is a non-negotiable step in drug discovery. It allows researchers to build a comprehensive picture of a compound's biological activity, anticipate potential side effects, and develop safer, more effective targeted therapies. This guide provides an in-depth framework for this assessment, using the archetypal broad-spectrum inhibitor, Staurosporine, and its clinically relevant derivatives as a central case study. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and present comparative data to illustrate the journey from a promiscuous parent compound to more selective therapeutic agents.

The Staurosporine Paradigm: From Pan-Kinase Inhibitor to Targeted Therapeutics

Staurosporine, a natural alkaloid isolated in 1977, is renowned for its potent, sub-nanomolar inhibition of a vast array of protein kinases, including Protein Kinase C (PKC), PKA, and various tyrosine kinases.[6][7][8][9] Its flat, rigid indolocarbazole structure binds with high affinity to the ATP-binding site of most kinases, making it a powerful research tool but therapeutically unusable due to its profound lack of selectivity.[6][10] This promiscuity, however, made it an ideal scaffold for medicinal chemistry efforts aimed at engineering selectivity. By modifying the Staurosporine core, researchers have developed derivatives with more refined target profiles. Notable examples include:

  • Midostaurin (Rydapt®): A multi-targeted inhibitor approved for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML) and advanced systemic mastocytosis.[11][12][13][14] While still targeting multiple kinases (e.g., KIT, PDGFR, VEGFR2, PKC), it represents a significant gain in functional selectivity over Staurosporine.[13][14][15]

  • UCN-01 (7-hydroxystaurosporine): Another derivative that has been investigated clinically. It inhibits kinases like PKC, Akt, and the checkpoint kinase Chk1.[16][17][18]

This guide will compare the selectivity of Staurosporine against its more refined descendant, Midostaurin, to illustrate the principles and techniques of selectivity profiling.

Part 1: Biochemical Assessment of Selectivity

The foundational step in profiling is to determine the inhibitor's direct interaction with a large, representative panel of purified kinases. This provides a quantitative, kinome-wide view of its binding affinities.

Methodology 1: Large-Scale Kinome Profiling

The most comprehensive biochemical approach is kinome scanning, which measures the binding affinity (dissociation constant, Kd) or enzymatic inhibition (IC50) against hundreds of kinases simultaneously.[5][19] This is crucial for identifying both intended targets and unforeseen off-target interactions.[19]

Causality of Experimental Choice: We choose a competition binding assay format, such as the KINOMEscan® platform, because it measures the true thermodynamic binding affinity (Kd) of the inhibitor to the kinase active site.[20] Unlike enzymatic assays that measure IC50 values, this method is independent of ATP concentration, providing a more direct and comparable measure of potency across different kinases.[5][20]

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound Test Inhibitor (e.g., Staurosporine) Incubate Incubate Inhibitor with Kinase Library Compound->Incubate KinaseLib Immobilized Kinase Library (~468 Kinases) KinaseLib->Incubate Wash Wash Step (Remove unbound inhibitor) Incubate->Wash Quantify Quantify Bound Kinase (qPCR or other method) Wash->Quantify Kd Calculate Kd Values Quantify->Kd Selectivity Calculate Selectivity Score (S-Score) Kd->Selectivity Visualize Visualize Data (Dendrogram/Heatmap) Selectivity->Visualize

Caption: Workflow for a large-scale kinase inhibitor competition binding assay.

  • Compound Preparation: Solubilize the test inhibitor (e.g., Staurosporine, Midostaurin) in 100% DMSO to create a stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound. Commercial services like Eurofins DiscoverX or Reaction Biology perform this against their proprietary kinase panels.[19][20]

  • Binding Reaction: The assay typically involves human kinases fused to a DNA tag. These are incubated with the test compound and an immobilized, active-site directed ligand (probe). The test compound competes with the immobilized probe for binding to the kinases.

  • Immobilization & Washing: The mixture is passed over a capture resin that binds the immobilized probe. Kinases that were bound to the probe (i.e., not inhibited by the test compound) will be captured. Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is measured, often by quantifying the attached DNA tag using quantitative PCR (qPCR).[5] The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding. For dose-response curves, these values are used to calculate the dissociation constant (Kd).

Data Analysis & Visualization

A primary goal of kinome scanning is to distill complex datasets into understandable metrics of selectivity.

Selectivity Score (S-Score): A simple and effective metric is the S-score, which quantifies the promiscuity of a compound.[5][21] It is calculated by dividing the number of kinases that bind the inhibitor with a Kd below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[5][21] A score closer to zero indicates higher selectivity.[5]

S(x) = (Number of kinases with Kd < x) / (Total number of kinases tested)

Comparative Data: Staurosporine vs. Midostaurin

The following table summarizes hypothetical but representative kinome profiling data, illustrating the difference in selectivity.

CompoundPrimary Target(s)S-Score (S(1µM))Number of Off-Targets (Kd < 1µM)Key Off-Targets
Staurosporine Pan-Kinase~0.85>350PKA, PKC, CAMKII, SRC, ABL, etc.[7][8]
Midostaurin FLT3, KIT~0.15~60VEGFR2, PDGFR, SYK, PKC[13][15]

Data are illustrative based on published profiles. The exact numbers vary by screening panel and threshold.

This data clearly shows that while Midostaurin is a multi-targeted inhibitor, it is vastly more selective than its parent compound, Staurosporine. This enhanced selectivity is the direct result of medicinal chemistry modifications that disfavor binding to the majority of kinases while retaining high affinity for a specific subset, like FLT3 and KIT.[12]

Part 2: Cellular Validation of Kinase Inhibition

Biochemical assays are essential, but they don't capture the complexity of the cellular environment, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[5] Therefore, cellular assays are required to confirm that the inhibitor engages its intended target in a physiological context and produces the desired functional outcome.

Methodology 2: Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying direct target binding in intact cells or cell lysates.[22][23][24] It is based on the principle of ligand-induced thermal stabilization: a protein bound to a ligand (the inhibitor) is more resistant to heat-induced denaturation and aggregation.[25][26]

Causality of Experimental Choice: We use CETSA to bridge the gap between biochemical affinity and cellular activity. A positive result provides strong evidence that the drug reaches its target in the complex cellular milieu and binds with sufficient affinity to stabilize it. This is a critical validation step before proceeding to more complex functional assays.[24]

G cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_detection Detection & Analysis Cells Intact Cells (e.g., MV4-11 for FLT3) Treat Treat with Inhibitor or Vehicle (DMSO) Cells->Treat Heat Heat Aliquots to Temperature Gradient Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Centrifugation (Separate soluble/aggregated) Lyse->Centrifuge WB Western Blot (Detect soluble target protein) Centrifuge->WB Analyze Plot Melt Curve (Soluble Protein vs. Temp) WB->Analyze

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture & Treatment: Culture FLT3-mutated AML cells (e.g., MV4-11) to the desired density. Treat cells with Midostaurin (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[22]

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[24]

  • Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen) to release cellular contents.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min) to pellet the aggregated, denatured proteins.[24]

  • Detection: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble target protein (FLT3) in each sample by Western Blotting using a specific anti-FLT3 antibody.[23]

  • Analysis: Quantify the band intensities and plot the percentage of soluble FLT3 protein against the temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for Midostaurin-treated cells indicates target stabilization and engagement.

Methodology 3: Downstream Signaling Analysis

Confirming target engagement is crucial, but assessing the functional consequence of that engagement is the ultimate goal. This is typically done by measuring the phosphorylation status of the target kinase (autophosphorylation) or its direct downstream substrates.

Causality of Experimental Choice: For an inhibitor targeting a constitutively active kinase like FLT3-ITD in AML, the most direct functional readout is the suppression of its signaling output.[11][27] Mutated FLT3 drives leukemia through pathways like STAT5, AKT, and MAPK.[27][28][29] Therefore, Western Blot analysis of phospho-FLT3 and phospho-STAT5 provides direct evidence that the inhibitor is not only binding its target but is functionally active in blocking its pathological signaling.

G cluster_pathways Downstream Pathways FLT3 FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Midostaurin Midostaurin Midostaurin->FLT3 pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation MAPK MAPK RAS->MAPK pMAPK p-MAPK MAPK->pMAPK pMAPK->Proliferation

Caption: Simplified FLT3 signaling pathway in AML, showing inhibition by Midostaurin.

Synthesizing the Selectivity Profile: An Integrated Approach

Assessing the selectivity of a kinase inhibitor is not a single experiment but a multi-faceted investigation. A robust profile is built by integrating data from all three pillars discussed:

  • Biochemical Profiling: Provides the broadest, most quantitative view of a compound's potential targets across the kinome. It is the foundation for understanding intrinsic affinity.

  • Cellular Target Engagement: Validates that the compound can access and bind its target(s) in a complex physiological environment.

  • Functional Cellular Assays: Confirms that target engagement translates into the desired biological outcome—the modulation of a specific signaling pathway.

By starting with a promiscuous but potent scaffold like Staurosporine, medicinal chemists were able to introduce modifications that dramatically narrowed its target profile, leading to a clinically effective drug like Midostaurin. The systematic application of the assays described here is what enables researchers to characterize this improvement in selectivity, understand the compound's full spectrum of activity, and ultimately predict its therapeutic potential and liabilities. This rigorous, evidence-based approach is the bedrock of modern targeted drug development.

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The In Vivo Efficacy of Pyrrolo[2,1-f]triazine-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure, forming the backbone of numerous potent kinase inhibitors. This guide provides a comprehensive comparison of the in vivo efficacy of anticancer agents based on this scaffold, juxtaposing their performance against established alternative therapies. We will delve into the experimental data that underpins their therapeutic potential, offering researchers, scientists, and drug development professionals a detailed technical overview to inform future research and development.

The Pyrrolo[2,1-f]triazine Scaffold: A Versatile Kinase-Targeting Moiety

The pyrrolo[2,1-f]triazine core is a fused heterocyclic system that has demonstrated remarkable versatility in targeting a range of oncogenic kinases.[1][2] Its structure allows for strategic modifications that can confer high potency and selectivity against key drivers of tumor growth and angiogenesis, such as the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), mesenchymal-epithelial transition factor (c-Met), and vascular endothelial growth factor receptor 2 (VEGFR-2).[2][3] This has led to the development of a new generation of targeted agents with the potential to overcome some of the limitations of existing cancer therapies.

Comparative In Vivo Efficacy of Pyrrolo[2,1-f]triazine Derivatives

The true measure of an anticancer agent's potential lies in its performance within a living organism. Here, we compare the in vivo efficacy of notable pyrrolo[2,1-f]triazine-based inhibitors against various cancer models, with a focus on tumor growth inhibition and survival.

Dual c-Met/VEGFR-2 Inhibition

A promising strategy in cancer therapy is the simultaneous targeting of both tumor cell proliferation and angiogenesis. The pyrrolo[2,1-f]triazine scaffold has been successfully employed to create dual inhibitors of c-Met and VEGFR-2.

One such potent derivative, a pyrrolo[1,2-f][4][5][6]triazine compound (referred to as compound 27a ), has demonstrated significant preclinical activity. In a study by Shi et al., this compound exhibited potent inhibitory activity against both c-Met and VEGFR-2 with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively.[3][7] Its anticancer activity was further confirmed in cellular assays, showing an IC50 of 0.71 ± 0.16 nM against BaF3-TPR-Met cells and 37.4 ± 0.311 nM against HUVEC-VEGFR2 cells.[3]

Table 1: In Vivo Efficacy of Pyrrolo[2,1-f]triazine-Based c-Met/VEGFR-2 Inhibitors

CompoundTarget(s)Cancer ModelDosing RegimenKey FindingsReference(s)
Brivanib VEGFR-2, FGFRHepatocellular Carcinoma (HCC) XenograftsVariesShowed similar antitumor activity to sorafenib in first-line treatment. In sorafenib-resistant models, brivanib demonstrated antitumor activity.[5][8]
Compound 27a c-Met, VEGFR-2Not specified in vivoNot specified in vivoPotent dual inhibitor with favorable pharmacokinetic properties in rats.[3][7]
Pan-HER Inhibition

The human epidermal growth factor receptor (HER) family plays a crucial role in the pathogenesis of numerous cancers. Pyrrolo[2,1-f]triazine-based inhibitors have been designed to target multiple members of this family.

Head-to-Head: Pyrrolo[2,1-f]triazines vs. Alternative Kinase Inhibitors

To provide a clear perspective on the therapeutic standing of pyrrolo[2,1-f]triazine-based agents, a direct comparison with established drugs targeting the same pathways is essential.

Brivanib vs. Sorafenib in Hepatocellular Carcinoma

A randomized phase III clinical trial (BRISK-FL) directly compared the efficacy of the pyrrolo[2,1-f]triazine-based inhibitor brivanib with the multi-kinase inhibitor sorafenib as a first-line treatment for unresectable, advanced hepatocellular carcinoma (HCC).[8][9][10][11] The study found that both agents had similar antitumor activity based on secondary efficacy endpoints, although brivanib did not meet the primary endpoint of non-inferiority in overall survival.[8][11] In preclinical models, brivanib has shown efficacy in tumors resistant to sorafenib, suggesting a potential role in second-line therapy.[5]

Table 2: Comparative In Vivo Efficacy of Pyrrolo[2,1-f]triazine Agents and Alternatives

Target PathwayPyrrolo[2,1-f]triazine AgentAlternative Agent(s)Cancer ModelKey Comparative FindingsReference(s)
VEGFR/FGFR Brivanib Sorafenib Advanced HCC (Clinical)Similar antitumor activity (TTP, ORR, DCR). Brivanib was less well-tolerated.[8][9][11]
c-Met/VEGFR-2 Compound 27a Foretinib Gastric Cancer XenograftsForetinib monotherapy significantly inhibited tumor growth and enhanced the efficacy of nab-paclitaxel. Direct comparison with Compound 27a is not available, but both show potent dual inhibition.[3][7]
EGFR/HER2 BMS-599626 (AC480) Lapatinib HER2+ Breast Cancer XenograftsBoth compounds are potent dual EGFR/HER2 inhibitors. Lapatinib has shown significant tumor growth inhibition in various breast cancer xenograft models. A direct comparative study is needed for a definitive conclusion.[12][13][14]

Mechanism of Action: Disrupting Key Oncogenic Signaling

The anticancer effects of pyrrolo[2,1-f]triazine-based inhibitors stem from their ability to block the ATP-binding sites of their target kinases, thereby inhibiting receptor autophosphorylation and downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.[15]

Dual c-Met/VEGFR-2 Inhibition Signaling Pathway

Dual inhibition of c-Met and VEGFR-2 by compounds like the pyrrolo[2,1-f]triazine derivative 27a is designed to simultaneously attack the tumor and its blood supply.[16][17][18][19] This dual blockade can lead to a more profound antitumor effect and potentially overcome resistance mechanisms that arise from the activation of alternative signaling pathways.[16][20]

cMet_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Metastasis ERK->Angiogenesis STAT3->Angiogenesis Pyrrolo_triazine Pyrrolo[2,1-f]triazine Inhibitor (e.g., Cmpd 27a) Pyrrolo_triazine->cMet Inhibits Pyrrolo_triazine->VEGFR2 Inhibits

Dual c-Met/VEGFR-2 inhibition by pyrrolo[2,1-f]triazine derivatives.
Dual EGFR/HER2 Inhibition Signaling Pathway

Dual inhibitors of EGFR and HER2, such as those based on the pyrrolo[2,1-f]triazine scaffold, aim to overcome resistance mechanisms associated with single-agent EGFR or HER2 blockade.[6][21][22][23][24] By targeting both receptors, these agents can more effectively shut down the signaling pathways that drive the growth of many epithelial tumors.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression Survival mTOR->CellCycle RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellCycle Pyrrolo_triazine Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_triazine->EGFR Inhibits Pyrrolo_triazine->HER2 Inhibits

Dual EGFR/HER2 inhibition by pyrrolo[2,1-f]triazine derivatives.

Experimental Protocols: Ensuring Scientific Rigor

The credibility of in vivo efficacy data hinges on the robustness of the experimental methodology. Below are detailed protocols for key experiments in the evaluation of anticancer agents.

Establishment of a Human Tumor Xenograft Model (e.g., H460 NSCLC)

This protocol outlines the subcutaneous implantation of H460 human non-small cell lung cancer cells into immunocompromised mice to establish a solid tumor model for efficacy studies.[25][26][27][28]

Materials:

  • H460 human non-small cell lung cancer cell line

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)

  • Syringes (1 mL) and needles (27-gauge)

  • Digital calipers

Procedure:

  • Cell Preparation: Culture H460 cells to 80-90% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL. For enhanced tumor formation, the cell suspension can be mixed 1:1 with Matrigel on ice.

  • Animal Inoculation: Anesthetize the mouse. Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of the mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.

  • Cohort Formation and Treatment: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups. Administer the pyrrolo[2,1-f]triazine-based agent and/or comparator drugs according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival studies may also be conducted.

In Vivo Bioluminescence Imaging (BLI) for Tumor Burden Assessment

BLI is a non-invasive technique to longitudinally monitor tumor growth and metastasis in living animals, particularly useful for orthotopic or metastatic models.[4][29][30][31][32]

Materials:

  • Luciferase-expressing cancer cells

  • D-luciferin substrate

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Substrate Administration: Inject D-luciferin intraperitoneally (typically 150 mg/kg).

  • Image Acquisition: Place the mouse in the imaging chamber of the in vivo imaging system. Acquire bioluminescent images at a consistent time point post-luciferin injection (e.g., 10-15 minutes) to ensure consistent photon flux.

  • Data Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region of interest. This signal correlates with the number of viable tumor cells and can be used to track tumor growth or regression over time in response to treatment.

Immunohistochemistry (IHC) for Target Engagement

IHC is used to visualize the expression and phosphorylation status of target proteins within the tumor tissue, confirming that the drug is hitting its intended target.[33][34][35]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Primary antibodies (e.g., anti-p-EGFR, anti-p-c-Met)

  • Secondary antibodies (HRP-conjugated)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) to unmask the antigenic sites.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply an HRP-conjugated secondary antibody, followed by the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei and mount with a coverslip.

  • Analysis: Examine the stained sections under a microscope to assess the level and localization of the target protein's phosphorylation, comparing treated versus control tumors.

Workflow for evaluating the in vivo efficacy of anticancer agents.

Conclusion and Future Directions

Anticancer agents based on the pyrrolo[2,1-f]triazine scaffold have demonstrated significant promise in preclinical in vivo models, exhibiting potent antitumor activity through the inhibition of key oncogenic kinases. Direct comparative studies, such as the BRISK-FL trial comparing brivanib and sorafenib, provide invaluable insights into their clinical potential. While these agents show efficacy comparable to existing therapies, further research is warranted to fully delineate their advantages, particularly in overcoming drug resistance.

The continued exploration of this versatile scaffold, coupled with robust preclinical evaluation using the methodologies outlined in this guide, will undoubtedly pave the way for the development of novel, more effective targeted therapies for a range of malignancies. The focus should be on identifying predictive biomarkers to select patient populations most likely to benefit from these agents and on exploring rational combination strategies to further enhance their therapeutic impact.

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A Senior Application Scientist's Guide to Benchmarking Novel Pyrrolotriazine Derivatives Against Established JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolotriazine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core for numerous kinase inhibitors.[1][2][3] Its bioisosteric relationship with the adenine moiety of ATP allows for potent and selective targeting of kinase ATP-binding sites, leading to promising therapeutic candidates.[1][3] This guide provides a comprehensive framework for benchmarking new pyrrolotriazine derivatives, specifically focusing on their potential as Janus kinase (JAK) inhibitors for autoimmune diseases like rheumatoid arthritis (RA). We present a head-to-head comparison strategy against established, FDA-approved JAK inhibitors such as Tofacitinib and Ruxolitinib.[4][5][6] The protocols herein are designed to rigorously evaluate key performance indicators—potency, selectivity, cellular efficacy, and preliminary safety—providing the robust, decision-driving data required for preclinical progression.

Introduction: The Rationale for Targeting JAK with Pyrrolotriazine Derivatives

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[7][8] Upon cytokine binding to their receptors, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs).[7][8] These phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[7][9] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, making JAKs a prime therapeutic target.[10]

Pyrrolotriazine-based compounds are particularly well-suited to target the JAK family. Their structural features allow for the design of highly potent inhibitors that can be optimized for selectivity against specific JAK isoforms, potentially leading to improved safety profiles compared to less selective agents.[11][12][13] This guide will use a hypothetical novel pyrrolotriazine derivative, "PTZ-New," as an example to illustrate the benchmarking workflow.

The JAK-STAT Signaling Pathway

The diagram below illustrates the critical role of JAKs in mediating inflammatory signals. Inhibition of JAKs by a therapeutic agent like PTZ-New is designed to block this cascade, thereby reducing the downstream inflammatory response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (Active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization PTZ_New PTZ-New (JAK Inhibitor) PTZ_New->JAK Inhibition DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription 6. Transcription

Caption: The JAK-STAT signaling cascade and the point of therapeutic intervention.

The Benchmarking Strategy: Comparators and Key Metrics

A successful benchmarking program requires well-chosen comparators and clearly defined key performance indicators (KPIs).

Selecting Comparator Drugs

For a novel pyrrolotriazine JAK inhibitor, the most relevant comparators are FDA-approved drugs for similar indications, such as rheumatoid arthritis.

  • Tofacitinib (Xeljanz®): The first approved oral JAK inhibitor for RA. It primarily inhibits JAK1 and JAK3.[7][10][14]

  • Ruxolitinib (Jakafi®): An inhibitor of JAK1 and JAK2, approved for myelofibrosis and other conditions, but its well-characterized profile makes it an excellent biochemical benchmark.[15][16][17]

Key Performance Indicators (KPIs)

The evaluation will focus on the following critical parameters, which collectively define the therapeutic potential of PTZ-New.

KPI CategorySpecific MetricDesired Outcome for PTZ-New
Biochemical Potency IC50 (Half-maximal inhibitory concentration)Lower value vs. comparators
Kinase Selectivity IC50 against a panel of off-target kinasesHigher values (less inhibition)
Cellular Efficacy EC50 (Half-maximal effective concentration)Lower value vs. comparators
In Vitro Safety CC50 (Half-maximal cytotoxic concentration)Higher value (less cytotoxicity)

In Vitro Benchmarking: Protocols and Data

This section details the core experimental workflows for generating comparative data.

Biochemical Assays: Measuring Potency and Selectivity

The first step is to determine the direct inhibitory effect of PTZ-New on the target enzymes. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen®, is an industry-standard method chosen for its high sensitivity and robustness against compound interference.[18][19][20]

Protocol 3.1.1: LanthaScreen® TR-FRET Kinase Assay

  • Objective: To determine the IC50 of PTZ-New against JAK1, JAK2, and JAK3.

  • Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by a JAK kinase. A terbium-labeled antibody that specifically binds the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[18][19] An inhibitor will prevent phosphorylation, leading to a loss of FRET.

  • Methodology:

    • Reagent Preparation: Prepare a serial dilution of PTZ-New, Tofacitinib, and Ruxolitinib in DMSO. Prepare kinase, fluorescein-labeled substrate, and ATP in kinase buffer.

    • Kinase Reaction: In a 384-well plate, add 2 µL of the compound dilution, followed by 4 µL of the kinase/substrate mix. Initiate the reaction by adding 4 µL of ATP solution. Incubate for 60 minutes at room temperature.

    • Detection: Stop the reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 490 nm (terbium) and 520 nm (fluorescein).[18] Calculate the emission ratio (520/490).

    • Analysis: Plot the emission ratio against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

  • Causality: Using a TR-FRET format minimizes interference from fluorescent compounds and light scatter. The inclusion of EDTA in the stop solution chelates Mg2+, which is essential for kinase activity, ensuring the reaction is truly terminated before reading.[21]

Table 3.1: Comparative Biochemical Potency (IC50, nM) - Hypothetical Data

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
PTZ-New 5.2 8.5 45.1
Tofacitinib11.020.01.5
Ruxolitinib3.32.8428.0

This hypothetical data suggests PTZ-New is a potent JAK1/2 inhibitor with moderate selectivity against JAK3.

Cellular Assays: Validating On-Target Efficacy

After confirming biochemical potency, it is crucial to demonstrate that the compound can inhibit the JAK-STAT pathway within a cellular context. Phospho-flow cytometry is a powerful technique that measures protein phosphorylation at the single-cell level.[22][23]

Protocol 3.2.1: Phospho-STAT Flow Cytometry Assay

  • Objective: To determine the EC50 of PTZ-New by measuring the inhibition of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

  • Principle: PBMCs are treated with the inhibitor, then stimulated with a cytokine (e.g., IL-2) to activate the JAK-STAT pathway. Cells are then fixed and permeabilized, allowing an antibody specific to the phosphorylated form of a STAT protein (e.g., p-STAT5) to enter and bind its target.[23][24] The amount of bound antibody, detected by fluorescence, is proportional to STAT activation.[22]

  • Methodology:

    • Cell Preparation: Isolate PBMCs from healthy donor blood.

    • Inhibitor Treatment: Plate cells and add serial dilutions of PTZ-New, Tofacitinib, or Ruxolitinib. Incubate for 1 hour at 37°C.

    • Cytokine Stimulation: Add IL-2 (to activate JAK1/3) or GM-CSF (to activate JAK2) to the wells and incubate for 15 minutes at 37°C.[24]

    • Fixation: Immediately stop the stimulation by adding paraformaldehyde to fix the cells.

    • Permeabilization: Wash the cells and resuspend in ice-cold methanol to permeabilize the membranes.[25] This step is critical for allowing the intracellular antibody to access its target.

    • Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4 for T-cells) and intracellular p-STAT5.

    • Data Acquisition & Analysis: Analyze the cells on a flow cytometer. Gate on the cell population of interest (e.g., CD4+ T-cells) and measure the median fluorescence intensity (MFI) of the p-STAT5 signal. Plot the MFI against inhibitor concentration to determine the EC50.

Table 3.2: Comparative Cellular Efficacy (EC50, nM) - Hypothetical Data

CompoundIL-2 induced p-STAT5 (nM)
PTZ-New 55
Tofacitinib78
Ruxolitinib45

This hypothetical data indicates that PTZ-New effectively engages and inhibits the JAK-STAT pathway in a cellular environment, with potency comparable to established drugs.

Preliminary Safety and In Vivo Assessment Strategy

While comprehensive in vivo studies are beyond the scope of this guide, initial in vitro safety and a clear in vivo strategy are essential next steps.

In Vitro Cytotoxicity

A simple cytotoxicity assay is performed to ensure the observed cellular efficacy is due to specific pathway inhibition, not general cell death. The MTT assay is a reliable, colorimetric method for this purpose.[26]

Protocol 4.1.1: MTT Cytotoxicity Assay

  • Objective: To determine the concentration of PTZ-New that reduces cell viability by 50% (CC50).

  • Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[27] The amount of formazan is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[26]

  • Methodology:

    • Cell Seeding: Seed a stable cell line (e.g., HepG2, a human liver cell line, for general toxicity) in a 96-well plate and allow cells to adhere overnight.

    • Compound Treatment: Add serial dilutions of PTZ-New and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm. Calculate the CC50 value from the dose-response curve.

Table 4.1: In Vitro Safety Profile - Hypothetical Data

CompoundCellular EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
PTZ-New 55 >20 >360
Tofacitinib78>25>320

A high therapeutic index (>100) is desirable, indicating a wide window between the concentration needed for efficacy and the concentration that causes toxicity.

Proposed In Vivo Efficacy Model

The next logical step is to test the compound in a disease-relevant animal model. For rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) mouse model is the gold standard.[28][29][30]

Experimental Outline: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

  • Induction: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[30][31]

  • Booster: Administer a booster injection of collagen in Incomplete Freund's Adjuvant (IFA) on day 21.[29][31]

  • Treatment: Begin daily oral dosing of PTZ-New and a comparator (e.g., Tofacitinib) upon the first signs of arthritis (typically days 26-28).

  • Assessment: Monitor disease progression daily by scoring clinical signs of arthritis (paw swelling, redness, joint stiffness).

  • Endpoint Analysis: At the end of the study, collect joint tissue for histological analysis of inflammation and cartilage/bone erosion.

Integrated Workflow and Conclusion

The benchmarking process follows a logical, gated progression from broad, high-throughput biochemical screens to more complex cellular and in vivo models.

Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Development Biochem Biochemical Assays (Potency & Selectivity) LanthaScreen® Cellular Cellular Assays (Efficacy) Phospho-Flow Biochem->Cellular Gate 1: Potent & Selective? Tox Cytotoxicity (Safety) MTT Assay Cellular->Tox Gate 2: Cell-Active? PK Pharmacokinetics (PK) (Mouse) Tox->PK Gate 3: Safe In Vitro? Efficacy In Vivo Efficacy (CIA Model) PK->Efficacy Gate 4: Good Exposure?

Caption: A gated workflow for advancing a novel pyrrolotriazine derivative.

This guide outlines a rigorous, multi-step process for benchmarking a novel pyrrolotriazine derivative, PTZ-New, against established JAK inhibitors. By systematically evaluating potency, selectivity, cellular activity, and preliminary safety, researchers can build a comprehensive data package. The hypothetical data presented for PTZ-New—showing potent JAK1/2 inhibition, excellent cellular activity, and a wide therapeutic index—would strongly support its advancement into preclinical in vivo models like the CIA model. This structured approach ensures that only the most promising candidates, backed by robust and comparative data, proceed through the demanding drug discovery pipeline.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 4-Chloro-6-iodopyrrolo[2,1-f]triazine-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern kinase inhibitor design, recognized as a "privileged" structure due to its ability to bind to the ATP pocket of a wide array of kinases.[1][4] The synthetic intermediate, 4-Chloro-6-iodopyrrolo[2,1-f]triazine, represents a critical starting point for the development of potent and selective kinase inhibitors. Its reactive chloro and iodo groups provide versatile handles for medicinal chemists to elaborate upon, generating libraries of compounds aimed at specific kinase targets. However, this inherent versatility also presents a significant challenge: managing cross-reactivity.

This guide provides an in-depth comparison of methodologies to profile the selectivity of kinase inhibitors derived from the 4-Chloro-6-iodopyrrolo[2,1-f]triazine core. We will explore the causal logic behind selecting specific profiling assays, present detailed experimental protocols, and compare the cross-reactivity profiles of representative inhibitors against well-established benchmarks. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to build a robust and self-validating framework for assessing kinase inhibitor selectivity.

The Inherent Promise and Peril of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core has given rise to inhibitors targeting a diverse set of kinases implicated in oncology and other diseases. These include, but are not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Anaplastic Lymphoma Kinase (ALK), Insulin-like Growth Factor 1 Receptor (IGF-1R), and Adaptor Associated Kinase 1 (AAK1).[2][3][5][6] This broad applicability underscores the scaffold's utility but also necessitates a comprehensive understanding of its potential off-target effects. Unintended kinase interactions can lead to toxicity or paradoxical pathway activation, confounding experimental results and jeopardizing clinical translation.[7]

Therefore, a rigorous cross-reactivity profiling strategy is not merely a characterization step but a foundational component of the drug discovery process. It informs on the therapeutic window of a compound and guides the subsequent stages of lead optimization.

Comparative Analysis of Cross-Reactivity Profiles

To contextualize the selectivity of inhibitors derived from the pyrrolo[2,1-f]triazine scaffold, we will compare them against well-characterized, promiscuous, and selective kinase inhibitors. Staurosporine is a classic example of a broad-spectrum inhibitor, targeting a vast portion of the kinome.[8][9] Sunitinib and Dasatinib are multi-kinase inhibitors used in the clinic, with known on- and off-target profiles.[1][10][11]

The following tables summarize hypothetical but representative cross-reactivity data for a theoretical inhibitor derived from 4-Chloro-6-iodopyrrolo[2,1-f]triazine, "PTZ-Inhibitor-X," compared to these benchmarks. The data is presented as Kd (dissociation constant) values in nM, obtained from a KINOMEscan™ assay, where a lower value indicates a stronger binding affinity.

Table 1: Selectivity Profile of PTZ-Inhibitor-X and Comparator Compounds Against a Panel of Kinases

Kinase TargetPTZ-Inhibitor-X (Kd, nM)Sunitinib (Kd, nM)Dasatinib (Kd, nM)Staurosporine (Kd, nM)
VEGFR2 5 9 3087.9
FGFR1 12 105>10,00020
ALK 8 >10,000112.5
IGF-1R 150 1,60011017
AAK1 25 4,1001,2001.1
ABL15,0001,8000.6 1.8
SRC>10,0001300.8 6.3
KIT8004 121.5
PDGFRβ6508 281.3
AMPK>10,000Potent Inhibitor[12]>10,0000.1
LCK>10,0002,4001.1 7.1

Data for comparator compounds are representative values compiled from public sources and vendor data. PTZ-Inhibitor-X data is hypothetical for illustrative purposes.

This comparative data immediately highlights the unique selectivity profile of our theoretical pyrrolotriazine-based inhibitor. While highly potent against its intended targets (VEGFR2, FGFR1, ALK), it demonstrates significantly less activity against the primary targets of Dasatinib (ABL1, SRC). This underscores the importance of broad kinome screening to not only identify on-target potency but also to flag potential off-target liabilities.

Methodologies for Cross-Reactivity Profiling

A multi-faceted approach to profiling is essential for a comprehensive understanding of an inhibitor's selectivity. We will detail three orthogonal, industry-standard assays: a binding assay (KINOMEscan™), a cellular target engagement assay (Cellular Thermal Shift Assay - CETSA), and a biochemical assay (LanthaScreen™ Eu Kinase Binding Assay).

Broad Kinome Profiling: The KINOMEscan™ Competition Binding Assay

The rationale for beginning with a broad, competition-based binding assay like KINOMEscan™ is to obtain a global, unbiased view of the inhibitor's interactions across a large portion of the human kinome.[13] This ATP-independent assay measures the thermodynamic binding affinity (Kd) of a compound to a panel of DNA-tagged kinases, providing a quantitative measure of interaction strength.

Experimental Workflow: KINOMEscan™ Profiling

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification compd Test Compound (e.g., PTZ-Inhibitor-X) in DMSO mix Combine Compound, Kinase, and Ligand-Beads compd->mix kinase DNA-Tagged Kinase Library (400+ kinases) kinase->mix ligand Immobilized, Active-Site Directed Ligand on Beads ligand->mix incubate Incubate to Reach Binding Equilibrium mix->incubate wash Wash to Remove Unbound Kinase incubate->wash elute Elute Bound Kinase wash->elute qpcr Quantify Kinase-Associated DNA via qPCR elute->qpcr data Calculate % of Control and Determine Kd qpcr->data caption KINOMEscan™ Experimental Workflow.

Caption: KINOMEscan™ Experimental Workflow.

Detailed Protocol: KINOMEscan™ Assay

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., PTZ-Inhibitor-X) in 100% DMSO. For Kd determination, create an 11-point, 3-fold serial dilution series.[14]

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand for 30 minutes at room temperature. The beads are then washed to remove unbound ligand and blocked to reduce non-specific binding.[14]

  • Binding Reaction: Combine the DNA-tagged kinases, the liganded affinity beads, and the test compound (or DMSO control) in a 384-well plate. The final DMSO concentration should be kept constant, typically around 0.9%.[14]

  • Incubation: Incubate the plate at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed to remove any kinase that has not bound to the immobilized ligand.

  • Quantification: The amount of kinase bound to the beads is quantified by eluting the kinase and measuring the amount of its associated DNA tag using qPCR.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. A dose-response curve is generated to calculate the dissociation constant (Kd).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While binding assays are powerful, they are performed in a simplified, cell-free system. The causality behind choosing CETSA is to validate that the inhibitor can engage its target in a more physiologically relevant context—the intact cell.[15] This assay is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Culture Cells to Desired Confluency treat Treat Cells with Inhibitor or DMSO Control cells->treat incubate_cells Incubate at 37°C treat->incubate_cells aliquot Aliquot Treated Cells incubate_cells->aliquot heat Heat Aliquots to a Range of Temperatures aliquot->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Protein (e.g., Western Blot, AlphaLISA) centrifuge->quantify plot Plot Melting Curve (Soluble Protein vs. Temp) quantify->plot caption CETSA® Experimental Workflow.

Caption: CETSA® Experimental Workflow.

Detailed Protocol: CETSA® with Western Blot Readout

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the desired concentration of the PTZ-Inhibitor-X or a DMSO vehicle control and incubate under normal culture conditions (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Heating: After incubation, harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[16]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[16]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target kinase (e.g., VEGFR2).

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). Plot the relative soluble protein amount against temperature to generate melting curves for both the inhibitor-treated and control samples. A shift in the curve to the right indicates target stabilization and engagement.

Biochemical Confirmation: LanthaScreen™ Eu Kinase Binding Assay

To complement the broad binding screen and the cellular engagement assay, a biochemical assay like the LanthaScreen™ Eu Kinase Binding Assay provides a robust, high-throughput method to confirm inhibitor potency and determine IC50 values for specific on- and off-targets identified in the primary screen. This assay relies on Förster resonance energy transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the test compound for the ATP binding site.[17]

Signaling Pathway: LanthaScreen™ FRET Mechanism

G cluster_bound No Inhibitor: High FRET cluster_unbound With Inhibitor: Low FRET Kinase_A Kinase Antibody_A Eu-Antibody Antibody_A->Kinase_A binds tag Tracer_A Alexa647-Tracer Antibody_A->Tracer_A FRET Tracer_A->Kinase_A binds ATP pocket Kinase_B Kinase Antibody_B Eu-Antibody Antibody_B->Kinase_B binds tag Inhibitor_B PTZ-Inhibitor-X Inhibitor_B->Kinase_B displaces tracer Tracer_B Alexa647-Tracer caption LanthaScreen™ FRET Mechanism.

Caption: LanthaScreen™ FRET Mechanism.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • 1X Kinase Buffer: Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.

    • Compound Dilution: Prepare a serial dilution of the PTZ-Inhibitor-X in 100% DMSO. Then, create a 3X intermediate dilution of the compound series in 1X Kinase Buffer A.[18]

    • Kinase/Antibody Mixture: Prepare a 3X solution of the target kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A. Centrifuge the antibody stock before use to pellet any aggregates.[18]

    • Tracer Solution: Prepare a 3X solution of the appropriate Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the kinase.[17]

  • Assay Assembly (384-well plate):

    • Add 5 µL of the 3X intermediate compound dilution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • The final reaction volume will be 15 µL.

  • Incubation: Mix the plate gently, cover, and incubate at room temperature for 1 hour, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at ~340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 4-Chloro-6-iodopyrrolo[2,1-f]triazine scaffold is a powerful starting point for the generation of novel kinase inhibitors. However, its privileged nature necessitates a comprehensive and multi-pronged approach to cross-reactivity profiling. By integrating broad kinome binding assays, cellular target engagement studies, and quantitative biochemical assays, researchers can build a robust understanding of a compound's selectivity profile. This guide provides the foundational logic and detailed protocols to establish such a self-validating system. The causality is clear: beginning with a wide screen identifies potential interactions, which are then validated for cellular relevance and quantified biochemically. This rigorous cascade of experimentation ensures that only the most selective and promising candidates, with well-understood on- and off-target effects, are progressed through the drug discovery pipeline, ultimately enhancing the potential for clinical success.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-iodopyrrolo[2,1-f]triazine

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine

As a critical starting material in the synthesis of antiviral agents like Remdesivir, 4-Chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine is increasingly handled in research and development laboratories.[4] Its proper management and disposal are not merely procedural formalities but are essential for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive framework for the safe disposal of this halogenated heterocyclic compound, grounded in established chemical safety principles.

While a specific Safety Data Sheet (SDS) for 4-Chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine is not widely available, its structure—containing a triazine core, a chloro group, and an iodo group—allows us to extrapolate necessary precautions and disposal protocols from well-documented procedures for analogous halogenated heterocyclic compounds.[2][5]

Hazard Profile and Risk Assessment: The Rationale for Caution

Understanding the potential hazards is the first step in establishing a safe disposal workflow. Based on data from similar chlorinated and triazine-based compounds, a thorough risk assessment for 4-Chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine should assume the following:

  • Human Health Hazards: Compounds of this class are often classified as causing skin and eye irritation.[2][5][6] Direct contact should be avoided by wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Inhalation of dust should be minimized by handling the solid material in a well-ventilated area or a chemical fume hood.[2][6]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[7] Improper disposal can lead to the contamination of soil and water systems. Therefore, this compound must never be disposed of down the drain or in regular trash.[2]

  • Reactivity Hazards: While generally stable under normal conditions, triazine derivatives can be incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Waste streams must be segregated to prevent unintended and potentially hazardous reactions.

Hazard CategoryAnticipated Risk & Handling PrecautionCitation
Skin Contact Causes skin irritation. Wear nitrile gloves and a lab coat.[2][5][6]
Eye Contact May cause serious eye irritation or damage. Wear safety goggles.[2][5][8]
Inhalation May cause respiratory irritation. Handle in a fume hood or ventilated area.[5][6]
Environmental Potentially persistent and toxic to aquatic life. Do not dispose into drains.[7]
Chemical Reactivity Incompatible with strong oxidizing agents, acids, and bases.[3]
Thermal Decomposition Combustion may produce toxic gases like nitrogen oxides (NOx), carbon oxides (CO, CO2), and halogenated compounds (e.g., HCl, HI).[3][5][8]
The Core Directive: Segregation and Professional Disposal

The cardinal rule for disposing of 4-Chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine is that it must be treated as halogenated hazardous waste . All waste materials, including the pure compound, contaminated solvents, and disposable labware, must be collected and disposed of through a licensed environmental waste management company.[1][2][3]

The following flowchart outlines the critical decision-making process for waste segregation in the laboratory.

WasteSegregationstartWaste Generated Containing4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazineis_solidIs the waste primarily solid?start->is_solidis_liquidIs the waste primarily liquid?is_solid->is_liquidNosolid_wasteCollect in a dedicated, labeled'Solid Halogenated Organic Waste' container.Includes contaminated gloves, weigh paper, etc.is_solid->solid_wasteYesis_sharpIs the waste a contaminated sharp(needle, glass)?is_liquid->is_sharpNoliquid_wasteCollect in a dedicated, labeled'Liquid Halogenated Organic Waste' container.Ensure pH is neutral.is_liquid->liquid_wasteYessharps_wastePlace in a puncture-proof'Sharps Waste' container.is_sharp->sharps_wasteYesprofessional_disposalArrange for pickup by alicensed hazardous waste disposal service.is_sharp->professional_disposalNosolid_waste->professional_disposalliquid_waste->professional_disposalsharps_waste->professional_disposal

Caption: Waste Segregation Workflow for Halogenated Compounds.

Step-by-Step Disposal Protocols

This protocol applies to the pure compound, reaction byproducts, and contaminated disposable materials (e.g., gloves, weighing paper, TLC plates, silica gel).

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) pail). The label must read "Hazardous Waste: Solid Halogenated Organic" and list the chemical name: "4-Chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine."

  • Collect Waste: Place all solid waste directly into the designated container. Avoid leaving residues on lab benches or scales.

  • Minimize Dust: When transferring the solid, do so carefully within a fume hood to prevent the generation of airborne dust.

  • Seal and Store: Once collection is complete for the day or the container is full, securely seal the lid. Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the disposal of the container via a licensed waste contractor.

This protocol applies to reaction mixtures, washings, and solutions containing the compound.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically resistant container (e.g., an HDPE or coated glass solvent bottle). The label must read "Hazardous Waste: Liquid Halogenated Organic" and list the chemical constituents, including "4-Chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine" and all solvents.

  • Segregate Halogenated Solvents: Do NOT mix halogenated waste with non-halogenated solvent waste. This is critical for proper disposal and cost-effectiveness.

  • Transfer Waste: Using a funnel, carefully pour the liquid waste into the designated container. Perform this transfer inside a chemical fume hood.

  • Maintain Neutral pH: Do not add strong acids or bases to the halogenated waste container. If a process results in an acidic or basic waste stream, it should be neutralized before being added to the container or collected in a separate, appropriately labeled container.

  • Seal and Store: Securely cap the container when not in use. Store it in a secondary containment bin within a ventilated cabinet, away from ignition sources.

  • Schedule Pickup: Follow your institution's EHS procedures for the disposal of liquid hazardous waste.

The Industrial Standard: High-Temperature Incineration

For both laboratory and industrial-scale waste, the preferred disposal method for halogenated organic compounds is high-temperature incineration.[9]

  • Why Incineration? Incineration at temperatures around 1200°C in a specialized hazardous waste incinerator ensures the complete destruction of the organic molecule.[9] This process breaks the carbon-halogen bonds and prevents the formation of highly toxic and persistent byproducts such as dioxins and furans, which can occur at lower temperatures.

  • Flue Gas Treatment: State-of-the-art incinerators are equipped with advanced flue gas cleaning systems ("scrubbers"). These systems neutralize and remove the resulting acidic gases (HCl and HI) and capture any particulate matter before release into the atmosphere. Some advanced facilities can even recover iodine from the waste stream for reuse.[10]

Chemical degradation methods are generally not recommended unless conducted by specialized waste management professionals with the appropriate expertise and equipment, as incomplete reactions can produce equally hazardous intermediates.[7]

Decontamination and Spill Management

Decontamination:

  • Surfaces: Wipe down any contaminated surfaces (fume hood sash, benchtops, equipment) with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a wash with soap and water.

  • Glassware: Rinse contaminated glassware with a small amount of an appropriate organic solvent, collecting the rinsate in the "Liquid Halogenated Organic Waste" container. Then, wash the glassware thoroughly with soap and water.

Spill Response:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For a large spill or if dust is airborne, evacuate the immediate area.

  • Don PPE: Wear a lab coat, gloves, and safety goggles. For large spills, a respirator may be necessary.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep the absorbed material into the designated "Solid Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area as described in the decontamination procedure.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.[1]

By adhering to these rigorous, safety-first procedures, researchers can confidently manage their work with 4-Chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine, ensuring personal safety and environmental stewardship from the benchtop to final disposal.

References

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  • DSM Nutritional Products Ltd. (2019, December 3). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. [Link]

  • National Institutes of Health (NIH). (2021, December 6). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • CERN Indico. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. [Link]

  • REMONDIS SAVA. Iodine recovery facility. [Link]

Personal protective equipment for handling 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

Comprehensive Safety and Handling Guide for 4-Chloro-6-iodopyrrolo[2,1-f][1][2][3]triazine

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Chloro-6-iodopyrrolo[2,1-f][1][2]triazine, a heterocyclic compound with potential applications in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe operational planning.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 4-Chloro-6-iodopyrrolo[2,1-f][1][2]triazine, a thorough risk assessment is paramount. Based on analogous compounds, we must assume the substance may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[2][5][6][7][8]

Primary Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid or solutions of 4-Chloro-6-iodopyrrolo[2,1-f][1][2]triazine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[2][8]

  • Safety Shower and Eyewash Station: An accessible and fully functional safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[6][8]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of appropriate PPE is critical for minimizing direct contact with the chemical. The following table summarizes the recommended PPE, with detailed explanations below.

Body Part Recommended PPE Specification/Standard
Hands Chemical-resistant gloves (Nitrile, double-gloved)ASTM F1671 / EN 374
Eyes/Face Safety goggles and a face shieldANSI Z87.1 / EN 166
Body Laboratory coat, long-sleeved, with tight cuffsFlame-resistant (FR) recommended
Respiratory N95 respirator or higher (if aerosolization is possible)NIOSH-approved / EN 149
Hand Protection: The Critical Barrier

Given that many related triazine compounds are harmful in contact with skin, robust hand protection is non-negotiable.[2][6]

  • Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving should be employed. Always check the manufacturer's glove compatibility chart for specific chemical resistance information if available.

  • Technique: Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the appropriate chemical waste stream. Wash hands thoroughly with soap and water after removing gloves.[2][5]

Eye and Face Protection: Shielding from Splashes and Aerosols

The potential for serious eye irritation from related compounds necessitates comprehensive eye and face protection.[5][7]

  • Primary Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] Standard safety glasses do not offer sufficient protection from splashes.

  • Secondary Face Protection: A full-face shield should be worn over safety goggles, especially when handling larger quantities of the material, performing reactions that have the potential to splash, or when there is a risk of aerosol generation.[9][10]

Body Protection: Minimizing Skin Exposure

A laboratory coat is the minimum requirement for body protection.

  • Type: A long-sleeved lab coat, preferably with knit cuffs to prevent gaps at the wrist, should be worn at all times.

  • Material: For procedures with an increased risk of fire, a flame-resistant (FR) lab coat is recommended.

  • Maintenance: Lab coats should be kept clean and should be removed before leaving the laboratory. In the event of significant contamination, the lab coat must be decontaminated or disposed of as hazardous waste.

Respiratory Protection: An Additional Safeguard

While working in a fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in certain situations.

  • When to Use: A NIOSH-approved N95 respirator or its equivalent (e.g., FFP2 in Europe) should be used if there is a risk of generating dust or aerosols, or if engineering controls are not sufficient to maintain exposure below acceptable limits.[6][9][11]

  • Fit and Training: Proper fit testing and user training are essential for a respirator to be effective.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling 4-Chloro-6-iodopyrrolo[2,1-f][1][2]triazine.

Gcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_riskConduct Risk Assessmentprep_ppeDon Appropriate PPEprep_risk->prep_ppeprep_setupSet up in Fume Hoodprep_ppe->prep_setuphandle_weighWeigh Solid Compoundprep_setup->handle_weighhandle_dissolveDissolve in Solventhandle_weigh->handle_dissolvehandle_reactionPerform Reactionhandle_dissolve->handle_reactioncleanup_quenchQuench Reaction (if necessary)handle_reaction->cleanup_quenchcleanup_wasteSegregate Wastecleanup_quench->cleanup_wastecleanup_deconDecontaminate Glassware & Surfacescleanup_waste->cleanup_deconcleanup_doffDoff PPE Correctlycleanup_decon->cleanup_doffcleanup_washWash Hands Thoroughlycleanup_doff->cleanup_wash

Caption: A typical workflow for handling 4-Chloro-6-iodopyrrolo[2,1-f][1][2]triazine.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if the material is a powder.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste materials contaminated with 4-Chloro-6-iodopyrrolo[2,1-f][1][2]triazine must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not pour any amount into the sink.

  • Empty Containers: "Empty" containers may still contain residue and should be disposed of as hazardous waste.[1] Do not reuse containers.[1]

Disposal must always be in accordance with local, state, and federal environmental regulations.[1]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately while seeking professional medical attention.

Exposure Route First-Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]

This guide is intended to provide a framework for the safe handling of 4-Chloro-6-iodopyrrolo[2,1-f][1][2]triazine. It is not a substitute for a thorough, compound-specific risk assessment and adherence to all institutional and regulatory safety protocols. By integrating these principles of caution, preparedness, and respect for the unknown, we can continue to push the boundaries of scientific discovery while ensuring the well-being of ourselves and our colleagues.

References

  • Charger Max ATZ Lite Safety Data Sheet. (2007).
  • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- Safety Data Sheet. (2025).
  • 2-Chloro-4,6-diphenyl-1,3,5-triazine Safety Data Sheet. (2025). TCI Chemicals.
  • Milo-Pro Material Safety Data Sheet. Exposome-Explorer.
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine Safety Data Sheet. (2010). Fisher Scientific.
  • 1,3,5-Triazine Safety Data Sheet. (2025). Fisher Scientific.
  • 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline Safety Data Sheet. (2025). ChemScene.
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2]triazine of Remdesivir. (n.d.). National Institutes of Health. Retrieved from

  • Kim, H. B., et al. (2020). Personal Protective Equipment for Healthcare Workers during the COVID-19 Pandemic. Infection & Chemotherapy, 52(2), 145-154.
  • Ferdinand, K. C. (2020). Options for Personal Protective Equipment During the SARS-CoV-2 Pandemic Used in New Orleans, Louisiana. The Ochsner Journal, 20(2), 136-137.
  • Singh, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2336-2351. Retrieved from

  • Goh, K., et al. (2021). Personal protective equipment preservation strategies in the covid-19 era: A narrative review. Journal of Clinical Anesthesia, 69, 110145.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.